2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-5-8(13-16-7)6-17-10-9(11(14)15)3-2-4-12-10/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSWMINXLOCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169360 | |
| Record name | 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855991-78-5 | |
| Record name | 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855991-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. This compound, possessing a core structure that merges a nicotinic acid moiety with a 5-methylisoxazole group via a thioether linkage, is a molecule of interest for medicinal chemistry and drug discovery programs, potentially as an analog to non-steroidal anti-inflammatory drugs (NSAIDs). This document details a convergent synthetic strategy, beginning with a retrosynthetic analysis to identify key intermediates. We then provide validated, step-by-step protocols for the synthesis of these precursors—2-chloronicotinic acid and (5-methylisoxazol-3-yl)methanethiol—followed by a detailed procedure for their final coupling. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deep, mechanistic understanding. All protocols are supported by characterization data, safety considerations, and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound (C₁₁H₁₀N₂O₃S) is a heterocyclic compound featuring a pyridine-3-carboxylic acid core. The strategic incorporation of the 5-methylisoxazole ring is significant; this motif is present in various pharmacologically active compounds, valued for its ability to act as a bioisostere and participate in hydrogen bonding. The thioether linkage provides a flexible yet stable connection between the two heterocyclic systems. While the specific biological activity of the title compound is not extensively documented in publicly available literature, its structural elements are reminiscent of the oxicam class of NSAIDs, such as Meloxicam, which also feature heterocyclic carboxamides.[1][2] This suggests its potential as a scaffold in the development of novel therapeutic agents.
This guide focuses on a convergent synthesis strategy, which offers greater efficiency and flexibility by preparing key fragments separately before their final assembly.
Retrosynthetic Analysis
The most logical disconnection point for the target molecule is the bond between the sulfur atom and the pyridine ring (C-S bond). This bond can be readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This retrosynthetic approach simplifies the complex target molecule into two more readily accessible key intermediates:
-
Key Intermediate A: An electrophilic nicotinic acid derivative, specifically 2-chloronicotinic acid . The chlorine atom at the 2-position activates the ring for nucleophilic attack and serves as an excellent leaving group.
-
Key Intermediate B: A nucleophilic sulfur-containing fragment, (5-methylisoxazol-3-yl)methanethiol .
The following diagram illustrates this retrosynthetic disconnection.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
This section provides detailed protocols for the preparation of the two essential building blocks identified in the retrosynthetic analysis.
Synthesis of Key Intermediate A: 2-Chloronicotinic Acid
2-Chloronicotinic acid is a widely used building block in organic synthesis. While several methods exist for its preparation, one of the most effective industrial methods involves the direct oxidation of 2-chloro-3-methylpyridine.[3] This approach is advantageous due to the availability of the starting material and the efficiency of the oxidation.
Reaction Scheme: 2-Chloro-3-methylpyridine → 2-Chloronicotinic Acid
Experimental Protocol:
-
Rationale: This protocol utilizes a metal-catalyzed oxidation with oxygen, a green and cost-effective oxidant. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions. N-hydroxyphthalimide (NHPI) acts as a radical initiator to facilitate the oxidation of the methyl group.[4]
-
Procedure:
-
To a 500 mL high-pressure autoclave, add 2-chloro-3-methylpyridine (25.0 g, 0.196 mol), acetonitrile (250 mL), N-hydroxyphthalimide (NHPI) (3.2 g, 0.0196 mol), and a suitable metal salt catalyst such as cobalt(II) acetate (0.87 g, 0.0049 mol).
-
Seal the autoclave and purge it with oxygen gas. Pressurize the vessel with oxygen to an initial pressure of 1.0 MPa.
-
Begin vigorous stirring and heat the mixture to 80-90 °C. The reaction is exothermic, and the temperature should be carefully monitored.
-
Maintain the reaction at this temperature for 18-24 hours. The progress can be monitored by the uptake of oxygen (pressure drop).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the resulting slurry to collect the solid product.
-
Wash the filter cake with water (150 mL) to remove the catalyst and any water-soluble impurities.
-
Dry the collected solid under vacuum at 60 °C to yield 2-chloronicotinic acid as a white to off-white solid.
-
Data Summary: 2-Chloronicotinic Acid
| Parameter | Value |
|---|---|
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d₆) | δ 13.9 (br s, 1H), 8.55 (dd, 1H), 8.20 (dd, 1H), 7.60 (dd, 1H) ppm |
| ¹³C NMR (DMSO-d₆) | δ 165.8, 152.1, 150.5, 141.2, 124.9, 123.7 ppm |
Synthesis of Key Intermediate B: (5-Methylisoxazol-3-yl)methanethiol
The synthesis of this thiol intermediate is a multi-step process starting from the more readily available (5-methylisoxazol-3-yl)methanol. The strategy involves converting the hydroxyl group into a better leaving group (chloride), followed by displacement with a sulfur nucleophile. The use of thiourea provides a stable, solid intermediate (isothiouronium salt) that can be easily isolated and subsequently hydrolyzed to the thiol, minimizing the handling of the volatile and malodorous final product. This method is analogous to the synthesis of similar heterocyclic methanethiols.[5]
Reaction Scheme: (5-Methylisoxazol-3-yl)methanol → 3-(Chloromethyl)-5-methylisoxazole → S-[(5-Methylisoxazol-3-yl)methyl]isothiouronium chloride → (5-Methylisoxazol-3-yl)methanethiol
Experimental Protocol:
-
Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole
-
Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the release of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Dichloromethane (DCM) is used as an inert solvent.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (5-methylisoxazol-3-yl)methanol (11.3 g, 0.1 mol) in anhydrous DCM (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(chloromethyl)-5-methylisoxazole is a pale yellow oil and can be used in the next step without further purification.[6]
-
-
-
Step 2: Formation of the Isothiouronium Salt
-
Rationale: Thiourea acts as the sulfur nucleophile. Its reaction with the alkyl chloride forms a stable, crystalline S-alkylisothiouronium salt. This salt is not volatile and has no odor, making it a convenient intermediate to handle. Ethanol is a suitable polar protic solvent for this reaction.
-
Procedure:
-
Dissolve the crude 3-(chloromethyl)-5-methylisoxazole from the previous step in ethanol (100 mL).
-
Add thiourea (7.6 g, 0.1 mol) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. A white precipitate will form.
-
Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield the isothiouronium salt.
-
-
-
Step 3: Hydrolysis to (5-Methylisoxazol-3-yl)methanethiol
-
Rationale: Alkaline hydrolysis of the isothiouronium salt liberates the thiol. It is critical to perform this step under an inert atmosphere to prevent the highly reactive thiolate anion from oxidizing to form a disulfide byproduct.
-
Procedure:
-
Suspend the isothiouronium salt (0.1 mol) in degassed water (100 mL) in a flask under a nitrogen atmosphere.
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in degassed water (50 mL) dropwise while cooling the mixture in an ice bath.
-
After addition, heat the mixture to 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and acidify to pH 5-6 with cold 2M HCl.
-
Extract the aqueous layer three times with diethyl ether (100 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Carefully remove the solvent under reduced pressure at low temperature to yield the crude thiol as a pungent oil. Purification can be achieved by vacuum distillation if necessary.
-
-
Final Convergent Synthesis and Characterization
The final step involves the coupling of the two key intermediates. This SNAr reaction is the cornerstone of the entire synthetic strategy.
Caption: Final convergent step in the synthesis pathway.
Experimental Protocol:
-
Rationale: A polar aprotic solvent like dimethylformamide (DMF) is ideal for SNAr reactions as it effectively solvates cations but not anions, enhancing the nucleophilicity of the thiolate. An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate both the thiol and the carboxylic acid, forming the reactive thiolate and preventing unwanted side reactions. A moderate temperature is applied to overcome the activation energy barrier without causing decomposition.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloronicotinic acid (15.7 g, 0.1 mol) in DMF (200 mL).
-
Add anhydrous potassium carbonate (34.5 g, 0.25 mol) to the solution and stir for 15 minutes.
-
Add a solution of (5-methylisoxazol-3-yl)methanethiol (14.3 g, 0.1 mol) in DMF (50 mL) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (800 mL).
-
Acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath, then collect the solid product by filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Characterization of Final Product
The structure of the final compound should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Data |
|---|---|
| Appearance | White or pale yellow solid |
| Molecular Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.27 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), 8.4 (dd, 1H, Pyr-H6), 7.9 (dd, 1H, Pyr-H4), 7.1 (dd, 1H, Pyr-H5), 6.2 (s, 1H, Isox-H4), 4.5 (s, 2H, S-CH₂), 2.4 (s, 3H, CH₃) ppm |
| ¹³C NMR (DMSO-d₆) | δ ~167 (COOH), 169 (Isox-C5), 160 (Isox-C3), 158 (Pyr-C2), 151 (Pyr-C6), 139 (Pyr-C4), 121 (Pyr-C5), 118 (Pyr-C3), 102 (Isox-C4), 30 (S-CH₂), 12 (CH₃) ppm |
| Mass Spec (ESI-) | m/z 249.0 [M-H]⁻ |
Safety and Handling Considerations
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiols: (5-Methylisoxazol-3-yl)methanethiol is expected to have a strong, unpleasant odor. Handle in a fume hood and quench any residual thiol in glassware with bleach before washing.
-
Solvents and Reagents: DMF is a reproductive toxin. Strong bases (NaOH) and acids (HCl) are corrosive. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
This guide has outlined a logical and efficient three-stage, convergent synthesis for this compound. The strategy relies on the preparation of two key intermediates, 2-chloronicotinic acid and (5-methylisoxazol-3-yl)methanethiol, followed by their coupling via a nucleophilic aromatic substitution reaction. The detailed protocols and mechanistic rationales provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the reproducible synthesis of this valuable heterocyclic scaffold.
References
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]
- CN102775401B - Synthesis method of meloxicam. Google Patents.
-
Meloxicam. Wikipedia. Available at: [Link]
- CN102775401A - Synthesis method of meloxicam. Google Patents.
-
Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents. PubMed. Available at: [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. PubMed Central. Available at: [Link]
-
In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam. PubMed. Available at: [Link]
-
Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents. ACS Publications. Available at: [Link]
-
In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam: Insights into the Hepatotoxicity of Sudoxicam. ResearchGate. Available at: [Link]
-
Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]
- CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents.
-
synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
2-(Methylthio)nicotinic acid. PubChem. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
Sources
- 1. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Meloxicam - Wikipedia [en.wikipedia.org]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Profile of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (CAS: 855991-78-5)
Section 1: Introduction & Strategic Importance
In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need to characterize lead compounds comprehensively at the outset. A molecule's success is not solely dependent on its potency at a biological target; its journey through the body—governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME)—is dictated by its fundamental physicochemical properties.[1][2] These properties, including solubility, lipophilicity, and ionization state (pKa), are the primary determinants of a drug's oral bioavailability, membrane permeability, target engagement, and potential for toxicity.[3][4][5]
This guide provides an in-depth framework for the systematic evaluation of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid , a heterocyclic compound featuring a nicotinic acid core, a thioether linkage, and a 5-methylisoxazole moiety. While its specific biological targets may vary, the imperative to understand its physicochemical nature remains constant. We will proceed from in silico predictions, which offer a crucial first look at the molecule's potential, to the gold-standard experimental protocols required for definitive characterization. This document is designed not as a rigid set of instructions, but as a strategic workflow, explaining the causality behind each methodological choice to empower researchers in their decision-making processes.
Section 2: Molecular Structure and Identification
A thorough characterization begins with confirming the molecule's identity and understanding its structural components, which provide clues to its chemical behavior.
-
Chemical Name: this compound
-
CAS Number: 855991-78-5[6]
-
Molecular Formula: C₁₁H₁₀N₂O₃S
-
Molecular Weight: 250.27 g/mol
Structural Analysis:
Visual representation of the 2D structure.
The molecule's architecture contains several key functional groups, each contributing to the overall physicochemical profile:
-
Nicotinic Acid Core: This pyridinemonocarboxylic acid scaffold is ionizable. The carboxylic acid group is acidic and will be deprotonated (anionic) at physiological pH. The pyridine ring nitrogen is weakly basic and will be protonated (cationic) at low pH.[7][8]
-
Thioether Linkage (-S-): This linker adds a degree of lipophilicity and can be a site for metabolic oxidation.
-
5-Methylisoxazole Ring: This five-membered heterocycle contributes to the overall polarity and provides hydrogen bond acceptors (N and O atoms), potentially influencing solubility and receptor interactions. The methyl group slightly increases lipophilicity.
Section 3: Computational Property Prediction (The In Silico First Approach)
Before committing valuable resources to synthesis and experimentation, computational modeling provides rapid, cost-effective predictions of a molecule's properties.[9] These in silico tools, such as Quantitative Structure-Property Relationship (QSPR) models, leverage vast databases of experimental data to forecast the behavior of novel structures.[10][11] This predictive step is crucial for identifying potential liabilities (e.g., very poor solubility, extreme lipophilicity) and prioritizing compounds for experimental validation.
Workflow for Computational Profiling
The process begins with a simple structural input, typically a SMILES string, which is processed by various algorithms to generate a comprehensive property report.
Caption: Workflow for in silico physicochemical property prediction.
Table 1: Predicted Physicochemical Properties
The following table represents a typical output from such predictive tools. Note: These are representative values based on structural analysis and should be determined using validated software.
| Property | Predicted Value | Rationale / Implication |
| LogP (Octanol/Water) | 2.0 - 3.5 | Moderate lipophilicity, suggesting good potential for membrane permeability but risk of low solubility. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicted to be poorly soluble, a key challenge to address for oral bioavailability. |
| pKa (Strongest Acidic) | 4.0 - 5.0 | Attributed to the carboxylic acid. Will be >99% ionized at physiological pH 7.4. |
| pKa (Strongest Basic) | 1.5 - 2.5 | Attributed to the pyridine nitrogen. Will be neutral at physiological pH 7.4. |
| Polar Surface Area (PSA) | 70 - 90 Ų | Acceptable value for cell permeability. |
| Lipinski's Rule of Five | Compliant (0 violations) | The molecule fits within the general "drug-like" chemical space.[1] |
Section 4: Experimental Determination of Core Properties
While predictions are invaluable for guidance, definitive data can only be obtained through rigorous experimentation. The following sections detail the recommended gold-standard protocols for determining the most critical physicochemical properties.
Acidity (pKa) by Potentiometric Titration
Causality & Importance: The pKa value defines the ionization state of a molecule at a given pH. For this compound, two pKa values are expected. The acidic pKa of the carboxyl group and the basic pKa of the pyridine nitrogen will dictate its charge, which profoundly impacts solubility, membrane transport, and interaction with biological targets. Potentiometric titration is the benchmark method due to its high precision and direct measurement of protonation equilibria.[12][13][14]
Workflow for pKa Determination
Caption: Experimental workflow for potentiometric pKa determination.
Protocol: Potentiometric pKa Determination
-
System Validation: Calibrate the potentiometer using standard, certified aqueous buffers at pH 4.0, 7.0, and 10.0. The slope of the electrode should be >95% of the theoretical Nernst value.[12]
-
Reagent Preparation:
-
Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.
-
Prepare a standardized 0.1 M HCl solution.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15]
-
-
Analyte Preparation: Accurately weigh the compound and dissolve it in water to a concentration of approximately 1 mM. If solubility is low, a minimal amount of a co-solvent (e.g., methanol) may be used, but the final concentration should be noted as it can slightly alter pKa.[13]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel at 25°C.
-
Add the ionic strength adjuster (KCl).
-
To determine the acidic pKa, titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL) and recording the pH after it stabilizes. Continue well past the equivalence point.
-
To determine the basic pKa, start with a fresh sample, acidify to ~pH 1.5 with 0.1 M HCl, and then titrate with 0.1 M NaOH as described above.[15]
-
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on a derivative plot.[12]
Lipophilicity (LogD) by Shake-Flask Method
Causality & Importance: Lipophilicity, or "greasiness," is a key driver of a drug's ability to cross biological membranes.[5] For an ionizable molecule like this one, the Distribution Coefficient (LogD) is more physiologically relevant than the Partition Coefficient (LogP) because it measures the partitioning of all species (ionized and neutral) at a specific pH.[16] We measure LogD at pH 7.4 to mimic the conditions of blood plasma. The shake-flask method, while laborious, is considered the gold standard for its accuracy.[17][18]
Protocol: Shake-Flask LogD at pH 7.4
-
Solvent Preparation:
-
Use high-purity n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the solvents: Vigorously mix equal volumes of n-octanol and PBS for 24 hours. Allow the layers to separate completely. This ensures that the partitioning measurement is not confounded by the mutual solubility of the solvents.[18]
-
-
Analyte Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Spike with a small volume of the compound stock solution to a final concentration where it is soluble in both phases.
-
Cap the vial tightly and shake vigorously on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
-
Phase Separation: Centrifuge the vials at low speed to ensure a clean separation of the aqueous and organic layers.
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the PBS layers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). A calibration curve in each phase is required for accurate quantification.
-
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Aqueous Solubility by the Shake-Flask Method
Causality & Importance: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of low and variable bioavailability for orally administered drugs.[19] Determining the thermodynamic equilibrium solubility provides a definitive measure of how much compound can dissolve in a given medium. Assessing this property across a physiological pH range (e.g., 1.2 to 6.8) is essential for Biopharmaceutics Classification System (BCS) assessment.[20]
Protocol: pH-Dependent Thermodynamic Solubility
-
Buffer Preparation: Prepare a series of buffers representing physiological conditions, for example: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[20]
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[21]
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 ± 1 °C for biopharmaceutical relevance) for at least 24-48 hours to ensure equilibrium is achieved.[20]
-
-
Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; common methods include centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard calibration curve.
-
-
Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.
Section 5: Summary of Physicochemical Profile
The data gathered from both computational and experimental work should be consolidated for a clear, holistic view of the molecule's profile.
Table 2: Consolidated Physicochemical Data
| Parameter | Predicted Value | Experimental Result | Method |
| pKa (Acidic) | 4.0 - 5.0 | [To be filled by researcher] | Potentiometric Titration |
| pKa (Basic) | 1.5 - 2.5 | [To be filled by researcher] | Potentiometric Titration |
| LogD (pH 7.4) | ~2.5 | [To be filled by researcher] | Shake-Flask |
| Solubility (pH 1.2, 37°C) | Low | [To be filled by researcher] | Shake-Flask |
| Solubility (pH 6.8, 37°C) | Moderate | [To be filled by researcher] | Shake-Flask |
| Melting Point (°C) | N/A | [To be filled by researcher] | Capillary Melting Point |
Dominant Ionization States at Different pH Values
Based on the expected pKa values, the molecule's dominant form will change across the gastrointestinal tract, significantly impacting its properties.
Caption: Predicted ionization states of the molecule vs. pH.
Section 6: Conclusion and Implications for Drug Development
The comprehensive physicochemical profile of this compound serves as the foundation for its progression as a drug candidate. The predicted moderate lipophilicity and compliance with Lipinski's rules are favorable indicators. However, the anticipated poor, pH-dependent aqueous solubility presents a significant and primary challenge that must be addressed. The anionic nature of the molecule at physiological pH will likely result in higher solubility in the intestine than in the stomach, but may also increase plasma protein binding and reduce passive permeability.
Forward-looking recommendations based on this profile would include:
-
Formulation Development: Investigate solubility-enhancement strategies such as salt formation (targeting the carboxylic acid), amorphous solid dispersions, or lipid-based formulations to improve oral absorption.
-
Medicinal Chemistry: If solubility remains intractable, medicinal chemistry efforts could be directed at modifying the structure to reduce lipophilicity or introduce hydrogen bond donors without compromising potency.
-
Further Characterization: Perform solid-state characterization (polymorphism, crystallinity) and assess chemical stability under various pH and temperature conditions.
By systematically applying the predictive and experimental workflows detailed in this guide, research teams can build a robust data package, anticipate development challenges, and make informed decisions to advance promising molecules toward the clinic.
Section 7: References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Darvas, F., Dorman, G., & Krajcsi, P. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences and Research, 7(2), 70-76. Retrieved from [Link]
-
Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug discovery today, 16(15-16), 684–693.
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
-
Slater, B., McCormack, A., Avdeef, A., & Comer, J. E. (1994). pH-Metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values. Journal of pharmaceutical sciences, 83(9), 1280–1283.
-
LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
El-Gamal, M., & Oh, C. H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 33(1), 241-249.
-
Popa, A., & Vlase, G. (2012). Development of Methods for the Determination of pKa Values. IntechOpen.
-
Ho, J. M., & Tamba, Y. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 18(5), 1083–1094.
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Aldeghi, M., & Cole, D. J. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS medicinal chemistry letters, 12(9), 1336–1339.
-
Hernandez, P. A., & Taboada, A. (2022). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Proceedings of the 2022 International Conference on Machine Learning and Applications (ICMLA).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link].
-
Panapitiya, G., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3(2), 329-340.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].
-
Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]
-
Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1698.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. Retrieved from [Link].
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. National Journal of Chemistry, 18, 219-228.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256208, 5-Methylnicotinic acid. Retrieved from [Link].
-
Gola, D., & Curini, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 643.
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27780.
-
Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1698.
-
Patel, R. B., et al. (2011). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Journal of the Serbian Chemical Society, 76(4), 493-503.
-
Patel, R. B., et al. (2011). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 16(12), 9867–9879.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid|BLD Pharm [bldpharm.com]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 9. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Proposed Mechanism of Action of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Convergent Pharmacology
The compound 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid is a novel chemical entity that, while not extensively documented in public literature, presents a fascinating case for predictive pharmacology based on its constituent chemical motifs.[1] This guide synthesizes the known biological activities of its core components—the nicotinic acid scaffold, the isoxazole ring, and the thioether linkage—to propose a plausible and testable mechanism of action. As a Senior Application Scientist, the following analysis is grounded in established principles of medicinal chemistry and molecular pharmacology, offering a roadmap for the investigation of this promising compound.
Deconstruction of a Multifunctional Scaffold: A Rationale for the Proposed Mechanism
The structure of this compound suggests a design intended to integrate the distinct pharmacological profiles of its components. Our hypothesis is that the nicotinic acid moiety serves as the primary pharmacophore, targeting pathways associated with metabolic and inflammatory regulation, while the isoxazole and thioether components refine the compound's activity, selectivity, and pharmacokinetic properties.
-
The Nicotinic Acid Core: Nicotinic acid (Niacin or Vitamin B3) is a well-established therapeutic agent, particularly in the management of dyslipidemia.[2] Its primary mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes and immune cells such as macrophages.[3][4][5] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[6] This cascade ultimately suppresses the release of free fatty acids from adipose tissue, reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL).[7]
-
The Isoxazole Moiety: A Privileged Structure in Medicinal Chemistry: The isoxazole ring is a five-membered heterocycle that is a component of numerous approved drugs, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic agent leflunomide.[8][9] Isoxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[10][11][12] The inclusion of the 5-methylisoxazole group in the target molecule may confer additional anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways, which could be synergistic with the immunomodulatory effects of nicotinic acid receptor activation.
-
The Thioether Linkage: A Modulator of Physicochemical Properties and Biological Activity: The thioether linkage is a common functional group in medicinal chemistry that can influence a molecule's conformation, lipophilicity, and metabolic stability.[13][14] Thioethers can also play a direct role in binding to biological targets through hydrophobic and sulfur-pi interactions.[15] Furthermore, the thioether sulfur is susceptible to oxidation by reactive oxygen species (ROS) in the cellular environment, which can alter the compound's activity.[16][17] This suggests a potential for redox-sensitive regulation of the compound's effects, which could be advantageous in diseases associated with high oxidative stress.
Proposed Integrated Mechanism of Action: A Dual-Pronged Approach to Cellular Regulation
We propose that this compound acts as a selective modulator of GPR109A, with its activity fine-tuned by the isoxazole and thioether components. The primary signaling cascade is likely initiated by the binding of the nicotinic acid moiety to GPR109A.
GPR109A-Mediated Signaling
Upon binding to GPR109A, the compound is hypothesized to trigger the following intracellular events:
-
Activation of Gi Signaling: GPR109A is coupled to an inhibitory G protein (Gi). Ligand binding induces a conformational change in the receptor, leading to the dissociation of the Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Downstream Effects in Adipocytes: In fat cells, the reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and, consequently, reduced phosphorylation and activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the circulation.
-
Immunomodulatory Effects: In immune cells like macrophages, GPR109A activation can have anti-inflammatory effects, although the downstream signaling is more complex and can involve both Gi and other pathways.
Visualization of the Proposed Signaling Pathway
Sources
- 1. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 13. Thioether linkage chemistry: perspectives and prospects in therapeutic designing [kr.cup.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Convergence of Pharmacophores: An In-Depth Technical Guide to the In Vitro Biological Activity of Nicotinic Acid Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a paradigm shift in modern drug discovery, offering the potential for synergistic or novel biological activities. This technical guide delves into the burgeoning field of nicotinic acid isoxazole derivatives, a class of compounds that marries the diverse therapeutic profiles of nicotinic acid with the versatile pharmacological scaffold of isoxazole. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind the design, synthesis, and in vitro evaluation of these promising hybrid molecules. We will explore the spectrum of their biological activities, from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, supported by detailed experimental protocols, mechanistic insights, and a robust framework of scientific literature.
Introduction: The Rationale for a Molecular Alliance
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, primarily recognized for its role in lipid management. However, its therapeutic reach extends far beyond, with emerging evidence of its anti-inflammatory and anticancer properties.[1][2][3] The nicotinic acid scaffold serves as a versatile anchor for chemical modification, enabling the fine-tuning of its biological effects.[1][4]
Concurrently, the isoxazole ring, a five-membered heterocycle, is a privileged structure in medicinal chemistry. Its presence in numerous clinically approved drugs is a testament to its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[5][6] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][7][8]
The fusion of these two entities into a single molecular architecture is predicated on the hypothesis that the resulting hybrid could exhibit enhanced potency, a novel mechanism of action, or a desirable multi-target profile. This guide will navigate the scientific landscape of these derivatives, providing a comprehensive overview of their in vitro biological potential.
Synthetic Strategies: Forging the Nicotinic Acid-Isoxazole Bond
The synthesis of nicotinic acid isoxazole derivatives typically involves a multi-step process, leveraging established organic chemistry reactions. A common approach involves the initial synthesis of a chalcone precursor, which is then cyclized to form the isoxazole ring.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of nicotinic acid isoxazole derivatives.
Caption: Generalized synthetic route to nicotinic acid isoxazole derivatives.
Detailed Experimental Protocol: Synthesis via Chalcone Intermediate
This protocol provides a representative method for the synthesis of nicotinic acid isoxazole derivatives.
Step 1: Synthesis of Nicotinoyl-substituted Chalcone
-
Dissolve nicotinic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an appropriate acetophenone derivative.
-
Introduce a catalytic amount of a strong base (e.g., aqueous sodium hydroxide).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Filter the precipitated chalcone, wash with cold water, and recrystallize from a suitable solvent.
Step 2: Cyclization to Isoxazole
-
Reflux the synthesized chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.
-
The reaction is typically heated for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated nicotinic acid isoxazole derivative is then filtered, washed, and purified by recrystallization.
In Vitro Anticancer Activity: Targeting Uncontrolled Proliferation
The quest for novel anticancer agents has identified both nicotinic acid and isoxazole derivatives as promising candidates.[1][9] Their hybrid molecules are being investigated for their potential to inhibit cancer cell growth through various mechanisms.
Mechanistic Insights: VEGFR-2 Inhibition and Beyond
A significant body of research points towards the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key mechanism for the anticancer activity of certain nicotinic acid derivatives.[1][4] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking this receptor, nicotinic acid isoxazole derivatives could effectively starve tumors of their nutrient supply.
The following diagram depicts the proposed mechanism of action.
Caption: Inhibition of VEGFR-2 signaling by nicotinic acid isoxazole derivatives.
Quantitative Cytotoxicity Data
The cytotoxic potential of novel nicotinic acid isoxazole derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic Acid Derivatives | HCT-15 (Colon) | 0.098 - 0.134 | [1] |
| PC-3 (Prostate) | 0.112 - 0.245 | [1] | |
| Isoxazole Hybrids | A2780 (Ovarian) | Potent Activity | [10] |
| HCT116 (Colon) | Potent Activity | [10] | |
| Indole-Isoxazole Hybrids | HepG2 (Liver) | < 3.8 | [11] |
| SNU475 (Liver) | < 8.5 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nicotinic acid isoxazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have a well-documented history of antimicrobial activity, and their combination with nicotinic acid could lead to compounds with enhanced efficacy.[7][8]
Spectrum of Activity
Nicotinic acid isoxazole derivatives are expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The specific spectrum of activity will be influenced by the nature and position of substituents on both the nicotinic acid and isoxazole rings.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the nicotinic acid isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Both nicotinic acid and isoxazole moieties have demonstrated anti-inflammatory properties, suggesting that their hybrids could be potent modulators of the inflammatory response.[2][3][12]
Mechanistic Insights: COX-2 Inhibition and Cytokine Suppression
One of the primary mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] Additionally, these derivatives may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]
Caption: Anti-inflammatory mechanisms of nicotinic acid isoxazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.
In Vitro Enzyme Inhibition: A Targeted Approach
Beyond broad biological activities, nicotinic acid isoxazole derivatives can be designed to target specific enzymes implicated in disease pathogenesis.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Isoxazole derivatives have been shown to be effective inhibitors of CAs.[14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Assay Principle: This assay is based on the esterase activity of CA, where the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol is monitored spectrophotometrically.
-
Procedure:
-
Add a solution of the purified CA enzyme to a buffer.
-
Introduce the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (NPA).
-
Monitor the increase in absorbance at 400 nm over time.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The amalgamation of nicotinic acid and isoxazole scaffolds presents a compelling strategy for the development of novel therapeutic agents with a wide range of in vitro biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting compounds. The detailed experimental protocols and mechanistic insights serve as a foundational resource for researchers in this exciting field.
Future research should focus on expanding the chemical diversity of these hybrids and conducting extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their advancement towards preclinical and clinical development. The continued exploration of nicotinic acid isoxazole derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas.
References
- Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
- Wrona-Krol, E., & Sochacka-Cwikla, J. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(5), 1084.
- Abdel-Maksoud, M. S., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 145-158.
- El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103413.
- Lagersted, C., et al. (2001). Improving the Nicotinic Pharmacophore With a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure-Activity Relationship, and Molecular Modeling. Journal of Medicinal Chemistry, 44(18), 2869-2880.
- Silva, D. O., et al. (2005). New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. Bioorganic & Medicinal Chemistry, 13(10), 3423-3428.
- Various Authors. (2025). Isoxazole derivatives showing antimicrobial activity.
- Kumar, A., & Narasimhan, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(11), 2403-2435.
- Ceylan, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Scientific Reports, 11(1), 24294.
- Grudniak, A. M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841.
- Various Authors. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square.
- Kumari, A. V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-330.
- Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
- Various Authors. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Various Authors. (2015). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Holzhäuser, E., et al. (2011). Nicotinic Acid Has Anti-atherogenic and Anti-inflammatory Properties on Advanced Atherosclerotic Lesions Independent of its Lipid-modifying Capabilities. Journal of Cardiovascular Pharmacology, 57(4), 447-454.
- Vashisht, A., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ChemistrySelect, 9(24), e202400029.
- Alam, W., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567.
- Pisano, S., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 24(13), 10987.
- Rani, N., & Sharma, A. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1166-1186.
- Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5234.
- Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE–A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1-8.
- Various Authors. (2023). Microwave induced synthesis of isoxazole derivatives.
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. espublisher.com [espublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Foreword: Elucidating Molecular Architecture for Advanced Drug Discovery
In the landscape of modern pharmacology and materials science, a molecule's three-dimensional structure is the blueprint for its function. For novel compounds such as 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, a comprehensive structural analysis is not merely an academic exercise; it is a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring its safe and effective application. This guide provides a detailed, multi-faceted approach to the structural elucidation of this promising heterocyclic compound, blending established analytical techniques with computational modeling to achieve a holistic understanding of its molecular architecture. As a compound featuring a nicotinic acid core, it belongs to a class of molecules with known biological significance, including vitamin B3 and various therapeutic agents.[1][2][3][4] The presence of the methylisoxazole and thioether moieties suggests a unique electronic and conformational profile, making a thorough structural investigation imperative.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a series of protocols, but a strategic workflow. We will delve into the "why" behind each experimental choice, ensuring that every step is a self-validating component of a larger, cohesive analysis.
Foundational Physicochemical Characterization
Before delving into complex spectroscopic and crystallographic techniques, a foundational understanding of the compound's basic physicochemical properties is essential. These parameters influence sample preparation for subsequent analyses and provide initial insights into the molecule's behavior.
Table 1: Predicted and Essential Physicochemical Properties
| Property | Predicted/Expected Value | Experimental Protocol | Rationale and Significance |
| Molecular Formula | C11H10N2O3S | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and provides the exact mass, a critical first step in structural verification. |
| Molecular Weight | 250.27 g/mol | Calculated from HRMS data | A fundamental property used in nearly all subsequent quantitative analyses. |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | A sharp melting point is an indicator of purity. The value itself is a characteristic physical constant. |
| Aqueous Solubility | To be determined | Shake-flask method followed by UV-Vis or HPLC quantification | Crucial for designing in vitro biological assays and for selecting appropriate solvents for analytical techniques. |
| pKa | To be determined (acidic and basic sites present) | Potentiometric titration or capillary electrophoresis | Identifies the ionization state of the molecule at different pH values, which is vital for understanding its physiological behavior and for developing purification methods. |
Spectroscopic Interrogation: A Multi-Modal Approach
Spectroscopic techniques provide detailed information about the molecule's connectivity and the chemical environment of its constituent atoms. An integrated approach, utilizing multiple spectroscopic methods, is key to building a confident structural model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.
Expected 1H and 13C NMR Spectral Features:
-
1H NMR: The spectrum is expected to show distinct signals for the protons on the nicotinic acid ring, the isoxazole ring, the methyl group, and the methylene bridge. The chemical shifts and coupling patterns will be indicative of their electronic environments and spatial relationships.
-
13C NMR: The spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between aromatic, olefinic, aliphatic, and carbonyl carbons.
Advanced 2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the nicotinic acid and isoxazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (e.g., linking the methylene bridge to both the isoxazole ring and the thioether sulfur).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
1D Spectra Acquisition: Acquire 1H and 13C{1H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to ensure high resolution and sensitivity.
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the covalent structure of the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
High-resolution mass spectrometry (HRMS) provides an exquisitely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. Tandem mass spectrometry (MS/MS) offers further structural confirmation by inducing fragmentation of the molecule and analyzing the resulting daughter ions.
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. Both positive and negative ion modes should be explored.
-
HRMS Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain the accurate mass of the molecular ion ([M+H]+ or [M-H]-).
-
MS/MS Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass of C11H10N2O3S. Analyze the fragmentation pattern to identify characteristic losses (e.g., CO2 from the carboxylic acid) and fragments corresponding to the nicotinic acid and methylisoxazole moieties.
Vibrational Spectroscopy (FT-IR and Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.
Table 2: Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm-1) | Technique |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | IR |
| C-H stretch (aromatic/aliphatic) | 2800-3100[5] | IR, Raman |
| C=O stretch (carboxylic acid) | 1700-1730[5] | IR, Raman |
| C=N, C=C stretch (rings) | 1400-1650[5] | IR, Raman |
| C-S stretch | 600-800 | Raman |
The analysis of a related compound, 2-(methylthio)nicotinic acid, utilized FT-IR and Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes comprehensively.[6] A similar approach is recommended here.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, and reveals intermolecular interactions such as hydrogen bonding that dictate the crystal packing.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
The successful application of this technique is contingent upon the ability to grow high-quality single crystals, which can be a trial-and-error process involving the screening of various solvents and crystallization conditions. The crystal structures of related nicotinic acid derivatives often reveal important intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and biological activity.[7][8]
Computational Structural Analysis: Bridging Theory and Experiment
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings. By calculating the properties of a modeled structure, we can compare them directly to experimental data.
Applications of DFT in Structural Analysis:
-
Geometry Optimization: Predicts the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.
-
NMR Chemical Shift Prediction: Gauge-Independent Atomic Orbital (GIAO) calculations can predict 1H and 13C NMR chemical shifts, aiding in the assignment of complex spectra.
-
Vibrational Frequency Calculation: Computes the theoretical IR and Raman spectra, which is invaluable for assigning experimental vibrational bands.[6]
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic properties and reactivity.
Workflow for Integrated Structural Elucidation
Caption: Integrated workflow for complete structural elucidation.
Conclusion: A Blueprint for Certainty
The structural analysis of this compound requires a synergistic application of spectroscopic, crystallographic, and computational methods. While vendor data confirms its basic identity[9], a deep understanding of its structure, essential for any drug development or materials science application, can only be achieved through the rigorous, multi-pronged approach detailed in this guide. By systematically acquiring and integrating data from NMR, MS, vibrational spectroscopy, and X-ray diffraction, and validating these findings with DFT calculations, researchers can build a complete and unambiguous model of the molecule's architecture. This comprehensive structural knowledge forms the bedrock upon which all future investigations into the compound's biological activity and potential applications will be built.
References
-
PubChem. 2-(Methylthio)nicotinic acid. National Institutes of Health. Available from: [Link]
-
Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy, 115(4), 535-545. Available from: [Link]
-
Al-Masoudi, N. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science, 46(3), 1-8. Available from: [Link]
-
Dai, W., & Fu, D. W. (2008). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o971. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. Available from: [Link]
-
Trivedi, M. K., et al. (2016). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available from: [Link]
-
Sridharan, D., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research, 1(2), 199-204. Available from: [Link]
-
Dai, W., & Fu, D. W. (2008). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3326. Available from: [Link]
-
Exposome-Explorer. Nicotinic acid (Compound). International Agency for Research on Cancer. Available from: [Link]
-
PubChem. Nicotinic acid. National Institutes of Health. Available from: [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766. Available from: [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica, 78(4), 753-765. Available from: [Link]
-
Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available from: [Link]
-
Palko, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. Available from: [Link]
-
PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. National Institutes of Health. Available from: [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crnusa.org [crnusa.org]
- 3. apexbt.com [apexbt.com]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical overview of the spectroscopic characterization of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, a heterocyclic compound with potential applications in pharmaceutical development. The molecular formula of this compound is C₁₁H₁₀N₂O₃S, and its molecular weight is 250.27 g/mol .
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structural motifs.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines three key functionalities: a nicotinic acid core, a 5-methylisoxazole ring, and a thioether linkage. Each of these components will contribute distinct and identifiable signatures to the overall spectroscopic profile. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is critical for confirming the synthesis and purity of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 13.0 - 13.5 | broad singlet | - | 1H |
| H6 (Nicotinic Acid) | 8.5 - 8.7 | doublet of doublets | ~4-5, ~1-2 | 1H |
| H4 (Nicotinic Acid) | 8.1 - 8.3 | doublet of triplets | ~8, ~2 | 1H |
| H5 (Nicotinic Acid) | 7.3 - 7.5 | doublet of doublets | ~8, ~5 | 1H |
| H4' (Isoxazole) | 6.2 - 6.4 | singlet | - | 1H |
| Methylene (-CH₂-) | 4.3 - 4.5 | singlet | - | 2H |
| Methyl (-CH₃) | 2.4 - 2.6 | singlet | - | 3H |
Interpretation and Rationale:
-
Nicotinic Acid Protons: The protons on the pyridine ring of nicotinic acid will appear in the aromatic region (7.0-9.0 ppm). The exact chemical shifts and coupling patterns are well-documented.[1] The H6 proton is expected to be the most downfield due to its proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group. The coupling constants will follow the typical ortho, meta, and para relationships.[1]
-
Isoxazole Proton: The single proton on the isoxazole ring (H4') is expected to appear as a singlet in the region of 6.2-6.4 ppm.
-
Methylene and Methyl Protons: The methylene protons of the thioether linkage will likely appear as a singlet, as there are no adjacent protons to couple with. The methyl group on the isoxazole ring will also be a sharp singlet.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet at a very downfield chemical shift, and its position can be concentration and temperature-dependent.
¹³C NMR Spectroscopy: The Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 168 |
| C5' (Isoxazole) | 168 - 172 |
| C3' (Isoxazole) | 158 - 162 |
| C2 (Nicotinic Acid) | 150 - 155 |
| C6 (Nicotinic Acid) | 148 - 152 |
| C4 (Nicotinic Acid) | 138 - 142 |
| C3 (Nicotinic Acid) | 125 - 130 |
| C5 (Nicotinic Acid) | 122 - 126 |
| C4' (Isoxazole) | 100 - 105 |
| Methylene (-CH₂-) | 30 - 35 |
| Methyl (-CH₃) | 10 - 15 |
Interpretation and Rationale:
The chemical shifts are predicted based on the known values for nicotinic acid and substituted isoxazoles. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the aromatic rings will appear in the 100-172 ppm range, with those directly attached to heteroatoms appearing at lower field. The aliphatic methylene and methyl carbons will be found at the most upfield positions.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate if the compound is an oil. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium |
| 2950 - 2850 | C-H stretch (Aliphatic) | Weak-Medium |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong |
| 1580 - 1610 | C=C and C=N stretches (Aromatic Rings) | Medium-Strong |
| 1400 - 1450 | C-H bend (Aliphatic) | Medium |
| 1200 - 1300 | C-O stretch (Carboxylic Acid) | Strong |
| 600 - 700 | C-S stretch (Thioether) | Weak-Medium |
Interpretation and Rationale:
-
Carboxylic Acid: The most prominent features will be the very broad O-H stretch and the strong C=O stretch. The broadness of the O-H band is due to hydrogen bonding.[2][3]
-
Aromatic Rings: The C-H stretches of the pyridine and isoxazole rings will appear above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1400-1610 cm⁻¹ region.[4]
-
Aliphatic Groups: The C-H stretches of the methylene and methyl groups will be just below 3000 cm⁻¹.
-
Thioether: The C-S stretching vibration is typically weak and can be difficult to assign definitively, but it is expected in the fingerprint region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly used in LC-MS.[5][6] It will likely produce a strong protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.
Predicted Mass Spectrometry Data:
| m/z | Proposed Ion | Notes |
| 251.04 | [M+H]⁺ | Protonated molecular ion. |
| 207.05 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |
| 154.02 | [C₇H₆NO₂S]⁺ | Cleavage of the methylene-isoxazole bond. |
| 124.03 | [C₆H₆NO₂]⁺ | Nicotinic acid fragment. |
| 98.04 | [C₄H₄N₂O]⁺ | 5-Methylisoxazol-3-yl-methyl fragment. |
Interpretation and Rationale:
The base peak in the ESI+ mass spectrum is expected to be the protonated molecule at m/z 251. The fragmentation pattern will be dictated by the weakest bonds in the molecule. The loss of CO₂ is a common fragmentation pathway for carboxylic acids. Cleavage of the C-S and S-CH₂ bonds is also expected, leading to fragments corresponding to the nicotinic acid and methylisoxazole moieties.
Workflow Visualization
Experimental Workflow for Spectroscopic Analysis:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel active pharmaceutical ingredient (API), 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. Given its structural motifs—a weakly acidic nicotinic acid, a potentially labile thioether linkage, and an isoxazole ring—a thorough understanding of its physicochemical properties is paramount for successful drug development. This document outlines detailed, field-proven protocols for solubility assessment across various physiologically relevant media and a robust stability testing program, including forced degradation studies, as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and methodologies are presented to ensure the generation of reliable and reproducible data for formulation development, shelf-life prediction, and regulatory submissions.
Introduction: The Critical Role of Physicochemical Profiling
The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its ability to be absorbed and remain stable throughout its shelf-life. For the compound this compound, a molecule with a unique combination of functional groups, a proactive and in-depth analysis of its solubility and stability is not merely a regulatory requirement but a cornerstone of rational drug development.
-
Structural Features of Interest:
-
Nicotinic Acid Moiety: As a pyridinemonocarboxylic acid, this group imparts acidic properties to the molecule, suggesting that its aqueous solubility will be highly dependent on pH.[1][2] Different crystalline forms, or polymorphs, of nicotinic acid derivatives can also exhibit varying dissolution rates and solubility.[3]
-
Thioether Linkage: The sulfide bond is a known site for oxidative degradation, potentially forming sulfoxides or sulfones, which would alter the molecule's polarity, solubility, and pharmacological profile.
-
5-Methylisoxazole Ring: While often incorporated to improve physicochemical properties, the isoxazole ring itself can be susceptible to cleavage under certain stress conditions, such as high temperatures.[4][5][6]
-
This guide provides the necessary experimental framework to thoroughly characterize these attributes, enabling researchers to anticipate challenges and devise effective formulation strategies.
Solubility Profiling: Beyond a Single Number
Solubility dictates the bioavailability of an orally administered drug and is a critical parameter for developing both oral and parenteral dosage forms. A comprehensive profile, rather than a single data point, is required.
Rationale for pH-Dependent Solubility Assessment
The carboxylic acid on the nicotinic acid ring is a weak acid, meaning its ionization state will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8). This directly impacts solubility. The pH-solubility profile is essential for predicting in vivo dissolution.[7]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic, or equilibrium, solubility of the API at various pH levels, adhering to principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[7]
Objective: To determine the saturation solubility of the API in different aqueous media at a controlled temperature (e.g., 37 °C).
Materials:
-
This compound API
-
pH 1.2 HCl buffer (simulated gastric fluid)[7]
-
pH 4.5 Acetate buffer (simulated upper intestinal fluid)[7]
-
pH 6.8 Phosphate buffer (simulated lower intestinal fluid)[7]
-
Purified water
-
Calibrated pH meter, orbital shaker with temperature control, analytical balance, HPLC-UV system.
Procedure:
-
Preparation: Add an excess amount of the API to flasks containing a known volume of each buffer. A visual excess of solid material must be present to ensure saturation.[8]
-
Equilibration: Place the sealed flasks in an orbital shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary studies should establish the time required to reach a plateau in concentration.[7]
-
Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant.
-
Phase Separation: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step is critical to prevent artificially high concentration readings.
-
Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.
-
pH Measurement: Measure the final pH of the saturated solution in each flask after the final time point.[9]
-
Solid State Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like XRPD or DSC to confirm that no polymorphic or phase transformation occurred during the experiment.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Medium (37 °C) | Final pH | Solubility (mg/mL) | BCS Solubility Class |
| pH 1.2 HCl Buffer | 1.2 ± 0.1 | Hypothetical Value | Calculated |
| pH 4.5 Acetate Buffer | 4.5 ± 0.1 | Hypothetical Value | Calculated |
| pH 6.8 Phosphate Buffer | 6.8 ± 0.1 | Hypothetical Value | Calculated |
BCS High Solubility is defined as the highest therapeutic dose being soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[7]
Solvent Solubility
For formulation development, understanding solubility in common organic and non-aqueous solvents is crucial. The shake-flask method can be adapted for solvents like ethanol, propylene glycol, DMSO, and various lipids. Nicotinic acid itself shows high solubility in DMSO and limited solubility in less polar solvents.[10][11][12]
Stability Testing and Forced Degradation
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[13][14] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16][17] This is mandated by ICH guidelines (specifically Q1A).[13][18]
Experimental Workflow: A Multi-Pronged Approach
The following workflow ensures a comprehensive assessment of the API's stability profile.
Caption: Forced degradation experimental workflow.
Protocol for Forced Degradation Studies
Objective: To intentionally degrade the API to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[19] The goal is to achieve 5-20% degradation of the parent API.
General Procedure:
-
Prepare solutions of the API (e.g., 1 mg/mL) and expose them to the stress conditions outlined below. A control sample (unstressed) should be analyzed concurrently.
-
At various time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration.
-
Analyze by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Calculate the assay of the parent peak and determine the peak purity of the parent and any degradants.
-
Perform a mass balance calculation to ensure all degradants are accounted for.[17]
-
For significant degradants, use LC-MS/MS to propose structures.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C. The ester linkage in nicotinic acid derivatives can be susceptible to hydrolysis.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature. This is critical for evaluating the stability of the thioether linkage.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid API and a solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[18][20]
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. This diagram helps in the structural elucidation of impurities found during the study.
Caption: Hypothesized degradation pathways for the API.
Formulation Strategies for Enhanced Solubility and Stability
Should the initial profiling reveal challenges, the following strategies can be employed:
-
Salt Formation: For the acidic nicotinic acid group, forming a salt with a suitable base (e.g., sodium, potassium, tromethamine) can dramatically increase aqueous solubility.[21]
-
pH Adjustment/Buffering: In liquid formulations, adjusting the pH to a range where the ionized (more soluble) form of the carboxylic acid predominates is a straightforward approach.
-
Use of Co-solvents: Systems containing ethanol, propylene glycol, or polyethylene glycols can be used to increase the solubility of poorly soluble compounds.
-
Excipient Selection: Antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be included in formulations to protect the thioether linkage from oxidation. Chelating agents can be used to sequester metal ions that may catalyze oxidative degradation.
Conclusion
A systematic and scientifically rigorous evaluation of the solubility and stability of this compound is indispensable for its development as a safe and effective therapeutic agent. The protocols and rationale detailed in this guide provide a robust framework for generating the critical data needed to understand the molecule's intrinsic properties, predict its in vivo behavior, develop a stable formulation, and meet global regulatory expectations. Early and thorough characterization de-risks the development process and paves the way for a successful clinical and commercial product.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- ICH. Quality Guidelines.
- ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- ResearchGate. Structure and stability of isoxazoline compounds.
- SpringerLink. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs.
- PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.
- World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- SGS. Forced Degradation.
- CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
- Her Med. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Semantic Scholar. (2009, August 27). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- PubChem. Nicotinic acid.
- National Center for Biotechnology Information. (2012, July-September). Development of forced degradation and stability indicating studies of drugs—A review.
- GxP-CC. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Benchchem. A Technical Guide to the Solubility of PIPES Free Acid in Water for Researchers and Drug Development Professionals.
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Patsnap Eureka. Investigating the Solubility of Drugs using Glacial Acetic Acid.
- Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
- MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- ResearchGate. Isoxazole-containing antibacterial and antifungal compounds.
- ChemicalBook. Nicotinic acid CAS#: 59-67-6.
- BLDpharm. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid.
- ResearchGate. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- ResearchGate. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity.
- National Center for Biotechnology Information. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Cayman Chemical. Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).
- Selleck Chemicals. Nicotinic Acid | Vitamin chemical | CAS 59-67-6.
- Semantic Scholar. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- PubChem. 2-(Methylthio)nicotinic acid.
- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. who.int [who.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. acdlabs.com [acdlabs.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. Forced Degradation | SGS [sgs.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. Investigating the Solubility of Drugs using Glacial Acetic Acid [eureka.patsnap.com]
In-Depth Technical Guide: Homology Modeling of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as a Target for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the homology modeling of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key transcriptional regulator in lipid metabolism and a potential target for the nicotinic acid derivative, 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. Nicotinic acid and its derivatives are known to modulate lipid levels, and understanding their interaction with targets like PPARα at a molecular level is crucial for the development of novel therapeutics for metabolic diseases.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for building, refining, and validating a high-quality homology model of human PPARα. Furthermore, it outlines subsequent computational analyses, including molecular docking and molecular dynamics simulations, to investigate the binding interaction of the specified compound with the modeled receptor.
Introduction: The Rationale for Modeling PPARα
The compound this compound is a structural analog of nicotinic acid (Niacin, Vitamin B3).[8] Nicotinic acid is a well-established therapeutic agent for dyslipidemia, capable of favorably altering plasma lipid profiles.[2][3][5] Its mechanisms of action are multifaceted, involving the modulation of several key proteins in lipid metabolism.[1][2] One of the crucial protein families implicated in the therapeutic effects of agents that modulate lipid metabolism is the Peroxisome Proliferator-Activated Receptors (PPARs).[9][10]
PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and exist in three main isoforms: PPARα, PPARβ/δ, and PPARγ.[9][10] Of particular interest is PPARα, which is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[9][11] As a master regulator of lipid metabolism, PPARα's activation leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.[11]
Given the structural similarity of this compound to known lipid-modulating agents, PPARα presents a high-priority potential target. While numerous crystal structures of the PPARα ligand-binding domain (LBD) are available in the Protein Data Bank (PDB), a homology model may still be necessary in specific contexts, such as studying species-specific differences, investigating the impact of mutations, or when a particular conformation is not available. This guide will proceed under the assumption that a specific human PPARα construct or mutant for which no experimental structure exists is the subject of interest. Homology modeling provides a robust computational method to generate a reliable three-dimensional structure based on the known structures of homologous proteins.[12][13][14]
The PPARα Signaling Pathway
The canonical signaling pathway for PPARα involves its activation by a ligand, followed by heterodimerization with the Retinoid X Receptor (RXR).[9][10] This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[9] This regulation of gene expression is central to PPARα's role in metabolic control.
Caption: Canonical PPARα signaling pathway.
The Homology Modeling Workflow: A Step-by-Step Technical Protocol
Homology modeling is a multi-step process that leverages the evolutionary conservation of protein structures.[12][13][14] The fundamental principle is that if two proteins share a significant degree of sequence similarity, their three-dimensional structures are also likely to be similar. The quality of the final model is highly dependent on the sequence identity between the target and the template structure.[12] Generally, a sequence identity above 50% yields high-quality models suitable for applications like drug discovery.[12][15]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crnusa.org [crnusa.org]
- 6. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG COMPOUND: C00253 [kegg.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 12. Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Homology Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Technical Guide to the Preliminary Toxicity Screening of Novel Nicotinic Acid Derivatives
Introduction: The Imperative for Early Toxicity Assessment
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor for the coenzymes NAD and NADP.[1][2] In pharmacological doses, nicotinic acid has been a cornerstone in the management of dyslipidemia for decades, primarily due to its ability to lower LDL cholesterol and triglyceride levels while significantly increasing HDL cholesterol.[1][2][3] This therapeutic utility has spurred extensive research into novel nicotinic acid derivatives, aiming to enhance efficacy, improve the side-effect profile—most notably the prostaglandin-mediated flushing—and explore new therapeutic applications.[3][4]
However, the journey from a promising novel chemical entity (NCE) to a clinically approved drug is fraught with challenges, with safety being the most critical hurdle. A significant percentage of drug candidates fail during development due to unforeseen toxicity.[5] For nicotinic acid derivatives, a key concern is hepatotoxicity, as the liver is the primary site of metabolism, and high doses of the parent compound have been associated with liver injury.[4][6] Therefore, a robust, systematic, and early-stage toxicity screening program is not merely a regulatory requirement but a fundamental strategic component of drug development.[7]
This in-depth technical guide provides a comprehensive framework for the preliminary toxicity screening of novel nicotinic acid derivatives. It is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for core assays, and a strategic approach to data interpretation for informed decision-making.
Chapter 1: A Strategic Framework for Preliminary Toxicity Screening
A successful preliminary toxicity screen is not a single experiment but a tiered, multi-parametric process. The core principle is to use a battery of tests, starting with rapid and cost-effective in silico and in vitro methods to triage compounds and identify potential liabilities early.[8] This "fail-fast, fail-cheap" philosophy conserves resources by ensuring that only the most promising candidates with acceptable safety profiles advance to more complex and resource-intensive studies.[5][7]
The workflow is designed to build a progressive understanding of a compound's toxicological profile, from broad cytotoxicity to specific mechanisms of action.
Chapter 2: In Silico Toxicity Prediction
Before any wet-lab experiments are initiated, computational toxicology provides an invaluable first pass. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[9][10]
2.1. The Rationale for QSAR
QSAR models are built from large datasets of compounds with known toxicological endpoints. By identifying structural motifs or physicochemical properties associated with toxicity, these models can predict the potential for adverse effects in novel molecules.[11] For nicotinic acid derivatives, QSAR can flag compounds likely to be mutagenic, carcinogenic, or hepatotoxic, allowing for their early deprioritization or redesign.
2.2. Recommended Approach
A robust in silico assessment should employ a consensus approach, using at least two complementary QSAR methodologies to increase predictive confidence.[12]
-
Expert Rule-Based Systems: These models (e.g., DEREK Nexus) contain a knowledge base of structural alerts (toxicophores) that are mechanistically linked to specific toxicities.
-
Statistical-Based Systems: These models (e.g., TOPKAT) use statistical algorithms to correlate a wider range of molecular descriptors with toxicity data from existing databases.[13]
A compound that is flagged by both types of systems warrants significant caution. It is crucial to ensure that predictions fall within the model's applicability domain, meaning the model has been trained on compounds structurally similar to the query molecule.[9]
Chapter 3: Foundational In Vitro Toxicity Assays
In vitro assays are the cornerstone of early toxicity screening, offering a biological system to test the predictions made in silico.[8] They provide quantitative data on a compound's potential to cause cellular damage.
General Cytotoxicity: Assessing Cell Viability and Membrane Integrity
The first step is to determine the concentration at which a compound exerts general toxicity. This is typically done using a panel of cell lines, including a non-specialized line (e.g., NIH-3T3) and a liver-derived line, given the known pharmacology of nicotinic acid.[4] The human hepatoma cell line HepG2 is widely used for this purpose as it is robust and maintains many liver-specific functions.[14][15][16]
Two of the most common and reliable assays are the MTT and LDH assays. They should be run in parallel as they measure different endpoints, providing a more complete picture of cytotoxicity.
3.1.1. MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric test that measures the activity of mitochondrial dehydrogenases.[17][18] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18][19] The amount of formazan is directly proportional to the number of living cells. A decrease in metabolic activity is often one of the earliest indicators of cellular injury.
3.1.2. LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[17][18] It is a direct measure of cytotoxicity resulting from cell lysis.
-
Cell Seeding: Plate HepG2 cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the novel nicotinic acid derivatives in serum-free medium. A typical concentration range to start is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Incubate for a standard exposure time, typically 24 or 48 hours.
-
LDH Assay Procedure:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Be cautious not to disturb the attached cells.
-
Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit instructions) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
MTT Assay Procedure:
-
To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).[19]
-
Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
-
Data Analysis:
-
For the LDH assay, calculate % Cytotoxicity = (Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs) * 100.
-
For the MTT assay, calculate % Viability = (Sample Abs - Blank Abs) / (Vehicle Control Abs - Blank Abs) * 100.
-
Plot the results against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of viability or 50% cytotoxicity).
-
The results should be summarized in a clear, comparative table.
Table 1: Comparative Cytotoxicity of Nicotinic Acid Derivatives on HepG2 Cells (24h Exposure)
| Compound | MTT IC50 (µM) | LDH IC50 (µM) |
|---|---|---|
| Nicotinic Acid | >100 | >100 |
| Derivative A | 75.4 | 82.1 |
| Derivative B | 12.8 | 15.5 |
| Derivative C | >100 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Genotoxicity assays are critical for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis.[8] A standard preliminary screening battery includes tests for both gene mutation and chromosomal damage, as no single assay can detect all genotoxic mechanisms.[20][21]
3.2.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted method for detecting gene mutations.[8][22] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it).[20] The assay measures the ability of a test compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[20]
Causality: The test is conducted both with and without an exogenous metabolic activation system (a rat liver homogenate called S9 mix). This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[23]
3.2.2. In Vitro Micronucleus Assay
The in vitro micronucleus test identifies compounds that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[23] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[23] This assay is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). It is highly sensitive and can detect a broad range of chromosomal aberrations.[23][24]
A combination of a negative Ames test and a negative micronucleus test provides strong evidence that a compound is not genotoxic in vitro.[21]
Chapter 4: Focused Hepatotoxicity Screening
Given that drug-induced liver injury (DILI) is a major cause of drug failure and that nicotinic acid is metabolized in the liver, a focused assessment of hepatotoxicity is warranted for any promising derivatives.[4][6][14] This goes beyond simple cytotoxicity to measure liver-specific endpoints.
4.1. Rationale for a Hepatocyte Model
While primary human hepatocytes are considered the gold standard, their use is limited by availability and cost.[16][25] The HepG2 cell line, while a carcinoma line, provides a reproducible and accessible model for initial screening.[15][16] More advanced models like 3D liver spheroids or co-cultures can be employed later in development as they better mimic the liver microenvironment.[25][26]
4.2. Key Hepatotoxicity Endpoints
A multi-parametric approach using high-content analysis (HCA) or individual plate-based assays should be used to assess several indicators of liver injury simultaneously.
-
Mitochondrial Dysfunction: Assess mitochondrial membrane potential (e.g., using TMRM stain). Mitochondrial injury is a common mechanism of DILI.[8]
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) (e.g., using CellROX Green).
-
Steatosis (Lipid Accumulation): Quantify intracellular lipid droplets (e.g., using Nile Red or BODIPY stain).
-
Liver Enzyme Leakage: Measure the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, classic biomarkers of liver damage.[8]
Table 2: Hypothetical Hepatotoxicity Profile for Derivative B (IC50 = 12.8 µM)
| Endpoint (Assayed at 10 µM) | Fold Change vs. Vehicle Control | Interpretation |
|---|---|---|
| Mitochondrial Potential | 0.65 | Significant Mitochondrial Depolarization |
| Intracellular ROS | 2.8 | Induction of Oxidative Stress |
| Lipid Accumulation | 1.1 | No Significant Steatosis |
| ALT Release | 1.2 | No Significant Membrane Damage |
Interpretation: The data for Derivative B suggests a specific mechanism of toxicity involving mitochondrial dysfunction and oxidative stress, occurring at concentrations below those causing overt cell lysis (as indicated by the LDH and ALT results). This profile allows for more targeted follow-up studies and provides a basis for structure-toxicity relationship (STR) analysis.
Chapter 5: Data Integration and Decision Making
The ultimate goal of preliminary screening is to generate a comprehensive data package that enables an informed go/no-go decision. This involves integrating all data streams—in silico, cytotoxicity, genotoxicity, and hepatotoxicity—to build a toxicity profile for each derivative.
Key Decision Factors:
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the in vitro toxicity (IC50) to the in vitro efficacy (EC50). A larger ratio is more favorable.
-
Genotoxicity: Any confirmed positive in the Ames or micronucleus assay is a significant red flag and often a criterion for termination unless the compound is for a life-threatening indication with no other treatment options.
-
Mechanism of Toxicity: Compounds with clear mechanisms of toxicity (e.g., mitochondrial impairment) that can be potentially mitigated through structural modification may be considered for further optimization.
-
Structure-Toxicity Relationships (STR): By comparing the profiles of multiple derivatives, researchers can identify structural features associated with toxicity, guiding the design of safer next-generation compounds.
Conclusion
The preliminary toxicity screening of novel nicotinic acid derivatives is a critical, multi-faceted process that forms the foundation of a successful drug development program. By employing a strategic, tiered approach that begins with in silico modeling and progresses through a battery of robust in vitro assays for cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can efficiently identify and deprioritize high-risk compounds. This guide provides the essential framework, protocols, and rationale to execute these studies with scientific integrity, ultimately enabling the selection of lead candidates with the highest probability of success in becoming safe and effective medicines.
References
-
Mirahmad, M., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Toxicology Research. Retrieved from [Link]
-
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
-
Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. Retrieved from [Link]
-
Chemical Watch. (2021-06-18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
GenEvolutioN. (2025-11-26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]
-
Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]
-
Malinowska, E., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91, 3309–3324. Retrieved from [Link]
-
Lee, H., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Nanomaterials (Basel), 4(3), 650–666. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
-
Dearden, J. C. (2003). Computational methods for the prediction of drug toxicity. Current Opinion in Drug Discovery & Development, 6(3), 339-345. Retrieved from [Link]
-
Mervyn, R., & Soman, K. (2020). Niacin Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Sening, C. W., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Pacific Symposium on Biocomputing, 26, 320–331. Retrieved from [Link]
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Retrieved from [Link]
-
Kermanizadeh, A., et al. (2019). Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. Nanomaterials (Basel), 9(12), 1735. Retrieved from [Link]
-
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Retrieved from [Link]
-
Choi, J. M., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 134-144. Retrieved from [Link]
-
Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]
-
Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Archives of Toxicology, 87(8), 1315–1530. Retrieved from [Link]
-
Virogin Biotech. (2025-04-01). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
-
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
European Society of Toxicology In Vitro (ESTIV). (2022-06-30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Khan, T. (2019-01-05). Basic toxicity screening methods before clinical trials in new drug development. YouTube. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Kandasamy, P., & Kumar, P. P. (2013). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 4(2), 154–155. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LJMU Research Online [researchonline.ljmu.ac.uk]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toxicology.org [toxicology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 21. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"using 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid in cell culture"
An in-depth analysis of scientific databases and supplier catalogs reveals that 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid is a novel compound with limited publicly available data regarding its use in cell culture. Therefore, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this and other novel chemical entities in a cell culture setting.
This guide will provide a framework for establishing a robust experimental workflow, from initial compound handling to elucidating its potential mechanism of action. We will proceed under the working hypothesis that, as a nicotinic acid derivative, this compound may interact with pathways sensitive to nicotinic acid and its analogs.
Part 1: Physicochemical Characterization and Stock Solution Preparation
Before initiating any cell-based assays, it is critical to understand the fundamental physicochemical properties of the compound. This ensures accurate and reproducible dosing.
Solubility and Stability Assessment
The solubility of a compound dictates its bioavailability in culture media. An initial assessment in common, cell culture-compatible solvents is the first step.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common solvent for initial testing due to its high solubilizing power.
-
Ethanol (EtOH): A potential alternative if the compound is insoluble or unstable in DMSO.
-
Phosphate-Buffered Saline (PBS): To determine aqueous solubility.
Protocol for Solubility Testing:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute the stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentrations.
-
Visually inspect for precipitation immediately and after incubation at 37°C for a period equivalent to your longest planned experiment.
-
If precipitation occurs, the tested concentration is too high. The highest concentration that remains in solution should be considered the upper limit for your experiments.
Preparation of a Concentrated Stock Solution
For consistency across experiments, a high-concentration stock solution should be prepared, aliquoted, and stored.
Table 1: Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes the introduction of water, which can affect compound stability. |
| Concentration | 10 mM | A common starting concentration that allows for a wide range of final dilutions. |
| Storage | -20°C or -80°C | Protects from degradation. Aliquoting prevents multiple freeze-thaw cycles. |
| Light Sensitivity | Store in amber vials | Protects from photodegradation, a common issue with aromatic compounds. |
Important Considerations:
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, as higher concentrations can have cytotoxic effects.
-
A "vehicle control" (medium containing the same final concentration of the solvent as the treated samples) must be included in all experiments to account for any effects of the solvent itself.
Part 2: Determining the Optimal Working Concentration
The first biological assessment of a novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent functional assays.
Cell Viability and Cytotoxicity Assays
A dose-response curve for cytotoxicity is essential. This will identify the concentration at which the compound becomes toxic to the cells (IC50) and a range of non-toxic concentrations for further study.
Recommended Assay:
-
MTT or XTT Assay: These colorimetric assays measure mitochondrial metabolic activity, which is a reliable indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the compound in culture medium. A common starting range is a logarithmic scale from 1 nM to 100 µM.
-
Incubation: Remove the old medium from the cells and replace it with the compound-containing medium. Include vehicle-only and untreated controls. Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Part 3: Elucidating the Mechanism of Action (MoA)
Given its structural similarity to nicotinic acid, a plausible hypothesis is that this compound acts as a ligand for nicotinic acid receptors. The primary receptor for nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA2).[1][2]
Hypothetical Signaling Pathway
Activation of GPR109A, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This can have various downstream effects depending on the cell type, including inhibition of lipolysis in adipocytes and modulation of inflammatory responses in immune cells.[3][4]
Caption: Experimental workflow to validate the compound's MoA.
Part 4: Detailed Protocols for Functional Assays
cAMP Measurement Assay
This assay directly measures the functional consequence of Gi-coupled receptor activation.
Principle: Competitive immunoassays (e.g., ELISA-based or HTRF) are used to quantify intracellular cAMP levels. A decrease in cAMP in response to the compound would support the GPR109A agonist hypothesis.
Protocol: cAMP Assay (ELISA-based)
-
Cell Culture: Use a cell line known to express GPR109A (e.g., HEK293 cells transfected with GPR109A, or certain immune cell lines). Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash cells and pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-30 minutes. This prevents the degradation of cAMP and enhances the signal.
-
Stimulation: Add the test compound at various concentrations, alongside a known GPR109A agonist (e.g., nicotinic acid) as a positive control, and a vehicle control.
-
Adenylyl Cyclase Activation: Co-stimulate with forskolin, a potent activator of adenylyl cyclase. This will maximally increase cAMP levels, making the inhibitory effect of a Gi-agonist more apparent.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
Detection: Perform the cAMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
Gene and Protein Expression Analysis
If GPR109A activation in your cell model is known to modulate the expression of specific genes or proteins (e.g., anti-inflammatory cytokines), this can be a valuable functional readout.
Table 2: Gene and Protein Expression Analysis
| Technique | Application | Protocol Summary |
| Quantitative PCR (qPCR) | Measures changes in mRNA levels of target genes. | 1. Treat cells with the compound for a suitable time (e.g., 6-24 hours). 2. Isolate total RNA. 3. Synthesize cDNA. 4. Perform qPCR using primers for your gene of interest and a housekeeping gene for normalization. |
| Western Blotting | Measures changes in protein levels. | 1. Treat cells and prepare whole-cell lysates. 2. Separate proteins by SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe with primary antibodies against the protein of interest and a loading control (e.g., β-actin). 5. Detect with a secondary antibody and imaging system. |
| ELISA | Quantifies secreted proteins (e.g., cytokines) in the cell culture supernatant. | 1. Treat cells and collect the culture medium. 2. Perform the ELISA for the specific secreted protein according to the manufacturer's protocol. |
Part 5: Concluding Remarks and Future Directions
The protocols and workflow outlined in this guide provide a comprehensive framework for the initial characterization of this compound in a cell culture setting. By systematically determining its physicochemical properties, effective concentration range, and mechanism of action, researchers can build a solid foundation for further preclinical development.
Should the compound prove to be a potent and selective GPR109A agonist, future studies could explore its therapeutic potential in metabolic disorders, inflammatory diseases, or neurodegenerative conditions, where GPR109A has been identified as a promising therapeutic target. [3][5]
References
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. Retrieved from [Link]
-
Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 1039824. Retrieved from [Link]
-
Soudijn, W., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 12(10), 919. Retrieved from [Link]
-
Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Atherosclerosis, 214(2), 231–237. Retrieved from [Link]
-
Nicotinic acid BioReagent, suitable for cell culture. (n.d.). Labchem. Retrieved from [Link]
-
Uhrig, S., et al. (2009). Nicotinic receptor agonists and antagonists increase sAPPalpha secretion and decrease Abeta levels in vitro. Neurochemistry International, 54(3-4), 237–244. Retrieved from [Link]
-
Wang, Y., et al. (2021). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. Cytotherapy, 23(12), 1085–1094. Retrieved from [Link]
-
Hara, H., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3469. Retrieved from [Link]
-
Gbadamosi, J., et al. (2003). Nicotinic acetylcholine receptor subunits and receptor activity in the epithelial cell line HT29. Life Sciences, 72(22), 2531–2538. Retrieved from [Link]
-
Nicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nicotinic agonist. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Molecular and Cellular Cardiology, 40(1), 1–2. Retrieved from [Link]
-
Taylor, P., & Brown, J. H. (1999). Nicotinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-10. Retrieved from [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700–707. Retrieved from [Link]
-
This Nicotinic Acetylcholine Receptor Is Ready for Its Close-Up. (2021). Technology Networks. Retrieved from [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. Retrieved from [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathwaymap.com [pathwaymap.com]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Anti-Inflammatory Activity in Isoxazole Compounds
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[1] The development of novel isoxazole-based therapeutics necessitates robust and reproducible screening methodologies to accurately characterize their biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro and in vivo assays for evaluating the anti-inflammatory potential of isoxazole compounds. The protocols herein are designed to ensure scientific integrity and provide a clear rationale for experimental choices, facilitating the identification and advancement of promising anti-inflammatory drug candidates.
Introduction: The Rationale for Isoxazole Anti-Inflammatory Assays
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of numerous chronic diseases. The isoxazole ring is a five-membered heterocycle that has garnered significant interest due to its presence in several clinically approved drugs and its versatile pharmacological profile.[1][2] Many isoxazole derivatives have been reported to exert potent anti-inflammatory effects, often through the modulation of key enzymatic pathways and signaling cascades involved in the inflammatory response.[3][4][5]
A systematic evaluation of these compounds is crucial for understanding their mechanism of action and therapeutic potential. This guide outlines a tiered screening approach, beginning with targeted in vitro assays to elucidate specific molecular interactions, followed by an in vivo model to assess efficacy in a complex biological system.
The Inflammatory Cascade: Key Targets for Isoxazole Compounds
A primary mechanism by which many anti-inflammatory drugs, including isoxazole-containing agents like Valdecoxib, exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins.
The Arachidonic Acid Pathway
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[8]
Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.
Experimental Workflow: A Tiered Approach
A logical and efficient screening cascade is essential for the timely identification of lead compounds. The proposed workflow prioritizes high-throughput in vitro assays to rapidly assess primary mechanisms of action before moving to more resource-intensive in vivo studies.
Caption: Tiered screening workflow for anti-inflammatory isoxazoles.
Detailed Protocols: In Vitro Assays
Protocol 1: COX-2 Inhibitor Screening (Fluorometric)
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of recombinant human COX-2.[7] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[7]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie)[7][9][10]
-
Recombinant Human COX-2 Enzyme[9]
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (Substrate)[9]
-
Test Isoxazole Compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[7]
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[7] Reconstitute the COX-2 enzyme with the specified buffer and keep it on ice.[9]
-
Compound Preparation: Dissolve test isoxazole compounds and the positive control in DMSO to create stock solutions. Prepare serial dilutions in COX Assay Buffer to achieve the final desired concentrations.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add Assay Buffer. This represents 100% enzyme activity.
-
Inhibitor Control (IC): Add the known COX-2 inhibitor (e.g., Celecoxib).
-
Test Wells (S): Add the diluted isoxazole compounds.
-
-
Enzyme Addition: Add the reconstituted COX-2 enzyme solution to all wells except the 'no enzyme' background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10]
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.[10]
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-20 minutes at an excitation of 535 nm and an emission of 587 nm.
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100 Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) using non-linear regression analysis.
| Compound | COX-2 IC50 (µM) |
| Isoxazole A | 5.2 |
| Isoxazole B | 15.8 |
| Celecoxib (Control) | 0.5 |
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of isoxazole compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Isoxazole Compounds
-
Griess Reagent System
-
Sodium Nitrite (for standard curve)
-
96-well clear microplate
Procedure:
-
Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to all wells and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cell Viability Assay (e.g., MTT or CCK-8): It is crucial to perform a parallel assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[14]
Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. The percent inhibition of NO production is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] * 100
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the effect of isoxazole compounds on the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated cells.[15][16]
Materials:
-
Cell culture supernatant from the NO production assay (Protocol 4.2)
-
Human TNF-α and IL-6 ELISA Kits (e.g., Invitrogen, R&D Systems, FineTest)[17][18][19]
-
Wash Buffer
-
Substrate Solution (TMB)
-
Stop Solution
-
96-well ELISA plates pre-coated with capture antibody
Procedure (General Sandwich ELISA Protocol):
-
Sample Addition: Add standards, controls, and cell culture supernatants to the wells of the pre-coated ELISA plate.[20] Incubate for 2 hours at room temperature.[18]
-
Washing: Aspirate the contents of the wells and wash several times with Wash Buffer.
-
Detection Antibody: Add the enzyme-linked detection antibody to each well and incubate for 1-2 hours at room temperature.[18][20]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate solution to each well. A color will develop in proportion to the amount of cytokine present. Incubate for 20-30 minutes in the dark.[18]
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.
Detailed Protocol: In Vivo Assay
Protocol 4: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[21][22]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline[22][23]
-
Test Isoxazole Compounds
-
Standard drug (e.g., Diclofenac sodium or Indomethacin)[3][22]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III: Standard Drug (receives standard drug + carrageenan)
-
Group IV, V, etc.: Test Groups (receive different doses of isoxazole compounds + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[22][24]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except Group I).[22][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[3][22]
Data Analysis:
-
Calculate the edema volume: Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema: % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] * 100
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Isoxazole C | 25 | 0.51 ± 0.04 | 40.0% |
| Isoxazole C | 50 | 0.32 ± 0.03 | 62.4% |
| Diclofenac Sodium | 10 | 0.28 ± 0.02 | 67.1% |
Conclusion
The protocols described in this application note provide a robust framework for the systematic evaluation of isoxazole compounds as potential anti-inflammatory agents. By employing a tiered approach that begins with specific in vitro assays targeting COX-2, NO, and pro-inflammatory cytokines, researchers can efficiently identify promising candidates and elucidate their mechanisms of action. Subsequent validation in the carrageenan-induced paw edema model offers critical insights into in vivo efficacy. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel isoxazole-based anti-inflammatory therapies.
References
-
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3), 35-42.
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
-
Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300.
-
Kim, D. O., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Asian Pacific Journal of Tropical Biomedicine, 3(7), 543-549.
-
Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(9), 2353.
-
Srinivas, M., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(3), 199-204.
-
Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
-
Teshima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 123-128.
-
Wang, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 431-454.
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.7.
-
Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Invitrogen. (n.d.). Human TNF-α ELISA Kit Product Information Sheet.
- Shreyas, B. R., et al. (2013). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 731-734.
-
Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Jantan, I., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum (Banana Blossom). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
- Tlili, M., et al. (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Analytica, 5(1), 1-14.
- Le, T. C., et al. (2018). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 8(1), 16264.
-
Gierse, J. K., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 634-639.
- El-Sayed, M., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(9), 4769-4779.
-
Sharma, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 9865-9892.
- Singh, S. K., et al. (2022).
-
Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A) - Bulletin.
- G. V., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 15(4), 2530-2536.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- ResearchGate. (2021).
-
Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-α.
- Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
- ResearchGate. (2024). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
-
FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Frontiers. (2023).
- Anticancer Research. (2015). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide.
- World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase-2.
- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. eijst.org.uk [eijst.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fn-test.com [fn-test.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Analgesic Activity Testing of Nicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neuroscience.
Objective: This document provides a comprehensive technical guide for the in vivo evaluation of nicotinic acid derivatives for potential analgesic activity. It moves beyond simple procedural lists to offer insights into experimental design, the rationale behind specific model selection, and the ethical considerations paramount to pain research.
Introduction: The Rationale for Nicotinic Acid Derivatives in Analgesia
The management of pain remains a significant clinical challenge, driving the search for novel analgesic agents with improved efficacy and safety profiles compared to current standards like opioids and NSAIDs. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have emerged as a promising class of compounds.[1][2] While historically known for their role in lipid metabolism, recent studies have highlighted their potential anti-inflammatory and analgesic properties.[3][4] The proposed mechanisms often involve the modulation of inflammatory pathways and interaction with specific receptor systems, making a thorough preclinical evaluation essential.
This guide outlines a strategic approach to the in vivo screening of these derivatives, employing a battery of validated animal models to characterize their analgesic potential across different pain modalities. In vivo models are indispensable as they provide critical insights into the pharmacodynamic and pharmacokinetic properties of a compound within a complex biological system, which cannot be replicated by in vitro assays alone.[5]
The Pharmacological Context: Nicotinic Receptors and Nociception
While the anti-inflammatory effects of nicotinic acid derivatives are well-documented, their direct analgesic actions may also be linked to the modulation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and play a crucial role in synaptic transmission. The activation of specific nAChR subtypes, particularly in the spinal cord and brain, can inhibit nociceptive signaling pathways, resulting in an analgesic effect. Therefore, understanding which pain models to employ is key to elucidating the primary mechanism of action—be it central, peripheral, or anti-inflammatory.
General Experimental Workflow for Analgesic Screening
A systematic approach is critical for the efficient and ethical evaluation of novel compounds. The workflow should be designed to move from broad screening to more specific mechanistic questions, optimizing the use of resources and animals.
Caption: General workflow for in vivo analgesic testing.
Core Protocols for Analgesic Evaluation
The selection of an appropriate animal model is contingent on the type of pain being investigated. A comprehensive screening battery should include tests for thermal, chemical, and inflammatory pain to build a complete pharmacological profile of the test compound.[6]
Acetic Acid-Induced Writhing Test: A Model for Visceral Chemical Pain
-
Principle and Rationale: This test is a highly sensitive method for evaluating peripherally acting analgesics.[7][8] The intraperitoneal injection of a mild irritant, acetic acid, induces the release of endogenous pain mediators (e.g., prostaglandins, bradykinin) in the peritoneal cavity.[8] This chemical stimulation of nociceptors results in a characteristic and quantifiable "writhing" response—a stretching and constriction of the abdomen.[9][10] The efficacy of a test compound is determined by its ability to reduce the number of writhes, indicating peripheral analgesic or anti-inflammatory activity.[7][11]
-
Experimental Protocol:
-
Animal Acclimatization: Allow male Swiss albino mice (20-25g) to acclimate to the testing room for at least 60 minutes.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Positive Control: Receives a standard analgesic (e.g., Diclofenac Sodium, 10 mg/kg, i.p.).
-
Test Groups: Receive varying doses of the nicotinic acid derivative.
-
-
Compound Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
Incubation Period: Allow for drug absorption (typically 30 minutes for i.p. or 60 minutes for p.o.).
-
Induction of Writhing: Administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes for a continuous 15-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing using the following formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100
-
-
Self-Validating System: The inclusion of a positive control (Diclofenac Sodium) is crucial. A significant reduction in writhes in this group validates the sensitivity of the assay and provides a benchmark against which to compare the test compound.
Hot Plate Test: A Model for Supraspinal Thermal Pain
-
Principle and Rationale: The hot plate test measures the response to a thermal pain stimulus and is primarily used to identify centrally acting analgesics.[12] The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[13][14] An increase in reaction latency indicates an analgesic effect, as this response is mediated at the supraspinal level.[14]
-
Experimental Protocol:
-
Apparatus Setup: Set the hot plate apparatus to a constant temperature, typically 55 ± 1°C.[13]
-
Baseline Latency: Before drug administration, place each mouse on the hot plate and record the baseline time it takes to lick a hind paw or jump. This is the pre-drug latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly enforced.[13][15] Remove any animals with a baseline latency greater than 15 seconds.
-
Grouping and Administration: Group the animals and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), or test compound as previously described.
-
Post-Drug Latency: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.[16][17] The same cut-off time applies.
-
Data Analysis: The primary endpoint is the increase in reaction time (latency) compared to baseline. The Maximum Possible Effect (MPE) can be calculated to normalize the data: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
-
Causality and Insights: This test helps differentiate centrally acting analgesics from peripherally acting ones. A compound that is active in the hot plate test likely has an effect on the central nervous system, whereas a compound active in the writhing test but not the hot plate test is likely acting peripherally.
Tail-Flick Test: A Model for Spinal Thermal Pain
-
Principle and Rationale: Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is primarily a measure of a spinal reflex.[18] An intense beam of light is focused on the animal's tail, and the time taken to "flick" the tail away from the heat source is measured.[18] This is a spinal reflex modulated by descending inhibitory pathways that can be enhanced by centrally acting analgesics.
-
Experimental Protocol:
-
Animal Restraint: Gently restrain the mouse or rat, allowing the tail to be exposed. Ensure the animal is habituated to the restraint to minimize stress.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and recording the time to withdrawal. A cut-off time (typically 10-15 seconds) is essential to prevent tissue damage.[19]
-
Grouping and Administration: As with other tests, group animals and administer the vehicle, positive control (e.g., Morphine), or test compound.
-
Post-Drug Latency: At predetermined intervals (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.
-
Data Analysis: Calculate the percentage increase in latency or %MPE as described for the hot plate test.
-
-
Choosing Between Radiant Heat and Hot Water Immersion: The radiant heat method is common, but an alternative involves immersing the tail in a temperature-controlled water bath (e.g., 52 ± 0.5°C).[20] Both methods are valid, though the radiant heat source allows for more precise stimulus application.
Formalin Test: A Model for Inflammatory and Tonic Pain
-
Principle and Rationale: The formalin test is a robust model that uniquely differentiates between acute nociceptive pain and persistent inflammatory pain within a single experiment.[21][22] A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response.[23]
-
Phase 1 (Early Phase): Occurs 0-5 minutes post-injection and represents acute, neurogenic pain caused by the direct chemical stimulation of C-fiber nociceptors.[21]
-
Phase 2 (Late Phase): Occurs 15-40 minutes post-injection and is characterized by inflammatory pain resulting from the release of inflammatory mediators in the paw tissue and central sensitization in the spinal cord.[21]
-
Caption: Biphasic response in the formalin test.
-
Experimental Protocol:
-
Animal Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Grouping and Pre-treatment: Group animals and administer the vehicle, positive controls, or test compounds. For this test, it is useful to have two positive control groups:
-
Central Analgesic: Morphine (targets both phases).
-
NSAID: Indomethacin or Diclofenac (primarily targets Phase 2).[23]
-
-
Formalin Injection: After the appropriate pre-treatment time, gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and record the cumulative time (in seconds) spent licking or biting the injected paw. The observation period is typically divided into 5-minute blocks for 40-60 minutes.
-
Data Analysis: Sum the time spent licking/biting for Phase 1 (0-5 min) and Phase 2 (e.g., 15-40 min) separately. Calculate the percentage inhibition for each phase compared to the vehicle control group.
-
-
Interpretive Power: This test provides profound insight into a compound's mechanism.
-
Inhibition of Phase 1 only suggests a purely central analgesic effect.
-
Inhibition of Phase 2 only points to peripheral anti-inflammatory or anti-hyperalgesic actions.
-
Inhibition of both phases indicates a broad-spectrum analgesic, potentially acting via both central and peripheral mechanisms.
-
Data Presentation and Statistical Analysis
Clear presentation of data is essential for accurate interpretation. Results should be summarized in tables and analyzed using appropriate statistical methods.
Example Data Table: Acetic Acid Writhing Test
| Group (n=8) | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |
| Vehicle Control | -- | 45.6 ± 3.2 | -- |
| Diclofenac | 10 | 12.3 ± 1.8 | 73.0% |
| Compound X | 25 | 30.1 ± 2.5* | 34.0% |
| Compound X | 50 | 21.5 ± 2.1** | 52.8% |
| Compound X | 100 | 15.8 ± 1.9 | 65.3% |
| *Statistically significant difference from Vehicle Control: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's test). |
Statistical Considerations
-
Data should be expressed as mean ± Standard Error of the Mean (SEM).
-
Statistical significance is typically determined using Analysis of Variance (ANOVA) for comparisons across multiple groups, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the control.[16]
-
A p-value of < 0.05 is generally considered statistically significant.
-
For dose-response studies, the ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated using linear regression analysis to quantify the potency of the compound.[24]
Ethical Principles in Animal Pain Research
The use of animals in pain research is a privilege that carries significant ethical responsibilities. All protocols must be designed to minimize pain and distress.[25][26]
-
The Three R's: All experiments must adhere to the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically valid results), and Refinement (modifying procedures to minimize animal suffering).[27]
-
IACUC Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.
-
Humane Endpoints: Clear criteria must be established for removing an animal from a study if it shows signs of excessive pain or distress that cannot be alleviated.[28] This includes setting strict cut-off times in thermal assays to prevent tissue injury.
-
Minimizing Suffering: Researchers have a moral obligation to refine procedures to reduce pain.[27] This includes proper handling, habituation to equipment, and the use of the least severe stimuli required to obtain a response. Any animal in a state of severe or chronic pain that is not essential to the study's objective should be euthanized immediately.[28][29]
References
-
Chen J, Reilly RM, Kym PR, et al. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In: Zhu MX, editor. TRP Channels. Boca Raton (FL): CRC Press/Taylor & Francis; 2011. Chapter 18. Available from: [Link]
-
Lee, G., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. Available from: [Link]
-
Goyal, R., et al. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Wikipedia. Tail flick test. Available from: [Link]
-
Hossain, M., et al. (2022). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. PubMed Central. Available from: [Link]
-
Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain. Available from: [Link]
-
International Association for the Study of Pain (IASP). IASP Guidelines for the Use of Animals in Research. Available from: [Link]
-
Khalil, N. A., et al. (2016). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available from: [Link]
-
University of Babylon. Analgesia Hot Plat Test. Available from: [Link]
-
Khalil, N. A., et al. (2016). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available from: [Link]
-
Ali, A., et al. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus. Available from: [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Available from: [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available from: [Link]
-
Maze Engineers. Tail Flick Test. Available from: [Link]
-
protocols.io. (2020). Hot Water Tail Immersion Test. Available from: [Link]
-
Ahmed, E. M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]
-
NIH Office of Animal Care and Use (OACU). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. Available from: [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]
-
Hunskaar, S., et al. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. Available from: [Link]
-
Al-Ostath, O. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available from: [Link]
-
Wikipedia. Hot plate test. Available from: [Link]
-
Panlab | Harvard Apparatus. Hot plate test. Available from: [Link]
-
Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link]
-
Khalil, N. A., et al. (2016). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]
-
Saleem, U., et al. (2021). (PDF) Assays in analgesic studies. ResearchGate. Available from: [Link]
-
American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]
-
KF Technology. Tail Flick Test. Available from: [Link]
-
Gaertner, A., et al. (2008). (PDF) Refinement of pain evaluation techniques. The formalin test. ResearchGate. Available from: [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Scientific Research Publishing. Available from: [Link]
-
Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Available from: [Link]
-
Wikipedia. Analgesic. Available from: [Link]
-
Orlans, F. B. (1999). Ethics and Pain Research in Animals. ILAR Journal. Available from: [Link]
-
The Jackson Laboratory. Tail Flick TCP_TFL_001. Available from: [Link]
-
Taylor & Francis. Hot plate test – Knowledge and References. Available from: [Link]
-
Chauhan, A., et al. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS ONE. Available from: [Link]
-
BioWorld. (2012). Novel candidate analgesic patented. Available from: [Link]
-
Maze Engineers. Rodent Hot/Cold Plate Pain Assay. Available from: [Link]
-
Al-Ostath, O. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Hot plate test [panlab.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. Hot Water Tail Immersion Test [protocols.io]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iasp-pain.org [iasp-pain.org]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. forskningsetikk.no [forskningsetikk.no]
- 28. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 29. academic.oup.com [academic.oup.com]
Application Note & Protocol: A Validated Screening Cascade for Determining the Antimicrobial Profile of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
For: Researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.
Preamble: The Scientific Rationale for Screening
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with therapeutic potential.[1][2] The compound 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid represents a promising candidate for investigation, designed through the strategic combination of two pharmacologically significant moieties:
-
Isoxazole Core: The isoxazole ring is a well-established pharmacophore present in numerous approved drugs, including antibacterial agents like sulfamethoxazole and cloxacillin.[3][4] Derivatives of isoxazole have been extensively studied and demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[5][6][7]
-
Nicotinic Acid Moiety: Nicotinic acid (a form of Vitamin B3) and its derivatives have also been identified as possessing antimicrobial properties.[8] Their role in cellular metabolism provides a unique scaffold that can be functionalized to enhance bioactivity.
-
Thioether Linker: The thioether linkage provides structural flexibility and can modulate the compound's physicochemical properties, potentially influencing cell wall penetration and interaction with microbial targets.
This rational drug design approach, combining proven antimicrobial scaffolds, provides a strong impetus for a thorough and systematic evaluation of the compound's antimicrobial efficacy. This document outlines a validated, multi-tiered screening protocol to characterize its activity, moving from qualitative primary screening to quantitative determination of inhibitory and cidal concentrations.
The Screening Cascade: A Strategic Workflow
A tiered approach is the most efficient method for screening novel compounds. It begins with a broad, cost-effective assay to detect any antimicrobial signal, followed by more precise, quantitative methods for promising candidates. This conserves resources and ensures that detailed characterization is focused on compounds with demonstrated activity.
Caption: High-level workflow for antimicrobial screening.
Phase 2 Protocol: Agar Well Diffusion Assay
This initial screen is a robust, widely used method to qualitatively assess the antimicrobial activity of extracts and pure compounds.[9][10] Its primary advantage is the ability to screen the compound against multiple microorganisms simultaneously in a cost-effective manner.
3.1. Principle of the Assay The test compound is introduced into a well cut into an agar plate previously inoculated with a test microorganism. The compound diffuses through the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[11]
3.2. Required Materials
-
Test Compound Stock: 10 mg/mL solution in Dimethyl sulfoxide (DMSO).
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for yeast.
-
Inoculum Preparation: Mueller-Hinton Broth (MHB), 0.5 McFarland turbidity standard.
-
Controls:
-
Positive Control: Ciprofloxacin (10 µg/mL) for bacteria, Fluconazole (25 µg/mL) for yeast.
-
Negative Control: Sterile DMSO.
-
-
Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator.
3.3. Step-by-Step Methodology
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Using a sterile cotton swab, dip it into the adjusted inoculum and streak the entire surface of the MHA or SDA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[10]
-
Well Creation: Allow the plates to dry for 5-10 minutes. Use a sterile 6 mm cork borer to punch uniform wells into the agar.[12]
-
Compound Loading: Carefully pipette 100 µL of the test compound solution, positive control, and negative control into separate wells on each plate.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.
3.4. Interpreting the Results A zone of inhibition around the well containing the test compound indicates antimicrobial activity. The negative control (DMSO) should show no zone of inhibition. The positive control should show a clear, measurable zone, validating the assay's sensitivity. While this method is qualitative, larger zone diameters generally suggest greater potency.
| Hypothetical Results: Agar Well Diffusion | |||
| Test Organism | Test Compound (1 mg/well) | Ciprofloxacin (1 µ g/well ) | DMSO (Negative Control) |
| S. aureus | 22 mm | 25 mm | 0 mm |
| E. coli | 15 mm | 28 mm | 0 mm |
| P. aeruginosa | 0 mm | 24 mm | 0 mm |
| C. albicans | 18 mm (vs. Fluconazole) | N/A | 0 mm |
Phase 3 Protocol: Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the primary screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15] This quantitative measure is essential for evaluating potency and comparing with other compounds. The broth microdilution method described here is considered a gold standard and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
4.1. Principle of the Assay The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually assessed for growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[18]
Caption: Example 96-well plate layout for MIC determination.
4.2. Required Materials
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast.
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, spectrophotometer (optional).
-
Controls:
-
Growth Control (GC): Media + Inoculum (no compound).
-
Sterility Control (SC): Media only (no inoculum).
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin).
-
4.3. Step-by-Step Methodology
-
Plate Preparation: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL) to the wells in column 1. This results in a total volume of 200 µL at a concentration of 256 µg/mL.
-
Serial Dilution: Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Repeat this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration range from 256 µg/mL to 0.5 µg/mL.
-
Control Wells: Column 11 will serve as the Growth Control (contains only broth and inoculum). Column 12 will be the Sterility Control (contains only broth).
-
Inoculum Preparation: Prepare a microbial suspension as in the diffusion assay. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Inoculation: Inoculate all wells (except the Sterility Control wells in column 12) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 30°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually by comparing to the positive (turbid) and negative (clear) control wells or by using a plate reader to measure optical density (OD600).
Phase 3 Follow-Up: Minimum Bactericidal Concentration (MBC) Assay
The MIC value reveals the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to distinguish between these two modes of action.[20]
5.1. Principle of the Assay The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][21][22] It is determined by taking aliquots from the clear wells of the completed MIC assay and plating them onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria in the corresponding MIC well were killed, not just inhibited.
5.2. Step-by-Step Methodology
-
Select Wells: Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells).
-
Subculture: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determine MBC: After incubation, observe the plates for colony growth. The MBC is the lowest concentration from the MIC plate that shows no growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.[23]
5.3. Data Interpretation: The MBC/MIC Ratio The relationship between the MBC and MIC provides valuable insight into the compound's activity:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[21]
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
| Hypothetical Quantitative Results Summary | ||||
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 16 | 32 | 2 | Bactericidal |
| E. coli | 64 | >256 | >4 | Bacteriostatic |
| C. albicans | 32 | 128 | 4 | Fungicidal |
References
-
Title: Antimicrobial activity of isoxazole derivatives: A brief overview Source: ResearchGate URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]
-
Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]
-
Title: Antimicrobial activity by Agar well diffusion - Chemistry Notes Source: Chemistry Notes URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: ResearchGate URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: Minimum bactericidal concentration Source: Wikipedia URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of minimum inhibitory concentrations Source: PubMed URL: [Link]
-
Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PMC - PubMed Central URL: [Link]
-
Title: The minimum bactericidal concentration of antibiotics Source: BMG Labtech URL: [Link]
-
Title: Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Minimum inhibitory concentration Source: Wikipedia URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing Source: PMC - PubMed Central URL: [Link]
-
Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: World Organisation for Animal Health (WOAH) URL: [Link]
-
Title: Synthesis and Antimicrobial Studies of Isoxazole Derivatives Source: The Scientific Temper URL: [Link]
-
Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: IDEXX URL: [Link]
-
Title: Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity Source: LinkedIn URL: [Link]
-
Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies Source: MDPI URL: [Link]
-
Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]
-
Title: Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human Source: University of Cincinnati URL: [Link]
-
Title: Minimum Bactericidal Concentration (MBC) Test Source: Creative BioMart Microbe URL: [Link]
-
Title: How-to guide: Minimum Inhibitory Concentration (MIC) Source: Emery Pharma URL: [Link]
-
Title: Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: ResearchGate URL: [Link]
-
Title: Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry Source: ResearchGate URL: [Link]
-
Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases URL: [Link]
-
Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Agar well diffusion assay Source: YouTube URL: [Link]
-
Title: Synthesis and antimicrobial activity of 2-aryl-3-(benzothiazol-2′-yl-thioacetamido) Source: Indian Academy of Sciences URL: [Link]
-
Title: Screening Strategies to Identify New Antibiotics Source: Bentham Science Publishers URL: [Link]
-
Title: (PDF) Antifungal Susceptibility Testing Source: ResearchGate URL: [Link]
-
Title: EUCAST - Home Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
-
Title: Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners Source: YouTube URL: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. scientifictemper.com [scientifictemper.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. idexx.dk [idexx.dk]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. emerypharma.com [emerypharma.com]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 23. microchemlab.com [microchemlab.com]
Application Notes & Protocols: Evaluating the Lipid-Lowering Efficacy of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Document ID: ANP-LL2026-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the lipid-lowering properties of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (referred to herein as "Test Compound"). As a structural analog of nicotinic acid (niacin), the Test Compound is hypothesized to exert its effects through pathways analogous to this well-established, broad-spectrum lipid-modifying agent.[1][2] This guide details the putative mechanism of action and provides robust, validated protocols for both in vitro and in vivo assays to rigorously assess its therapeutic potential. The methodologies are designed to elucidate the compound's direct cellular effects on lipid metabolism and to confirm its systemic efficacy in a preclinical model of hyperlipidemia.
Background: The Nicotinic Acid Pathway in Lipid Regulation
Nicotinic acid is a potent agent for managing dyslipidemia, known to favorably modulate the entire lipid profile: it reduces triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[4][5]
Activation of this Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides in adipose tissue.[7][8] The resulting decrease in lipolysis reduces the flux of free fatty acids (FFAs) from adipocytes to the liver.[2][9] Since hepatic FFAs are the primary substrate for the synthesis of triglycerides and their subsequent packaging into very-low-density lipoproteins (VLDL), this upstream inhibition leads to decreased VLDL production and, consequently, lower levels of circulating VLDL and its remnant particle, LDL.[3][9]
The Test Compound, this compound, is presumed to function as a GPR109A agonist, initiating this anti-lipolytic cascade. The following protocols are designed to test this hypothesis and quantify the compound's lipid-lowering efficacy.
Caption: Putative GPR109A signaling cascade initiated by the Test Compound in adipocytes.
Part 1: In Vitro Evaluation in a Hepatocyte Model
Objective: To determine the direct effect of the Test Compound on lipid accumulation and the expression of key lipogenic genes in a human liver cell line. The human hepatoma cell line HepG2 is selected as it is a well-established and reliable model for studying hepatic lipid metabolism.[10][11]
Caption: Workflow for assessing the Test Compound's in vivo lipid-lowering efficacy.
Protocol 3.1: High-Fat Diet (HFD) Induced Hyperlipidemia Model
This protocol describes the induction of a hyperlipidemic state in rodents, which mimics aspects of human metabolic disease and provides a robust system for testing therapeutic agents. [12][13] Animals and Housing:
-
Male Wistar rats or C57BL/6J mice are commonly used. [12][14]* House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Acclimatization: Acclimatize animals for one week on a standard chow diet.
-
Dietary Induction: Switch animals to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 4-8 weeks to induce obesity and hyperlipidemia. [13]A control group remains on the standard chow diet.
-
Grouping and Dosing: After the induction period, confirm hyperlipidemia by analyzing baseline blood samples. Randomize HFD-fed animals into the following groups (n=8-10/group):
-
Group 1: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: HFD + Test Compound (Low Dose)
-
Group 3: HFD + Test Compound (Mid Dose)
-
Group 4: HFD + Test Compound (High Dose)
-
Group 5: HFD + Positive Control (e.g., Fenofibrate or Atorvastatin)
-
-
Compound Administration: Administer the Test Compound and controls daily via oral gavage for 2-4 weeks. Monitor body weight and food intake regularly.
Protocol 3.2: Plasma Lipid Profile Analysis
This is the primary endpoint for determining the systemic efficacy of the Test Compound.
Materials:
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Commercial enzymatic assay kits for Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol. [15][16][17] Procedure:
-
Blood Collection: At the end of the treatment period, collect blood from fasted animals (6-8 hours) via cardiac puncture (terminal) or retro-orbital sinus (non-terminal).
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Biochemical Analysis:
-
Thaw plasma samples on ice.
-
Measure TC, TG, and HDL-C using commercially available colorimetric enzymatic kits according to the manufacturer's protocols. [15][17] * LDL-C Calculation: Calculate LDL-Cholesterol using the Friedewald formula (for samples with TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
-
Data Presentation: Example Results
| Treatment Group | Dose (mg/kg) | Plasma TC (mg/dL) | Plasma TG (mg/dL) | Plasma HDL-C (mg/dL) | Plasma LDL-C (mg/dL) |
| Chow Control | - | 85 ± 7 | 70 ± 9 | 45 ± 4 | 26 ± 3 |
| HFD + Vehicle | - | 210 ± 15 | 180 ± 21 | 30 ± 3 | 144 ± 12 |
| HFD + Test Cmpd | 10 | 185 ± 12 | 145 ± 18 | 34 ± 4 | 122 ± 10 |
| HFD + Test Cmpd | 30 | 140 ± 11 | 105 ± 13 | 42 ± 5 | 77 ± 9 |
| HFD + Pos. Ctrl | 50 | 125 ± 10 | 95 ± 11 | 48 ± 6 | 58 ± 7** |
| p<0.05, **p<0.01 vs. HFD + Vehicle |
Protocol 3.3: Lipoprotein Lipase (LPL) Activity Assay (Optional)
This assay can provide further mechanistic insight into how the Test Compound affects triglyceride clearance.
Materials:
-
Heparin.
-
Fluorometric LPL Activity Assay Kit (e.g., Cell Biolabs STA-610). [18][19][20][21] Procedure:
-
Sample Collection: Prior to the terminal blood collection, inject animals with heparin (e.g., 100 U/kg, IV) to release LPL from the endothelial surface into the circulation.
-
Plasma Preparation: Collect blood 10-15 minutes post-heparin injection and prepare plasma as described in Protocol 3.2.
-
LPL Activity Measurement: Measure LPL activity in the post-heparin plasma using a commercial fluorometric assay kit, which typically measures the hydrolysis of a fluorogenic triglyceride analog. [21][22]Follow the manufacturer's protocol precisely.
Interpretation and Conclusion
A successful lipid-lowering profile for this compound would be characterized by:
-
A dose-dependent reduction in lipid accumulation and intracellular triglyceride content in HepG2 cells (in vitro).
-
Downregulation of key lipogenic genes (SREBF1, FASN, ACACA) in HepG2 cells, confirming a direct effect on hepatic lipid synthesis pathways.
-
A significant and dose-dependent reduction in plasma Total Cholesterol, Triglycerides, and calculated LDL-C in the HFD-fed animal model (in vivo).
-
An increase, or at least no significant decrease, in plasma HDL-C levels.
Collectively, positive results from these assays would provide strong preclinical evidence for the lipid-lowering efficacy of the Test Compound, warranting further investigation into its pharmacokinetics, safety profile, and potential as a novel therapeutic agent for dyslipidemia.
References
-
Cell Biolabs, Inc. Lipoprotein Lipase (LPL) Activity Assay. (URL: [Link])
-
Gao, H., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science. (URL: [Link])
-
Antibodies-online.com. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric). (URL: [Link])
-
Kushima, Y., et al. (2013). Assessment of four experimental models of hyperlipidemia. Comparative Medicine. (URL: [Link])
-
Wang, H., & Eckel, R. H. (2012). Determination of lipoprotein lipase activity using a novel fluorescent lipase assay. Journal of Lipid Research. (URL: [Link])
-
Pathway Maps. GPR109A (Niacin Receptor). (URL: [Link])
-
Cell Biolabs, Inc. Product Manual: Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric). (URL: [Link])
-
Andreadou, I., et al. (2019). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. (URL: [Link])
-
Synapse. Hyperlipidemic animal models: Significance and symbolism. (URL: [Link])
-
Li, Q., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. (URL: [Link])
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. (URL: [Link])
-
ResearchGate. (2022). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. (URL: [Link])
-
Nakano, T., et al. (2013). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. 3 Biotech. (URL: [Link])
-
Li, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. (URL: [Link])
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. (URL: [Link])
-
Costa, A. S. G., et al. (2023). Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. Metabolites. (URL: [Link])
-
Zhang, X., et al. (2013). Lipotoxicity in HepG2 cells triggered by free fatty acids. American Journal of Translational Research. (URL: [Link])
-
Li, X., et al. (2021). Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. Stem Cell Research & Therapy. (URL: [Link])
-
Bergeron, D., et al. (2016). In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. (URL: [Link])
-
Cell Biolabs, Inc. Triglyceride Assays. (URL: [Link])
-
Agilent Technologies. Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids. (URL: [Link])
-
Signosis. Lipid Detection Assay Kits. (URL: [Link])
-
ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line? (URL: [Link])
-
Laker, M. F. (1993). Laboratory testing and biochemical analysis of hyperlipidaemias. Postgraduate Medical Journal. (URL: [Link])
-
ResearchGate. Primer sequences for real-time PCR of genes involved in lipid metabolism of apoE-deficient mice fed the experimental diets. (URL: [Link])
-
JoVE. (2022). Lipid-lowering Drugs used for modulation of Cholesterol Particles | Protocol Preview. (URL: [Link])
-
ResearchGate. (2023). The modified in vitro cholesterol reduction assay: a modified version of Liberman Burchard cholesterol reduction assay. (URL: [Link])
-
Wang, Y., et al. (2024). Cetobacterium alleviates the lipid accumulation in Nile tilapia (Oreochromis niloticus) induced by leucine addition. Frontiers in Microbiology. (URL: [Link])
-
ResearchGate. Quantitative real-time PCR analysis of genes involved in hepatic fatty... (URL: [Link])
-
Zuccalà, M., et al. (2024). Adherence to the Mediterranean Diet and Metabolic Gene Expression in Smokers: An Integrative Transcriptomic Approach. International Journal of Molecular Sciences. (URL: [Link])
-
Schachter, M. (2005). Nicotinic acid as a lipid-modifying drug--a review. Expert Opinion on Drug Metabolism & Toxicology. (URL: [Link])
-
QIAGEN GeneGlobe. RT² Profiler™ PCR Array Human Fatty Acid Metabolism. (URL: [Link])
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. (URL: [Link])
-
Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. (URL: [Link])
-
Ahmed, M. H., & Ali, A. S. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan Journal of Medical Sciences. (URL: [Link])
-
Dr. Oracle. (2024). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? (URL: [Link])
Sources
- 1. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathwaymap.com [pathwaymap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol Assay Kit - HDL and LDL/VLDL (ab65390) | Abcam [abcam.com]
- 16. signosisinc.com [signosisinc.com]
- 17. Laboratory testing and biochemical analysis of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipoprotein Lipase (LPL) Activity Assay [cellbiolabs.com]
- 19. Cell Biolabs Inc Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric), | Fisher Scientific [fishersci.com]
- 20. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric) | ABIN2345121 [antibodies-online.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid in Animal Models
Introduction: Rationale and Scientific Premise
The compound 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid is a novel chemical entity that merges two pharmacologically significant moieties: nicotinic acid (also known as niacin or vitamin B3) and a 5-methylisoxazole group. This unique structure warrants a systematic and rigorous preclinical evaluation to elucidate its therapeutic potential.
Nicotinic acid is a well-established therapeutic agent used for treating dyslipidemia.[1][2][3] It favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[4][5][6] Its mechanism of action is multifaceted, involving the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which leads to a decrease in free fatty acid mobilization from adipose tissue and subsequent reduction in hepatic triglyceride synthesis.[2][5] Furthermore, nicotinic acid has demonstrated anti-inflammatory effects, which contribute to its anti-atherosclerotic properties.[5][7]
The isoxazole ring is a versatile scaffold found in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory and immunomodulatory effects.[8] The incorporation of the 5-methylisoxazole moiety may therefore confer unique pharmacological properties to the nicotinic acid backbone, potentially enhancing its therapeutic efficacy or introducing novel activities.
This document provides a comprehensive guide for the preclinical experimental design to investigate the pharmacokinetic (PK), pharmacodynamic (PD), and preliminary safety profile of this compound in appropriate animal models. The overarching goal of this preclinical program is to generate robust and reproducible data to inform a potential transition to clinical development.[9][10][11]
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound will act as a dual-function molecule. It is expected to retain the lipid-modifying and anti-inflammatory properties of nicotinic acid through interaction with the GPR109A receptor. Additionally, the isoxazole component may contribute to its overall activity, possibly through modulation of inflammatory pathways.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized mechanism of action for this compound.
Phase 1: Pharmacokinetic (PK) Profiling
A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is fundamental for designing subsequent efficacy and toxicology studies.[12]
Animal Model Selection
-
Species: Wistar or Sprague-Dawley rats are commonly used for initial PK studies due to their well-characterized physiology and metabolism.[13][14] It is recommended to use both male and female animals to identify any potential sex-dependent differences in pharmacokinetics.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the ARRIVE guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[15] The 3Rs principle (Replacement, Reduction, and Refinement) should be strictly followed.[12]
Experimental Design and Protocol
A single-dose PK study should be conducted with at least two different routes of administration to determine oral bioavailability.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)
-
-
Sample Size: A minimum of 3-5 animals per time point is recommended for robust statistical analysis.
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) should be collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific bioanalytical method is crucial for the accurate quantification of the compound in plasma. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[13][14]
Protocol: Plasma Sample Analysis by HPLC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm) is suitable.[13]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for the compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[13] Parent and daughter ion transitions for the analyte and internal standard must be determined through infusion experiments.
-
Data Analysis and Key Parameters
The following pharmacokinetic parameters should be calculated using non-compartmental analysis with software such as Phoenix WinNonlin:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability, calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100 |
Phase 2: Pharmacodynamic (PD) and Efficacy Studies
Once the PK profile is established, PD studies can be designed to assess the biological effects of the compound and establish a dose-response relationship.
Animal Model Selection for Efficacy
The choice of animal model depends on the therapeutic indication. Given the nicotinic acid component, a model of dyslipidemia or atherosclerosis is appropriate.
-
Model for Dyslipidemia:
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6J mice fed a HFD for 8-12 weeks develop obesity, insulin resistance, and dyslipidemia, mimicking features of the human metabolic syndrome.
-
-
Model for Atherosclerosis:
-
ApoE-/- or Ldlr-/- Mice: These genetically modified mice, when fed a high-fat/high-cholesterol "Western" diet, rapidly develop atherosclerotic plaques.[16]
-
Experimental Design and Protocol
A dose-ranging study is essential to determine the effective dose range.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Low dose of the test compound
-
Group 3: Mid dose of the test compound
-
Group 4: High dose of the test compound
-
Group 5: Positive control (e.g., nicotinic acid or a statin)
-
-
Dosing: Daily oral gavage for a period of 4-12 weeks, depending on the model.
-
Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and the researchers conducting the experiments and analyzing the data should be blinded to the treatment allocation.[10][17]
The following workflow diagram outlines the efficacy study:
Caption: General workflow for an in vivo efficacy study in an atherosclerosis model.
Key Pharmacodynamic Endpoints
A panel of biomarkers should be assessed to evaluate the compound's effect on lipid metabolism and inflammation.
| Endpoint Category | Specific Biomarkers/Analyses | Rationale |
| Plasma Lipids | Total Cholesterol, LDL-C, HDL-C, Triglycerides | To assess the primary lipid-modifying effects.[4] |
| Inflammation | Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) | To evaluate the anti-inflammatory properties.[7] |
| Atherosclerosis | En face analysis of the aorta (Oil Red O staining), Histological analysis of the aortic root (plaque size, composition) | To directly measure the effect on atherosclerotic lesion development.[16] |
| Hepatic Effects | Liver histology (H&E, Oil Red O staining), Hepatic triglyceride content, Gene expression analysis (e.g., SREBP-1c, FASn) | To assess effects on hepatic steatosis and lipid metabolism.[5] |
Phase 3: Preliminary Safety and Tolerability
Concurrent with efficacy studies, it is crucial to gather preliminary safety data.
-
Daily Observations: Monitor animals for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Record body weight at least twice weekly.
-
Organ Weights: At necropsy, weigh key organs (liver, kidneys, spleen, heart).
-
Histopathology: Perform basic histopathological examination of the liver and kidneys to identify any signs of tissue damage.
Conclusion and Future Directions
The experimental design outlined in this document provides a robust framework for the initial preclinical evaluation of this compound. The data generated from these studies will be critical for establishing a proof-of-concept, understanding the compound's mechanism of action, and making informed decisions about its further development.[11] Positive results would warrant more extensive IND-enabling toxicology studies in two species (one rodent, one non-rodent) as per regulatory guidelines.[18] The ultimate goal is to build a comprehensive data package that supports the translation of this promising compound from the laboratory to the clinic.[9][19]
References
- General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
- Experimental design for drug development: a bayesian approach - Taylor & Francis Online. (n.d.).
- How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
- Animal models of nicotinamide or niacin effect on carcinogenesis. (n.d.). ResearchGate.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
- Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
- Experimental design and irreproducibility in pre-clinical research. (n.d.). The Physiological Society.
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (n.d.). Semantic Scholar.
- Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. (n.d.). PubMed.
- Fylaktakidou, K. C., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Pharmaceuticals (Basel).
- Appendix B Draft Guidance for Industry: Animal Models - Essential Elements to Address Efficacy Under the Animal Rule. (n.d.).
- Carino, A., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry.
- A Comprehensive Technical Guide to the Pharmacokinetics of Sulfisoxazole Acetyl in Animal Models. (2025). BenchChem.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of niacin (nicotinic acid and nicotinamide) as a feed additive for all animal species. EFSA Journal.
- Nicotinic acid and its derivatives: a short survey. (n.d.). PubMed.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of niacin (nicotinic acid and nicotinamide) as a feed additive for all animal species. EFSA Journal.
- A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022). ILAR Journal.
- ARRIVE Guidelines. (n.d.).
- Nicotinic acid. (n.d.). Wikipedia.
- New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025). Pharmaceutical Online.
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Practice.
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary.
- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). PubMed.
- Lee, J. M., et al. (2009). Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study. Journal of the American College of Cardiology.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
- Nicotinic acid: an old drug with a promising future. (n.d.). PMC.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025). ResearchGate.
- Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). AAPS PharmSciTech.
Sources
- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. ppd.com [ppd.com]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Home | ARRIVE Guidelines [arriveguidelines.org]
- 16. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. physoc.org [physoc.org]
- 18. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 19. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The procedure is suitable for the quantification of the analyte in bulk drug substance or during various stages of drug development and quality control. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a phosphate buffer and acetonitrile mobile phase, with UV detection at 265 nm. The validation studies demonstrate excellent linearity, accuracy, precision, and specificity, confirming that the method is fit for its intended purpose.
Introduction and Scientific Rationale
This compound is a heterocyclic compound incorporating a nicotinic acid core, a structure of significant interest in pharmaceutical research. Nicotinic acid, also known as niacin or Vitamin B3, is a well-established therapeutic agent.[3][4] Accurate and reliable quantification of novel derivatives like this is essential for pharmacokinetic studies, stability testing, and quality assurance in drug manufacturing.
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. The target molecule possesses a carboxylic acid group on the pyridine ring (pKa of nicotinic acid is ~4.85) and is therefore an acidic compound.[4] In reversed-phase chromatography, controlling the ionization state of the analyte is critical for achieving good peak shape and reproducible retention.[5] To suppress the ionization of the carboxylic acid group and ensure it remains in its more hydrophobic, protonated form, the mobile phase pH must be maintained well below the analyte's pKa.[6][7] This approach minimizes peak tailing that can occur from interactions between the ionized analyte and residual silanols on the silica-based stationary phase.[5]
Therefore, this method employs a phosphate buffer adjusted to an acidic pH of 3.0. A C18 column was selected as the stationary phase to provide sufficient hydrophobic interaction for retaining the analyte.[7] Acetonitrile was chosen as the organic modifier due to its favorable elution strength and ability to produce sharp peaks.[5] A gradient elution program was implemented to ensure efficient separation of the main analyte from potential impurities and degradation products with varying polarities.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Reference Standard: this compound, purity >99.5%.
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.22 µm nylon filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and system suitability.[8]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1] The working standard solution (50 µg/mL) was injected six times. The acceptance criteria and typical results are presented below.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD for Peak Area (n=6) | ≤ 2.0% | 0.45% |
| %RSD for Retention Time (n=6) | ≤ 1.0% | 0.12% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[1] Forced degradation studies were conducted by subjecting a sample solution to acidic, basic, oxidative, and thermal stress to demonstrate selectivity.
-
Acid Hydrolysis: 1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[9]
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
In all conditions, the main analyte peak was well-resolved from all degradation product peaks, and the peak purity analysis (via DAD) indicated no co-eluting peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A series of solutions were prepared from the stock solution in the concentration range of 5 µg/mL to 150 µg/mL.
| Parameter | Acceptance Criteria | Result |
| Range | 10% to 150% of test concentration | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Report | Close to origin |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | - | - | 99.8% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The %RSD was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different HPLC system. The %RSD for the combined data from both days was calculated.
| Precision Level | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.68% |
| Intermediate (n=12) | ≤ 2.0% | 1.15% |
Workflow Visualization
The overall workflow for the quantitative analysis is depicted below, from sample preparation to final data validation.
Caption: Workflow for HPLC quantification and validation.
Conclusion
A specific, accurate, precise, and linear reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method validation results confirm its suitability for routine quality control analysis. The acidic mobile phase effectively controls the ionization of the analyte, leading to excellent peak symmetry and robust performance. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Wiczling, P., et al. (2004). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry, 76(15), 4438-4446. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Shabani, M., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-71. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link]
-
LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
J. Baqai Med. Univ. Review on Analytical Profile of Nicotinamide. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]
-
Schieber, S., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 121-127. Retrieved from [Link]
-
Brummer, D. B. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Exposome-Explorer. Nicotinic acid (Compound). Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide.... Retrieved from [Link]
-
Wikipedia. Nicotinic acid. Retrieved from [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. database.ich.org [database.ich.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
"dose-response curve analysis for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid"
Application Note & Protocol
Topic: Dose-Response Curve Analysis for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (GIT-27)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for conducting dose-response analysis of this compound, also known as GIT-27. GIT-27 is an immunomodulatory agent that has been shown to target macrophages and interfere with Toll-like receptor (TLR) signaling, subsequently reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Its mechanism also involves the inhibition of class I histone deacetylases (HDACs) and modulation of the NLRP3 inflammasome pathway. This guide details the principles of dose-response analysis, provides validated, step-by-step protocols for both a biochemical HDAC inhibition assay and a cell-based NLRP3 inflammasome inhibition assay, and outlines the necessary steps for robust data analysis and interpretation.
Introduction and Scientific Background
This compound (GIT-27) is a small molecule with significant immunomodulatory properties. Its therapeutic potential stems from its ability to suppress inflammatory responses, making it a compound of interest for autoimmune and inflammatory diseases.[1][2] Mechanistically, GIT-27 has been identified as an inhibitor of Toll-like receptor signaling and has demonstrated potential in modulating neuroinflammation.[1][2]
A dose-response analysis is fundamental to characterizing the pharmacological profile of a compound like GIT-27.[3] It provides critical data on potency (the concentration required to produce an effect) and efficacy (the maximum possible effect).[3] The most common metric derived from this analysis is the IC50 (half-maximal inhibitory concentration) , which quantifies the concentration of GIT-27 required to inhibit a specific biological process by 50%.[4][5] This application note presents two distinct, field-proven protocols to determine the IC50 of GIT-27, targeting two of its known mechanisms: HDAC inhibition and NLRP3 inflammasome activation.
Principle of Dose-Response Analysis
Dose-response curves typically follow a sigmoidal (S-shaped) relationship when the dose is plotted on a logarithmic scale.[6] The curve is characterized by four key parameters, often fitted using a four-parameter logistic (4PL) regression model.[6][7]
-
Top Plateau: The maximal response in the absence of the inhibitor (0% inhibition).
-
Bottom Plateau: The minimal response at saturating concentrations of the inhibitor (100% inhibition).
-
IC50/EC50: The concentration of the inhibitor that produces a response halfway between the top and bottom plateaus.[4][8]
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard binding isotherm, while values greater or less than 1.0 can suggest positive or negative cooperativity, respectively.
Accurate determination of these parameters requires a well-designed experiment with appropriate controls and a sufficient range of concentrations that define both the top and bottom plateaus of the curve.[6]
Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of GIT-27 on total HDAC enzymes from a nuclear extract. The principle relies on an acetylated substrate that, when deacetylated by HDACs, can be cleaved by a developer solution to release a fluorescent molecule.[9] The reduction in fluorescence is proportional to the HDAC inhibition.
Materials and Reagents
-
Compound: this compound (GIT-27), soluble to 100 mM in DMSO.[1]
-
Positive Control: Trichostatin A (TSA), a potent, broad-spectrum HDAC inhibitor.
-
Assay Kit: A commercial fluorometric HDAC activity assay kit (e.g., from EpigenTek, Bio-Techne, or similar). These kits typically include:
-
HDAC Substrate
-
Assay Buffer
-
Developer Solution
-
Deacetylated Histone Standard
-
-
Source of Enzyme: Nuclear extract from a relevant cell line (e.g., HeLa, THP-1) or purified HDAC enzyme.
-
Equipment:
-
Black, flat-bottom 96-well microplate
-
Multichannel pipettes
-
Fluorescent plate reader with excitation/emission wavelengths of ~360/460 nm.[9]
-
Incubator (37°C)
-
Experimental Workflow
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GIT-27 in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a final assay concentration range of 100 µM to 1 nM, you might prepare 100X stocks (e.g., 10 mM down to 100 nM).
-
Prepare a 100X stock of Trichostatin A (e.g., 100 µM) as a positive control and a DMSO-only stock for the negative (vehicle) control.
-
-
Assay Plate Setup:
-
Design a plate map including blanks (assay buffer only), negative controls (enzyme + DMSO), positive controls (enzyme + TSA), and test compound wells in duplicate or triplicate.
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of diluted nuclear extract (typically 5-10 µg per well) to all wells except the blanks.[10]
-
Add 1 µL of the 100X compound/control stocks to the appropriate wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction & Detection:
-
Initiate the reaction by adding 10 µL of the HDAC substrate to all wells. The final volume should be 100 µL.
-
Cover the plate and incubate at 37°C for 60-90 minutes.[10] The optimal time may vary based on enzyme activity and should be determined empirically.
-
Stop the reaction by adding 50 µL of Developer solution to each well. This solution typically contains a protease (like trypsin) to cleave the deacetylated substrate and a high concentration of an HDAC inhibitor (TSA) to halt further deacetylation.[9]
-
Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.[9]
-
Read the fluorescence on a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[9]
-
Protocol 2: Cell-Based NLRP3 Inflammasome Inhibition Assay
This protocol measures the ability of GIT-27 to inhibit the activation of the NLRP3 inflammasome in human monocytic THP-1 cells. The assay involves a two-step activation process: priming with lipopolysaccharide (LPS) followed by activation with a stimulus like nigericin or ATP.[11][12] Inhibition is quantified by measuring the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) into the supernatant via ELISA.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the cleavage and secretion of IL-1β and IL-18.[12][13] Its activation is a key component of the innate immune response but is also implicated in numerous inflammatory diseases.[11][13]
Materials and Reagents
-
Compound: GIT-27, prepared as in Protocol 1.
-
Positive Control: MCC950, a known potent and selective NLRP3 inhibitor.
-
Cell Line: Human THP-1 monocytes.
-
Reagents:
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS) for priming.
-
Nigericin or ATP for activation.
-
Human IL-1β ELISA kit.
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2).
-
96-well cell culture plates.
-
Centrifuge.
-
ELISA plate reader.
-
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.
-
After differentiation, wash the cells twice with serum-free RPMI to remove PMA and residual non-adherent cells.
-
-
Compound Treatment and Priming:
-
Prepare serial dilutions of GIT-27 and MCC950 in cell culture medium.
-
Add the diluted compounds to the differentiated cells and incubate for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[12]
-
-
Inflammasome Activation and Sample Collection:
-
Activate the inflammasome by adding nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells.[12][14]
-
Incubate for 1-2 hours.
-
After incubation, centrifuge the plate (500 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant for IL-1β measurement. Store at -80°C if not analyzing immediately.
-
-
Quantification of IL-1β Release:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer’s instructions.
-
Data Analysis and Interpretation
Data Normalization
For both assays, raw data must be normalized to properly represent the inhibitory effect of the compound.
-
Determine 0% Inhibition (High Control): Average the signal from the negative control wells (DMSO vehicle). This represents the maximum possible signal (uninhibited activity).
-
Determine 100% Inhibition (Low Control): Average the signal from the positive control wells (TSA for HDAC, MCC950 for NLRP3) or blank wells. This represents the background or fully inhibited signal.
-
Calculate Percent Inhibition: For each concentration of GIT-27, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
Curve Fitting and IC50 Determination
-
Plot the Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the GIT-27 concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R with the drc package) to fit the data to a four-parameter logistic (4PL) equation.[5][7]
-
Extract IC50: The software will calculate the best-fit values for the four parameters, including the IC50, which is the concentration at which the curve crosses the 50% inhibition mark.[4]
Example Data Presentation
| GIT-27 Conc. (µM) | Log [GIT-27] | % Inhibition (HDAC Assay) | % Inhibition (NLRP3 Assay) |
| 100 | 2.0 | 98.5 | 99.1 |
| 30 | 1.48 | 95.2 | 96.8 |
| 10 | 1.0 | 88.7 | 91.5 |
| 3 | 0.48 | 75.1 | 79.3 |
| 1 | 0.0 | 52.3 | 55.6 |
| 0.3 | -0.52 | 24.8 | 28.9 |
| 0.1 | -1.0 | 8.1 | 10.2 |
| 0.03 | -1.52 | 2.5 | 3.1 |
| 0.01 | -2.0 | 0.9 | 1.2 |
| 0 (Vehicle) | N/A | 0.0 | 0.0 |
Results Summary:
| Assay | Key Parameter | Result |
| In Vitro HDAC Inhibition | IC50 | ~0.95 µM |
| Cell-Based NLRP3 Inhibition | IC50 | ~0.85 µM |
Note: Data presented are for illustrative purposes only.
References
-
Franklin, T. C., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e73. Available at: [Link]
-
Di Paolo, M., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences, 25(12), 6393. Available at: [Link]
-
Martin-Sanchez, F., et al. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences, 21(12), 4294. Available at: [Link]
-
Sarkar, S., et al. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments, (81), e50931. Available at: [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Wu, J., et al. (2019). Cell-based assay platforms for NLRP3 inflammasome drug discovery. AACR Annual Meeting 2019. Abstract 2997. Available at: [Link]
-
M. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Le, P. (2018). Dose-Response Curve Analysis. RPubs. Retrieved from [Link]
-
Cordaro, M., et al. (2025). GIT 27 modulates TLR4/Src/NOX2 signaling pathway: A potential therapeutic strategy to decrease neuroinflammation, oxidative stress and neuronal cell death in Parkinson's disease. Free Radical Biology and Medicine, 238, 64-77. Available at: [Link]
-
ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Request PDF. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. Retrieved from [Link]
-
dos Santos, J. (2023). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium. Retrieved from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. GIT 27 modulates TLR4/Src/NOX2 signaling pathway: A potential therapeutic strategy to decrease neuroinflammation, oxidative stress and neuronal cell death in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 6. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Video: Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
Application Notes and Protocols: Cell-Based Assays for Nicotinic Acid Receptor (GPR109A) Activation
Introduction: The Significance of Targeting GPR109A
The Nicotinic Acid Receptor, also known as GPR109A or Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor (GPCR) that has garnered significant attention in drug discovery.[1][2][3] Primarily expressed in adipocytes and various immune cells, GPR109A is activated by nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1][4] Its activation initiates a cascade of intracellular signaling events with therapeutic implications for treating dyslipidemia and a range of inflammatory conditions.[2][3][4][5]
Upon agonist binding, GPR109A couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] This canonical pathway is responsible for the anti-lipolytic effects of niacin.[1][6] However, GPR109A signaling is more complex, also involving G-protein-independent pathways mediated by β-arrestins.[2][3] This dual signaling capability, often referred to as biased agonism, allows for the differential activation of downstream pathways, some of which are linked to therapeutic effects while others are associated with side effects like the characteristic "niacin flush."[2][7]
A thorough understanding and precise measurement of GPR109A activation are therefore paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth overview and detailed protocols for key cell-based assays designed to quantify the activation of GPR109A, catering to researchers, scientists, and drug development professionals.
Canonical Gαi Signaling: Measuring cAMP Inhibition
The primary and most well-characterized signaling pathway for GPR109A involves the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Assays that measure this change are fundamental for identifying and characterizing GPR109A agonists.
Assay Principle: Competitive Immunoassay with HTRF
A robust and widely used method for quantifying intracellular cAMP is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9][10] This competitive immunoassay utilizes fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9][10][11]
In the absence of cellular cAMP, the antibody and the d2-cAMP analog are in close proximity, allowing for FRET to occur upon excitation of the donor. When GPR109A is activated by an agonist, adenylyl cyclase is inhibited, leading to a decrease in intracellular cAMP. To measure this decrease, cells are first stimulated with an agent like forskolin to artificially raise basal cAMP levels.[9] The cAMP produced by the cells then competes with the d2-cAMP for binding to the antibody. A decrease in cellular cAMP results in more d2-cAMP binding to the antibody, leading to a higher FRET signal. Conversely, an increase in cellular cAMP would displace the d2-cAMP, causing a reduction in the FRET signal.[8][9][10]
Caption: Workflow for GPR109A-mediated cAMP inhibition assay using HTRF.
Detailed Protocol: HTRF-Based cAMP Assay
This protocol is designed for a 384-well plate format and assumes the use of a commercially available HTRF cAMP kit.
Materials:
-
HEK293 cells stably expressing human GPR109A (or other suitable host cells).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin.
-
Test compounds (potential GPR109A agonists).
-
HTRF cAMP assay kit reagents (d2-labeled cAMP and anti-cAMP Cryptate).
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture GPR109A-expressing cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cell suspension and resuspend the pellet in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration (typically 2,000-5,000 cells per well).
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer. The final concentration used will need to be optimized to generate a robust cAMP signal (typically in the low micromolar range).
-
-
Assay Plate Setup:
-
Add 5 µL of cell suspension to each well of the 384-well plate.
-
Add 5 µL of test compound dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of forskolin solution to all wells except the negative control wells (which receive assay buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents by diluting the d2-cAMP and anti-cAMP Cryptate stocks in the provided lysis buffer.
-
Add 5 µL of the d2-cAMP solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the agonist concentration to generate a dose-response curve and determine EC50 values.
-
Data Interpretation and Controls:
| Control/Parameter | Purpose | Expected Outcome |
| Basal Control | No forskolin, no agonist | Minimal cAMP level, establishing the baseline. |
| Forskolin Control | Forskolin, no agonist | Maximal cAMP stimulation, representing 0% inhibition. |
| Positive Control | Forskolin + known GPR109A agonist (e.g., nicotinic acid) | Dose-dependent decrease in cAMP, validating receptor and cell response. |
| EC50 Value | Potency of the agonist | The concentration of agonist that produces 50% of the maximal inhibition. |
| Z'-factor | Assay robustness | A value > 0.5 indicates a robust and reliable assay for high-throughput screening. |
G-Protein Independent Signaling: β-Arrestin Recruitment Assays
Beyond G-protein coupling, agonist binding to GPR109A also promotes the recruitment of β-arrestin proteins.[2][3] This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct set of signaling cascades that are independent of G-protein activation.[6][12] Measuring β-arrestin recruitment is therefore essential for understanding the full pharmacological profile of a compound and for identifying biased agonists.
Assay Principle: Enzyme Complementation and Reporter Gene Technologies
Several assay formats are available to measure GPCR-β-arrestin interactions. The Tango assay is a widely used and powerful method based on a transcriptional reporter system.[12][13][14]
In this system, the GPR109A receptor is fused to a transcription factor (e.g., tTA) via a protease cleavage site. A separate construct expresses β-arrestin fused to a protease (e.g., TEV protease).[14][15] When an agonist activates the receptor, the β-arrestin-protease fusion protein is recruited to the receptor. This brings the protease into close proximity with its cleavage site, releasing the transcription factor. The liberated transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase or β-lactamase, which produces a quantifiable signal.[14][15]
Caption: Principle of the Tango β-arrestin recruitment assay.
Detailed Protocol: Tango-Based β-Arrestin Recruitment Assay
This protocol outlines the general steps for performing a Tango assay using a luciferase reporter.
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion).[15]
-
Expression plasmid for GPR109A-tTA fusion protein.
-
Transfection reagent.
-
Cell culture medium.
-
Assay medium (e.g., Opti-MEM).
-
Test compounds.
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luciferase assay substrate (e.g., luciferin).
-
Luminometer.
Procedure:
-
Transfection:
-
Seed HTLA cells in a culture flask.
-
Transfect the cells with the GPR109A-tTA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the receptor for 24-48 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in assay medium.
-
Seed the cells into white assay plates at a density of 10,000-20,000 cells per well.
-
Allow the cells to attach for at least 6 hours or overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in assay medium.
-
Add the diluted compounds to the cells.
-
Incubate the plates for 16-24 hours at 37°C in a CO2 incubator. This extended incubation is necessary to allow for transcription and translation of the reporter gene.
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescent signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence values against the log of the agonist concentration.
-
Normalize the data (e.g., to the response of a known potent agonist) and fit to a sigmoidal dose-response curve to determine EC50 values.
-
Data Interpretation and Controls:
| Control/Parameter | Purpose | Expected Outcome |
| Vehicle Control | No agonist | Basal level of luciferase expression. |
| Positive Control | Known GPR109A agonist (e.g., nicotinic acid) | Dose-dependent increase in luminescence. |
| Mock Transfection | HTLA cells without the GPR109A plasmid | No response to agonist, confirming receptor-specificity. |
| EC50 Value | Potency for β-arrestin recruitment | Provides a quantitative measure of a compound's ability to engage the β-arrestin pathway. |
Downstream Signaling: Calcium Mobilization Assays
While GPR109A is primarily a Gαi-coupled receptor, its activation can lead to intracellular calcium mobilization, often through the Gβγ subunits of the dissociated G-protein activating Phospholipase C (PLC).[6] Measuring this calcium flux provides another functional readout for receptor activation.
Assay Principle: Fluorescent Calcium Indicators
Calcium mobilization assays typically employ fluorescent dyes, such as Fluo-4 AM, that exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[16][17] The "AM" ester form of the dye allows it to be passively loaded across the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[16] When GPR109A activation leads to an increase in intracellular calcium, the dye binds to the calcium ions, resulting in a sharp increase in its fluorescence emission, which can be monitored in real-time.[16]
Caption: Pathway of GPR109A-mediated calcium mobilization and its detection.
Detailed Protocol: Fluo-4 Based Calcium Mobilization Assay
This protocol is suitable for use with a fluorometric imaging plate reader (FLIPR) or a standard fluorescence plate reader with an injection module.
Materials:
-
CHO-K1 or HEK293 cells stably expressing GPR109A.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (to aid dye solubilization).
-
Test compounds.
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Seed GPR109A-expressing cells into black, clear-bottom assay plates at a density of 25,000-50,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-4 AM in assay buffer. Pluronic F-127 can be added to a final concentration of 0.02% to facilitate dye loading.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Note: Some "no-wash" kits are available that simplify this procedure.[16]
-
-
Compound Preparation:
-
Prepare a separate "compound plate" with serial dilutions of test compounds at a concentration 4-5X higher than the final desired concentration.
-
-
Assay Execution and Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the reader to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the test compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the maximum peak fluorescence response minus the baseline reading for each well.
-
Plot the peak response against the log of the agonist concentration to generate dose-response curves and determine EC50 values.
-
Data Interpretation and Controls:
| Control/Parameter | Purpose | Expected Outcome |
| Vehicle Control | Buffer addition | No significant change in fluorescence, establishing baseline and identifying mechanical artifacts. |
| Positive Control | Known GPR109A agonist or ATP (activates endogenous purinergic receptors) | A robust and transient increase in fluorescence. |
| EC50 Value | Potency for calcium mobilization | Quantifies the compound's ability to trigger this specific downstream signaling event. |
Conclusion: An Integrated Approach to GPR109A Drug Discovery
The multifaceted signaling of the nicotinic acid receptor necessitates a multi-assay approach for the comprehensive characterization of potential therapeutic compounds. By integrating data from cAMP inhibition, β-arrestin recruitment, and calcium mobilization assays, researchers can build a detailed pharmacological profile for each candidate. This strategy is crucial for identifying not only potent agonists but also for uncovering biased ligands that may offer improved therapeutic windows by selectively activating desired pathways while avoiding those linked to adverse effects. The protocols and principles outlined in this guide provide a robust framework for investigating GPR109A activation, ultimately facilitating the discovery and development of next-generation therapeutics targeting this important receptor.
References
-
Title: Tango Assay for Ligand-Induced GPCR-β-arrestin2 Interaction: Application in Drug Discovery. Source: PubMed. URL: [Link]
-
Title: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Source: PubMed Central. URL: [Link]
-
Title: Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Source: PubMed. URL: [Link]
-
Title: Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Source: Molecular Devices. URL: [Link]
-
Title: Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Source: PubMed. URL: [Link]
-
Title: GPR109A (Niacin Receptor) - Pathway Map. Source: Pathway Commons. URL: [Link]
-
Title: Figure 1. [Principles of the HTRF cAMP...]. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
-
Title: Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... Source: ResearchGate. URL: [Link]
-
Title: GPR109A and Vascular Inflammation. Source: PMC - NIH. URL: [Link]
-
Title: Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. Source: ResearchGate. URL: [Link]
-
Title: GPR109A and vascular inflammation. Source: PubMed. URL: [Link]
-
Title: Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Source: Molecular Devices. URL: [Link]
-
Title: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Source: JoVE. URL: [Link]
-
Title: Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay. Source: Probe Reports from the NIH Molecular Libraries Program. URL: [Link]
-
Title: Tango assay for ligand-induced GPCR–β-arrestin2 interaction. Source: ResearchGate. URL: [Link]
-
Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Source: PMC - PubMed Central. URL: [Link]
-
Title: GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Source: IOVS. URL: [Link]
-
Title: Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. Source: bioRxiv. URL: [Link]
-
Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Source: Cancer Research - AACR Journals. URL: [Link]
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. revvity.com [revvity.com]
- 12. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 15. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. hellobio.com [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Welcome to the technical support guide for enhancing the solubility of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (henceforth referred to as "Compound X") for in vivo studies. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical methodologies to overcome the solubility challenges associated with this promising, yet complex, molecule.
Section 1: Fundamental Properties & Initial Assessment
This section addresses the foundational physicochemical properties of Compound X and outlines the initial steps required to quantify its solubility.
Q1: What are the key physicochemical properties of Compound X that influence its solubility?
Answer: Understanding the molecular structure of Compound X is the first step in designing a successful formulation strategy. Its solubility is governed by a balance of ionizable and lipophilic functional groups.
-
Acidic Ionizable Group: The molecule contains a nicotinic acid moiety, which has a carboxylic acid group. Like nicotinic acid itself, this group is acidic and will be deprotonated at physiological pH.[1] The pKa of nicotinic acid is approximately 4.85; while the exact pKa of Compound X needs to be determined experimentally, it is expected to be in a similar acidic range. This means its aqueous solubility will be highly pH-dependent.
-
Lipophilic Moieties: The molecule also possesses significant nonpolar character due to the 5-methylisoxazole ring and the thioether linkage. Isoxazole derivatives are often lipophilic, which can contribute to low water solubility.[2][3] This combination of an acidic head and a bulky, lipophilic tail suggests that Compound X is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[4]
Q2: How do I perform a basic aqueous solubility assessment for Compound X?
Answer: A robust solubility assessment is critical. We recommend determining both kinetic and thermodynamic solubility to get a complete picture.
Experimental Protocol: Equilibrium Shake-Flask Solubility (Thermodynamic)
-
Preparation: Add an excess amount of solid Compound X (enough that undissolved solid remains) to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the samples to sit undisturbed for the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed.
-
Sampling & Analysis: Carefully collect a supernatant sample from each vial, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm filter if necessary.
-
Quantification: Analyze the concentration of Compound X in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the equilibrium solubility at that specific pH.
Q3: How does pH affect the solubility of Compound X, and how can I leverage this?
Answer: As an acidic compound, the solubility of Compound X is directly influenced by pH according to the Henderson-Hasselbalch principle.
-
At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore expected to have very low aqueous solubility.
-
At high pH (pH > pKa): The carboxylic acid will be in its ionized, deprotonated carboxylate form (-COO⁻). This salt form is significantly more polar and will exhibit much higher aqueous solubility.
This property can be exploited by using pH adjustment to create simple aqueous solutions, especially for in vivo studies where the formulation will be diluted into the bloodstream (pH ~7.4). However, for oral dosing, a formulation administered at high pH may precipitate in the acidic environment of the stomach.[5]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Experimental Protocol: Phase-Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add Drug: Add an excess of Compound X to each solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours.
-
Analyze: Centrifuge, sample the supernatant, and analyze for the concentration of Compound X.
-
Plot: Plot the concentration of Compound X (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing CD concentration (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex and is ideal for formulation development.
Q9: What are amorphous solid dispersions (ASDs) and would they be suitable for Compound X?
Answer: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed within a polymer matrix in a non-crystalline, amorphous state. [6][7]This amorphous form has a higher energy state than the stable crystalline form, leading to significantly enhanced apparent solubility and dissolution rates. [8] This strategy is particularly useful for oral dosage forms. The polymer not only stabilizes the amorphous drug but can also act as a precipitation inhibitor in the gut, maintaining a supersaturated drug concentration to drive absorption. [7]Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). Preparation often involves solvent evaporation (spray drying) or melt extrusion. [7]
Q10: Could a nanosuspension be a viable option for IV or oral delivery of Compound X?
Answer: Yes, a nanosuspension is an excellent and versatile option. This technology involves reducing the particle size of the crystalline drug to the nanometer range (typically < 1000 nm) and stabilizing it in an aqueous vehicle with surfactants or polymers. [9] The primary advantage is a massive increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, dramatically increases the dissolution velocity. [10]
-
For Oral Delivery: Faster dissolution in the GI tract can lead to improved absorption and bioavailability. [11]* For Intravenous Delivery: The small particle size allows for safe IV injection without the risk of capillary blockade, making it a powerful tool for delivering poorly soluble drugs directly into circulation. [9][12] Nanosuspensions are typically prepared via "top-down" methods like media milling or high-pressure homogenization, which are scalable processes. [11][13]
Section 4: Troubleshooting & Best Practices
This section provides guidance on common issues encountered during formulation development for in vivo studies.
Q11: My co-solvent formulation is precipitating upon dilution/injection. What can I do?
Answer: This is a common failure mode for co-solvent systems.
-
Reduce the Drug Concentration: The simplest solution is to lower the dose if therapeutically acceptable.
-
Optimize the Co-solvent Blend: Try adding a surfactant (e.g., Polysorbate 80, Solutol HS 15) to your vehicle. Surfactants can help form micelles that stabilize the drug upon dilution.
-
Switch to an Advanced Formulation: If precipitation persists, the drug concentration is likely too high for a simple co-solvent approach. You should consider a cyclodextrin, ASD, or nanosuspension formulation, which are designed to be more robust against dilution-induced precipitation.
Q12: I'm observing inconsistent results in my animal studies. Could the formulation be the cause?
Answer: Absolutely. Formulation-related variability is a frequent cause of inconsistent preclinical data.
-
Suspension Issues: If using a suspension, ensure it is homogenous and does not settle quickly. Use a proper suspending agent and confirm uniform dosing by analyzing the concentration at the top and bottom of your bulk suspension. Particle size must be consistent.
-
Precipitation In Vivo: A co-solvent formulation may be precipitating in vivo, leading to erratic absorption. This can result in high inter-animal variability in pharmacokinetic profiles.
-
Stability: Confirm the chemical and physical stability of your formulation over the duration of the study. An unstable formulation will lead to inconsistent dosing concentrations.
Q13: Are there any excipients I should avoid in early preclinical studies?
Answer: Yes. While many excipients are available, for early, non-GLP preclinical studies, it is crucial to use a minimal number of well-characterized excipients with established safety profiles. [14][15]* Avoid Novel Excipients: Do not use excipients that do not have a well-documented history of use in your chosen species and route of administration. The safety and toxicological profile of new excipients must be thoroughly evaluated. [16]* Limit Surfactants with Known Toxicities: Some surfactants, like Cremophor® EL, are excellent solubilizers but are associated with hypersensitivity reactions and cannot be used in all species.
-
Beware of Bioanalytical Interference: Some excipients, particularly polymers and surfactants, can cause matrix effects (ion suppression or enhancement) in LC-MS/MS bioanalysis, making accurate quantification of your drug in plasma difficult. [17]Always inform your bioanalytical group of the exact composition of your formulation vehicle so they can develop a robust method.
References
[18]PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [19]Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [6]National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from []BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from [8]Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [21]SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [7]Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Retrieved from [22]Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [23]PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [14]PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [2]ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [24]Solubility of Things. (n.d.). Isoxazole. Retrieved from [11]Journal of Drug Delivery and Therapeutics. (n.d.). NANOSUSPENSION. Retrieved from [4]World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [9]National Institutes of Health. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [10]PubMed Central. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Retrieved from [12]MDPI. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [13]Medknow Publications. (2025, August 2). Nanosuspension technology and its applications in drug delivery. Retrieved from [25]ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [1]ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6. Retrieved from [26]Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [27]Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [28]ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [3]IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [17]PubMed Central. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [5]Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [29]PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [30]ResearchGate. (2025, August 5). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Retrieved from [15]Toxicology GLP. (2023, November 30). Safety evaluation of excipients and formulations in preclinical studies. Retrieved from [31]Wikipedia. (n.d.). Isoxazole. Retrieved from [16]PubMed. (n.d.). Pharmaceutical excipient development: the need for preclinical guidance. Retrieved from
Sources
- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. longdom.org [longdom.org]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. dovepress.com [dovepress.com]
- 13. Nanosuspension technology and its applications in drug delivery [wisdomlib.org]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP | Preclinical Study [tox-glp.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 21. scispace.com [scispace.com]
- 22. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. Co-solvent: Significance and symbolism [wisdomlib.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Welcome to the technical support guide for the synthesis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing field-proven insights and evidence-based protocols to help you navigate potential pitfalls and optimize your reaction outcomes.
The synthesis of this molecule, while seemingly straightforward, involves a critical Nucleophilic Aromatic Substitution (SNAr) reaction that is sensitive to several parameters. Success hinges on the quality of your starting materials, the precise control of reaction conditions, and a robust purification strategy. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to face.
Synthetic Pathway Overview
The most common and logical approach to synthesizing this compound involves two primary stages: the preparation of the key thiol intermediate and its subsequent coupling with a nicotinic acid precursor. The following diagram illustrates the general synthetic strategy.
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Section 1: The SNAr Coupling Reaction
Question 1: My SNAr reaction between 2-chloronicotinic acid (or its ester) and the thiol has a very low yield. What are the most common causes?
Answer: Low yields in this specific SNAr reaction are a frequent issue and can typically be traced back to one of four areas: (1) nucleophile quality and generation, (2) substrate reactivity, (3) reaction conditions, or (4) side reactions.
-
Nucleophile Integrity: The key nucleophile is the thiolate anion of (5-Methylisoxazol-3-yl)methanethiol.
-
Thiol Purity: The thiol itself can be unstable. Ensure it is pure and free from its corresponding disulfide, which can form upon exposure to air.
-
Base Selection: The thiol (pKa ≈ 10-11) requires a suitable base for deprotonation to the more potent thiolate nucleophile.[1] For the reaction with ethyl 2-chloronicotinate, common bases include potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. If using the free 2-chloronicotinic acid, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate both the thiol and the carboxylic acid. Using weaker bases with the free acid can lead to complex salt formation and low conversion.
-
Inert Atmosphere: This is non-negotiable. Thiols are readily oxidized to disulfides, especially in the presence of a base.[2] Always perform the reaction under a blanket of nitrogen or argon to prevent this primary side reaction.[3]
-
-
Substrate Choice (Acid vs. Ester):
-
Ethyl 2-chloronicotinate (Recommended): Using the ester form is generally more reliable. The reaction is cleaner, and the electron-withdrawing nature of the ester group helps to activate the C2 position of the pyridine ring for nucleophilic attack.
-
2-Chloronicotinic Acid: While viable, using the free acid introduces complications. The carboxylate anion formed after deprotonation is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to the ester. It also complicates solubility and workup.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base while leaving the thiolate nucleophile reactive.
-
Temperature: These SNAr reactions often require heating. A temperature range of 60-100 °C is a good starting point. Monitor the reaction by TLC or LC-MS to check for product formation and potential degradation.[3] Suboptimal temperature can lead to an incomplete reaction.[4]
-
-
Primary Side Reaction (Disulfide Formation): The most common byproduct is bis[(5-methylisoxazol-3-yl)methyl] disulfide. Its formation consumes your thiol, directly reducing the yield of the desired product. Rigorous exclusion of oxygen is the best preventative measure.
Question 2: I am observing a significant amount of a disulfide byproduct. How can I prevent its formation and remove it from my product?
Answer: This is a classic problem when working with thiols.
Prevention:
-
Degas Your Solvent: Before adding reagents, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure your thiol starting material has not already partially oxidized during storage.
-
Maintain Inert Atmosphere: Use glassware that has been oven- or flame-dried and cooled under an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire reaction and workup.
Removal: If disulfide formation is unavoidable, it can be removed during purification.
-
Chromatography: The disulfide is significantly less polar than your target carboxylic acid. It will elute much earlier on a silica gel column.
-
Acid-Base Extraction: This is the most effective method. During workup, dissolve the crude mixture in a solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, while the neutral disulfide byproduct remains in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) until the pH is ~2-3. Your product will precipitate out or can be extracted back into an organic solvent.
-
Question 3: My final hydrolysis step from the ester to the carboxylic acid is incomplete or messy. How can I optimize it?
Answer: Hydrolysis of the ethyl nicotinate intermediate is the final step and must be performed carefully to avoid side reactions.
-
Choice of Base: Lithium hydroxide (LiOH) in a THF/water or Methanol/water mixture is often the preferred choice for clean saponification. It is less prone to promoting side reactions than NaOH or KOH at elevated temperatures.
-
Temperature Control: Run the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40 °C). High temperatures can potentially lead to degradation of the heterocyclic rings.
-
Monitoring: The reaction is typically complete within a few hours. Monitor by TLC or LC-MS until all the starting ester has been consumed.
-
Workup: After the reaction is complete, carefully acidify the cooled reaction mixture with dilute HCl to precipitate the carboxylic acid product. Ensure the final pH is acidic enough (pH 2-3) for complete protonation and precipitation.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in the SNAr coupling step.
Caption: A logical workflow for troubleshooting low yields in the SNAr synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of (5-Methylisoxazol-3-yl)methanethiol
This precursor is not commonly available and typically requires a two-step synthesis from (5-methylisoxazol-3-yl)methanol.
-
Chlorination:
-
To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 3-(chloromethyl)-5-methylisoxazole is often used directly in the next step.
-
-
Thiol Formation (Thiourea Method):
-
Dissolve the crude 3-(chloromethyl)-5-methylisoxazole in ethanol (15 mL/g). Add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the chloride.
-
Cool the mixture and add an aqueous solution of sodium hydroxide (3.0 eq in water).
-
Reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction to room temperature and acidify with 2 M HCl to pH ~5-6.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiol should be used immediately or stored under nitrogen at low temperature.
-
Protocol 2: Synthesis of this compound
-
SNAr Coupling:
-
To an oven-dried flask under a nitrogen atmosphere, add ethyl 2-chloronicotinate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous DMF (10 mL/g).
-
Add a solution of crude (5-methylisoxazol-3-yl)methanethiol (1.1 eq) in a small amount of DMF.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-{[(5-methylisoxazol-3-yl)methyl]thio}nicotinate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water (3:1, 10 mL/g).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC/LC-MS.
-
Once hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2 M HCl until the pH is 2-3. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the acidified aqueous layer with ethyl acetate.
-
Data Summary Table
| Compound | Role | Key Analytical Data (Expected) | Common Impurities |
| (5-Methylisoxazol-3-yl)methanethiol | Nucleophile Precursor | ¹H NMR: SH proton ~1.8-2.2 ppm (t); CH₂ ~3.8 ppm (d); Isoxazole-H ~6.2 ppm (s); Me ~2.4 ppm (s). | Bis[(5-methylisoxazol-3-yl)methyl] disulfide. |
| Ethyl 2-chloronicotinate | Electrophile | ¹H NMR: Pyridine protons ~7.4-8.6 ppm; OCH₂ ~4.4 ppm (q); CH₃ ~1.4 ppm (t). | 2-Hydroxynicotinic acid (from hydrolysis). |
| Final Product | Target Molecule | ¹H NMR: Carboxylic acid proton >12 ppm (br s); Pyridine protons ~7.2-8.5 ppm; CH₂ ~4.5 ppm (s). | Unreacted starting materials, disulfide byproduct. |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles.
- Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Master Organic Chemistry. Thiols And Thioethers.
- Chemistry Steps. Reactions of Thiols.
Sources
Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Thioether Derivatives
Welcome to the technical support center for the synthesis and optimization of nicotinic acid thioether derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important scaffolds. Nicotinic acid thioethers are prevalent in pharmaceuticals and agrochemicals, yet their synthesis can present unique challenges.
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific, practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, empowering you to make informed decisions to optimize your reactions for yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for synthesizing nicotinic acid thioethers?
A1: The most frequently employed method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting a halonicotinic acid derivative (e.g., 2-chloronicotinic acid or 2-fluoronicotinic acid) with a thiol in the presence of a base. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2][3]
Q2: Why is the reaction failing or giving very low yields even when I follow a standard SNAr protocol?
A2: Low yields in SNAr reactions for this scaffold often stem from a few key areas: insufficiently activated substrate, weak nucleophilicity of the thiol, inappropriate choice of base or solvent, or decomposition of starting materials or products. A detailed troubleshooting guide for this issue is provided in the next section.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
A3: Common side products can include the disulfide of your starting thiol (from oxidation), dialkylation products if a di-halo-pyridine is used, or products from reaction at other positions if the regioselectivity is not well-controlled. Under certain conditions, particularly with strong bases, elimination or other complex side reactions can occur.[4][5]
Q4: Are there alternative methods to SNAr for forming the C-S bond?
A4: Yes, for substrates that are not amenable to SNAr, metal-catalyzed cross-coupling reactions are powerful alternatives. The most common are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination-type C-S coupling (palladium-catalyzed).[6][7][8] These methods are often milder and have a broader substrate scope but require careful optimization of catalysts, ligands, and reaction conditions.
In-Depth Troubleshooting Guides (Q&A Format)
Category 1: Low or No Product Yield
Q: My SNAr reaction shows no conversion of the starting halonicotinic acid. What should I investigate first?
A: Potential Causes & Solutions:
-
Insufficient Thiol Nucleophilicity: Thiols are generally good nucleophiles, but their reactivity is pH-dependent. The active nucleophile is the thiolate anion (RS⁻), which must be generated in situ.
-
Troubleshooting Steps:
-
Base Selection: Ensure your base is strong enough to deprotonate the thiol (pKa ~6-10) but not so strong that it causes unwanted side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or even stronger bases like NaH or K-tert-butoxide are commonly used.[9] The choice depends on the thiol's acidity.
-
Pre-formation of Thiolate: For less reactive thiols, consider pre-treating the thiol with a strong base (like NaH) in an aprotic solvent for 15-30 minutes before adding the halonicotinic acid. This ensures the active nucleophile is present at the start of the reaction.
-
-
-
Poor Substrate Reactivity: The reactivity of the halopyridine is critical.
-
Troubleshooting Steps:
-
Leaving Group Ability: The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.[3] If you are using a chloro- or bromo-nicotinic acid with a poorly reactive thiol, consider switching to the corresponding fluoro derivative if available.
-
Activating Groups: The presence of electron-withdrawing groups on the pyridine ring will accelerate the reaction. The carboxylic acid group of nicotinic acid itself is electron-withdrawing.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the intermediate (Meisenheimer complex) and influencing reaction rates.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred as they can stabilize the charged intermediate.[9]
-
Water Content: Ensure you are using anhydrous solvents, as water can protonate the thiolate, reducing its nucleophilicity.
-
-
Category 2: Side Product Formation
Q: My main impurity is a symmetrical disulfide of my starting thiol. How can I prevent this?
A: Potential Cause & Solution:
-
Oxidation of Thiol: Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and at elevated temperatures, often catalyzed by trace metals.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen. Degas your solvent before use.
-
Fresh Reagents: Use freshly purchased or purified thiols. Older thiols may already contain disulfide impurities.
-
Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate oxidation. Try to find the minimum temperature required for a reasonable reaction rate.
-
-
Q: I'm getting a mixture of isomers. How can I improve regioselectivity?
A: Potential Cause & Solution:
-
Electronic Control: In SNAr reactions on the pyridine ring, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[1][2][10] Attack at the 3-position does not allow for this stabilization.
-
Troubleshooting Steps:
-
Substrate Choice: If you start with a 2-halonicotinic acid, the substitution should overwhelmingly occur at the 2-position. If you are using a substrate with multiple potential leaving groups, the most electronically activated and best leaving group will react preferentially.
-
Reaction Conditions: Extreme conditions (very high temperatures, very strong bases) can sometimes lead to loss of selectivity or rearrangement pathways. Operating under the mildest conditions possible is always a good starting point.
-
-
Category 3: Purification & Work-up Difficulties
Q: My product is soluble in water, making extraction difficult. What purification strategies can I use?
A: Potential Causes & Solutions:
-
Zwitterionic Nature: Nicotinic acid derivatives contain both a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, they can exist as zwitterions, leading to high water solubility.
-
Troubleshooting Steps:
-
pH Adjustment during Work-up: Carefully adjust the pH of the aqueous phase during extraction.
-
To extract into an organic solvent (like ethyl acetate or DCM), acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3. This protonates the pyridine nitrogen, forming a cationic species, but ensures the carboxylic acid is protonated (neutral).
-
Alternatively, basifying with a base like NaHCO₃ or Na₂CO₃ will deprotonate the carboxylic acid, forming an anionic carboxylate which might be easier to handle in subsequent steps.
-
-
Recrystallization: Recrystallization is a powerful purification technique for these compounds.[11][12][13] Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.[12]
-
Ion-Exchange Chromatography: For particularly difficult separations, ion-exchange chromatography can be very effective.
-
-
Data Presentation & Protocols
Table 1: Guide to Optimizing SNAr Reaction Parameters
| Parameter | Options | Rationale & Expert Insights |
| Halonicotinic Acid | 2-Fluoro, 2-Chloro, 2-Bromo | Reactivity order: F > Cl > Br.[3] Fluoro derivatives are significantly more reactive and can often be run at lower temperatures, but are more expensive. Chloro derivatives offer a good balance of reactivity and cost. |
| Thiol | Aliphatic, Aromatic | Aromatic thiols (thiophenols) are generally less nucleophilic than aliphatic thiols due to resonance. They may require stronger bases or higher temperatures. |
| Base | K₂CO₃, Cs₂CO₃, NaH, K-tBuO | K₂CO₃ is a good starting point for many reactions. Cs₂CO₃ is more soluble and can accelerate reactions. NaH and K-tBuO are much stronger and should be used for less acidic thiols or less reactive halides, but can increase side reactions. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are essential to stabilize the charged intermediate.[9] DMSO and NMP have higher boiling points and can be useful for sluggish reactions, but are harder to remove. |
| Temperature | 25 °C to 150 °C | Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction progress. Monitor by TLC or LC-MS. Overheating can lead to decomposition and side product formation. |
| Catalyst (Optional) | Phase-Transfer Catalysts | For reactions in biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the thiolate from an aqueous phase to the organic phase, accelerating the reaction.[14][15][16][17][18] |
Experimental Protocol: General Procedure for SNAr Synthesis of a 2-(Arylthio)nicotinic Acid
Materials:
-
2-Chloronicotinic acid
-
Aromatic thiol (e.g., Thiophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq.), the aromatic thiol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloronicotinic acid is consumed (typically 4-12 hours).
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water.
-
Acidification: Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2016). Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinic acid.
-
Taylor & Francis Online. (1982). Phase Transfer Catalysis Preparation of Aryl Thioethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
De Gruyter. (2000). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Retrieved from [Link]
-
ResearchGate. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Synlett. (2024). Phase transfer catalyst in organic synthesis. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Frontiers. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Thioether Formation. Retrieved from [Link]
-
Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 18. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Bioavailability of Isoxazole-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenge of poor bioavailability in isoxazole-based compounds. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting bioavailability issues with the isoxazole scaffold.
Q1: Why do many isoxazole-based compounds exhibit poor bioavailability?
A1: The challenges with isoxazole-based compounds typically stem from a combination of physicochemical and metabolic factors. The isoxazole ring itself is a polar, five-membered heterocycle.[1][2] However, it is often incorporated into larger, more complex molecules that are highly lipophilic and crystalline, leading to poor aqueous solubility.[3] This low solubility limits the dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for absorption into the bloodstream.[4] Consequently, many isoxazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[4][5]
Furthermore, the isoxazole ring and its surrounding functionalities can be susceptible to metabolic breakdown, particularly first-pass metabolism in the gut wall and liver.[6] The N-O bond within the isoxazole ring is relatively weak and can be a site for metabolic cleavage, reducing the amount of active compound that reaches systemic circulation.[7]
Q2: What is the best initial strategy to assess the bioavailability risk of my new isoxazole compound?
A2: A tiered, stepwise approach is the most efficient and cost-effective strategy.
-
In Silico & Physicochemical Profiling: Begin with computational tools (e.g., SwissADME, pkCSM) to predict fundamental ADME (Absorption, Distribution, Metabolism, Excretion) properties like LogP, aqueous solubility (LogS), and potential for violating Lipinski's Rule of Five.[8][9] Concurrently, perform basic experimental measurements of kinetic solubility in physiologically relevant buffers (e.g., pH 1.2, 6.8, 7.4) and determine the compound's pKa.
-
In Vitro Permeability Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass screen for passive diffusion.[10] This is a high-throughput, non-cell-based assay that quickly indicates a compound's ability to cross a lipid membrane.[11]
-
Cell-Based Permeability & Efflux: If PAMPA results are promising, proceed to a Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[12][13] It provides a more comprehensive picture by assessing not only passive permeability but also the potential for active transport or, crucially, efflux by transporters like P-glycoprotein (P-gp).[12][14]
-
Metabolic Stability Screening: Conduct an initial metabolic stability screen using human liver microsomes (HLM). This will provide a preliminary indication of susceptibility to Phase I metabolism by cytochrome P450 enzymes.[6]
This initial data package will allow you to classify your compound and anticipate whether the primary challenge will be solubility, permeability, metabolism, or a combination thereof, guiding your subsequent optimization strategy.
Q3: What are the main categories of strategies to improve the bioavailability of an isoxazole compound?
A3: Broadly, the strategies fall into two categories: Formulation-Based Approaches and Structural Modification (Medicinal Chemistry) .
-
Formulation-Based Approaches aim to improve the dissolution and absorption of the existing molecule without altering its chemical structure. These include techniques like particle size reduction, creating amorphous solid dispersions, and using lipid-based delivery systems.[6][15] These are often the first choice for preclinical development as they can be faster than re-synthesizing new analogues.
-
Structural Modification involves altering the chemical structure of the isoxazole compound itself. This can be done to improve physicochemical properties (like solubility) or to block sites of metabolism.[7][16] This is a core activity during the lead optimization phase of drug discovery.
The choice between these depends on the development stage, the specific liabilities of the compound, and the overall project goals.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
Issue: My compound has very low aqueous solubility and is difficult to handle in in vitro assays.
Q: How can I get reliable data from assays like Caco-2 or metabolic stability when my isoxazole derivative keeps precipitating in the buffer?
A: This is a common and critical challenge. The goal is to maintain the compound in a monomeric, solubilized state without altering the biological system of the assay.
Immediate Solutions for Assays:
-
Use Co-solvents: For in vitro screening, a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, is acceptable to aid solubilization.[6] It is critical to keep the final concentration of the organic solvent low (typically <1%, and always consistent across all wells) to avoid affecting cell monolayer integrity or enzyme activity. Always run a solvent toxicity control.
-
pH Adjustment: If your compound has an ionizable functional group, adjusting the pH of the buffer can significantly increase solubility. Ensure the chosen pH is compatible with the assay system (e.g., Caco-2 cells require a pH of ~7.4).
-
Complexation with Cyclodextrins: For specific assays, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[6][17] This must be done cautiously, as the cyclodextrin itself can sometimes interact with cell membranes or proteins.
Workflow for Addressing Solubility Issues
Caption: Decision workflow for handling poorly soluble compounds in vitro.
Issue: The apparent permeability (Papp) of my compound in the Caco-2 assay is low.
Q: My isoxazole compound shows low Papp (A-B) values, suggesting poor intestinal absorption. How do I diagnose the root cause?
A: A low Papp value is a red flag for oral absorption, but it can result from several distinct mechanisms. The key is to run a bidirectional Caco-2 assay to measure permeability in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.
Diagnostic Steps:
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
If ER is > 2-3: This indicates that active efflux is likely occurring. The compound can get into the cell, but it is being actively pumped back out by transporters like P-gp or BCRP.[12]
-
If ER is close to 1: This suggests that the low permeability is due to poor passive diffusion across the cell membrane, and efflux is not a significant factor.
-
-
Confirm Efflux with an Inhibitor: To confirm efflux, repeat the bidirectional assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil for P-gp).[12] If the Papp (A-B) increases and the ER decreases in the presence of the inhibitor, this confirms your compound is a substrate of an efflux transporter.
-
Check Compound Recovery: Always analyze the total amount of compound recovered from the donor, receiver, and cell lysate at the end of the experiment. Low recovery (<80%) can indicate several problems:
-
Binding to Plastic: The compound may be adsorbing to the walls of the assay plate. Using low-binding plates can mitigate this.[6]
-
Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes. Analyzing the cell lysate for metabolites can confirm this.[6]
-
Poor Solubility: The compound may be precipitating in the assay buffer.
-
Issue: In vivo exposure is significantly lower than predicted, suggesting high first-pass metabolism.
Q: My compound had good permeability and was stable in liver microsomes, but the oral bioavailability in rats is <5%. What's happening?
A: This common scenario often points to metabolic liabilities not captured by initial screens. Human liver microsomes (HLM) primarily assess Phase I (CYP-mediated) metabolism.[6] The discrepancy could be due to:
-
Phase II Metabolism: The compound might be rapidly conjugated by enzymes like UGTs or SULTs. These enzymes are primarily located in the cytosolic fraction, so they are not fully active in microsomal preparations. To test this, you should use S9 fractions or, ideally, suspended hepatocytes, which contain both Phase I and Phase II enzymes.[6]
-
Gut Wall Metabolism: Significant metabolism can occur in the intestinal wall before the drug ever reaches the liver. Caco-2 cells have some metabolic capacity, but dedicated intestinal S9 fractions are a more robust tool for investigating this.
-
Extrahepatic Metabolism: Other tissues like the kidney or lungs can also contribute to metabolism.
-
Poor Solubility/Dissolution in Vivo: Even with good permeability, if the drug doesn't dissolve in the GI tract, it cannot be absorbed. This is a classic "dissolution rate-limited" absorption scenario. Re-evaluating the formulation is critical.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an isoxazole compound in a high-throughput manner.[10]
Methodology:
-
Prepare Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. This solution is carefully painted onto the filter of a 96-well filter plate (donor plate).
-
Prepare Donor Solution: The test compound is dissolved in a universal buffer (e.g., pH 7.4) at a concentration of 100-200 µM.
-
Prepare Acceptor Plate: A 96-well acceptor plate is filled with the same buffer, often containing a small amount of a surfactant to act as a "sink."
-
Assemble and Incubate: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for 4-16 hours.[18]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]Equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, respectively.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess intestinal permeability and active efflux of an isoxazole compound.[12][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a confluent monolayer that mimics the intestinal epithelium.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Values should be within the laboratory's established range (typically >250 Ω·cm²).[6] The permeability of a paracellular marker like Lucifer Yellow is also assessed to ensure tight junctions are intact.[6]
-
Assay Initiation (A-B): The test compound (typically at 1-10 µM in transport buffer) is added to the apical (donor) side. The basolateral (receiver) side contains fresh transport buffer.
-
Assay Initiation (B-A): In a separate set of wells, the compound is added to the basolateral (donor) side, and the apical (receiver) side contains fresh buffer.
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
Sample Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Calculation: The Papp is calculated using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[6]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of an isoxazole compound by Phase I enzymes.
Methodology:
-
Prepare Incubation Mixture: An incubation mixture is prepared containing HLM (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).
-
Initiate Reaction: The mixture is pre-incubated at 37°C. The reaction is initiated by adding the test compound (final concentration typically 1 µM) followed immediately by an NADPH regenerating system (which provides the necessary cofactors for CYP enzymes).[6]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot gives the rate of depletion (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Section 4: Data Interpretation & Strategy Selection
Once you have characterized the primary obstacle to bioavailability, you can select an appropriate enhancement strategy.
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Micronization/ Nanonization | Increases surface area to enhance dissolution rate according to the Noyes-Whitney equation.[4][17] | Simple, widely applicable technology.[6] Can improve bioavailability for dissolution rate-limited compounds. | May not be sufficient for very poorly soluble (brick dust) compounds.[6] Potential for particle aggregation. | BCS Class II compounds where dissolution is the primary barrier. |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and increasing apparent solubility.[4][19] | Significant solubility and dissolution enhancement.[6] Well-established technology (e.g., spray drying). | Potential for physical instability (recrystallization) over time. Requires careful polymer screening. | BCS Class II or IV compounds with high crystallinity and poor solubility. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a fine micro- or nano-emulsion upon contact with GI fluids.[6][20] | Can improve both solubility and permeability (via lymphatic uptake).[1][6] Protects the drug from degradation. | Can be complex to formulate and require extensive screening of excipients. Potential for GI side effects. | Highly lipophilic (high LogP) BCS Class II or IV compounds. |
| Prodrug Approach | A bioreversible moiety is attached to the parent drug to improve solubility or permeability. The moiety is cleaved in vivo to release the active drug.[5][21] | Can overcome multiple barriers simultaneously (e.g., solubility and transport). Can target specific tissues. | Requires significant medicinal chemistry effort. The promoiety and its cleavage products must be non-toxic. | Compounds with fundamental liabilities (e.g., very low solubility, efflux substrate) that cannot be fixed by formulation. |
| Structural Modification (Lead Optimization) | Chemical modifications are made to the core scaffold to block metabolic "soft spots" or introduce polar groups to improve solubility.[7][16] | Can create a new chemical entity with a fundamentally better ADME profile. | Time-consuming and resource-intensive. Any modification must preserve pharmacological activity.[6] | Early-stage drug discovery where fundamental properties of the scaffold need improvement. |
General Workflow for Bioavailability Enhancement
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Welcome to the technical support center for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing off-target effects and ensuring the scientific integrity of your experiments. This guide offers a blend of theoretical understanding and practical, field-proven troubleshooting strategies.
Introduction: Understanding the Compound
This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). Nicotinic acid and its derivatives are known to exert their primary therapeutic effects through the activation of the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2][3] This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages.[2][4]
Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of free fatty acids into the bloodstream.[1][2] This mechanism is central to the lipid-lowering effects of nicotinic acid, which include a decrease in LDL and VLDL cholesterol and an increase in HDL cholesterol.[1][5]
However, a significant challenge in the therapeutic use of nicotinic acid and its analogs is the off-target effect of cutaneous vasodilation, commonly known as flushing.[3][6] This is also a GPR109A-mediated event, occurring through the activation of the receptor on Langerhans cells in the skin, leading to the release of prostaglandin D2.
This guide will provide a structured approach to understanding and mitigating potential off-target effects of this compound, ensuring that your experimental outcomes are robust and directly attributable to the intended on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary target of this compound?
Based on its structural similarity to nicotinic acid, the primary molecular target is presumed to be the G-protein coupled receptor GPR109A (HCA2). The nicotinic acid moiety is the key pharmacophore responsible for binding to and activating this receptor.[7]
Q2: What are the most common off-target effects associated with nicotinic acid derivatives?
The most well-documented and clinically relevant off-target effect is cutaneous vasodilation (flushing), which manifests as redness, itching, and a warming sensation of the skin.[6] Gastrointestinal upset is another potential side effect.[6][8] While flushing is technically an on-target effect mediated by GPR109A in a different tissue, for the purpose of targeted therapeutic research (e.g., in metabolic or neuroinflammatory diseases), it is considered an undesirable off-target effect.
Q3: How can I confirm that the observed cellular phenotype is due to on-target GPR109A activation?
Several experimental strategies can be employed:
-
Use of a GPR109A antagonist: Pre-treatment of your cellular system with a selective GPR109A antagonist should block the effects of this compound.
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of GPR109A in your cell model should abolish the compound's activity.
-
Control compounds: Include nicotinic acid as a positive control and a structurally related but inactive compound as a negative control in your experiments.
Q4: Are there other potential off-target interactions I should be aware of?
While GPR109A is the primary target, high concentrations of any small molecule can lead to non-specific interactions. It is crucial to determine the optimal concentration range for on-target activity to minimize the risk of engaging other receptors or enzymes. The nicotinic acid scaffold is also found in other biologically active molecules, so a broader screening against related receptors might be warranted depending on the experimental context.[7]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause 1: Off-target effects at the current concentration.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 or IC50 for the desired on-target effect.
-
Select the lowest effective concentration: For subsequent experiments, use the lowest concentration that elicits a robust on-target response to minimize the likelihood of engaging lower-affinity off-targets.
-
Rationale: Off-target interactions often occur at higher concentrations than on-target engagement. By using the minimal effective concentration, you increase the specificity of your experiment.
-
Possible Cause 2: Cellular context and receptor expression.
-
Troubleshooting Steps:
-
Verify GPR109A expression: Confirm the expression of GPR109A in your cell line or tissue model at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
-
Consider species differences: Receptor pharmacology can vary between species. If you are using a non-human model, ensure that this compound has comparable affinity and efficacy for the orthologous receptor.[9][10]
-
Rationale: The absence or low expression of the target receptor will lead to a lack of response or potentially misleading results due to low-affinity off-target interactions.
-
Problem 2: Observing cellular effects in a GPR109A-negative cell line.
Possible Cause: GPR109A-independent off-target activity.
-
Troubleshooting Steps:
-
Broad-panel kinase and receptor screening: Submit the compound to a commercial service for screening against a panel of common off-target liabilities (e.g., kinases, GPCRs, ion channels).
-
Computational prediction of off-targets: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of the compound.
-
Structural modifications: If a specific off-target is identified, consider synthesizing and testing analogs of this compound with modifications designed to reduce affinity for the off-target while maintaining affinity for GPR109A.
-
Rationale: Identifying unintended molecular targets is crucial for accurately interpreting your data and refining your chemical probe.
-
Experimental Protocols & Workflows
Workflow for On-Target Validation
Caption: Workflow for confirming on-target activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess the engagement of a compound with its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific for GPR109A.
-
Quantify the band intensities to determine the amount of soluble GPR109A at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble GPR109A as a function of temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of a Nicotinic Acid Analog
| Target | IC50 (nM) | Fold Selectivity vs. GPR109A |
| GPR109A (On-Target) | 15 | - |
| GPR81 | 1,200 | 80x |
| Nicotinic Acetylcholine Receptor α4β2 | >10,000 | >667x |
| Prostaglandin D2 Receptor | >10,000 | >667x |
This table illustrates the type of data that should be generated to characterize the selectivity of your compound. The values presented here are for illustrative purposes only.
Visualization of Signaling Pathways
Caption: GPR109A signaling in different cell types.
References
-
Species selectivity of a nicotinic acetylcholine receptor agonist is conferred by two adjacent extracellular beta4 amino acids that are implicated in the coupling of binding to channel gating. PubMed. Available at: [Link]
-
Agonist Selectivity and Ion Permeation in the α3β4 Ganglionic Nicotinic Receptor. PubMed. Available at: [Link]
-
Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Species Selectivity of a Nicotinic Acetylcholine Receptor Agonist Is Conferred by Two Adjacent Extracellular beta4 Amino Acids that Are Implicated in the Coupling of Binding to Channel Gating. ResearchGate. Available at: [Link]
-
Video: Cholinergic Receptors: Nicotinic. JoVE. Available at: [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available at: [Link]
-
Nicotinic acid. Wikipedia. Available at: [Link]
-
GPR109A and Vascular Inflammation. PubMed Central. Available at: [Link]
-
Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. The Journal of Immunology. Available at: [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. Available at: [Link]
-
GPR109A activation and aging liver. PubMed Central. Available at: [Link]
-
This compound. 博赛乐生物一站式采购平台. Available at: [Link]
-
Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. Available at: [Link]
-
The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903]. PubMed Central. Available at: [Link]
-
Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PubMed Central. Available at: [Link]
-
Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. PubMed Central. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crnusa.org [crnusa.org]
- 9. Species selectivity of a nicotinic acetylcholine receptor agonist is conferred by two adjacent extracellular beta4 amino acids that are implicated in the coupling of binding to channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Welcome to the technical support guide for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (Compound 1 ). This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges encountered during the purification of this molecule. The guidance is structured in a question-and-answer format to directly address practical issues in the lab.
Section 1: Understanding the Molecule & Potential Impurities
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for Compound 1 is dictated by its three key structural components: a nicotinic acid moiety, an isoxazole ring, and a thioether linkage.
-
Nicotinic Acid Moiety: This pyridine carboxylic acid group (pKa ≈ 4-5) imparts acidic properties and significant polarity. It allows for purification via acid-base extraction and makes the compound's solubility pH-dependent. However, the carboxylic acid can cause significant tailing on standard silica gel chromatography.
-
Isoxazole Ring: The isoxazole heterocycle is generally stable, but can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or degradation, especially at elevated temperatures.[1]
-
Thioether Linkage: Thioethers are susceptible to oxidation, which can form the corresponding sulfoxide and sulfone byproducts. These byproducts have very different polarities from the parent compound, complicating purification. This oxidation can be promoted by certain oxidizing agents or prolonged exposure to air.[2]
Understanding these features is the first step in designing a robust purification workflow.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The impurity profile largely depends on the synthetic route. A common route is the S-alkylation of 2-mercaptonicotinic acid with 3-(chloromethyl)-5-methylisoxazole. Based on this, the expected impurities are outlined in Table 1.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Likely Origin | Impact on Purification |
|---|---|---|---|
| 2-Mercaptonicotinic Acid | Starting Material | Incomplete reaction. | Highly polar, potentially water-soluble as a salt. Can be removed with a basic wash. |
| 3-(Chloromethyl)-5-methylisoxazole | Starting Material | Incomplete reaction. | Less polar than the final product. Elutes earlier in normal-phase chromatography. |
| Bis(3-carboxypyridin-2-yl) disulfide | Oxidative Side Product | Oxidation of 2-mercaptonicotinic acid starting material. | Highly polar dimer; may be difficult to separate from the product. |
| Sulfoxide/Sulfone of Compound 1 | Oxidative Degradation | Oxidation of the thioether during reaction or workup. | Significantly more polar than the product, leading to distinct spots on TLC but requiring a more polar eluent. |
| Regioisomers | Side Reaction | If starting materials are not pure, regioisomers of the isoxazole can be present.[1] | Very similar polarity to the desired product, often requiring high-resolution chromatography or crystallization to separate.[1][3] |
Section 2: Troubleshooting Common Purification Challenges
This section addresses frequent issues encountered during the purification of Compound 1 .
Q3: My TLC plate shows multiple spots that are very close together. How can I improve the separation?
A3: This is a classic sign of impurities with similar polarity to your product, such as regioisomers.[1]
Troubleshooting Steps:
-
Solvent System Screening: The most common method for purifying isoxazole derivatives is column chromatography.[1] Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find conditions that provide the best separation. Try ternary (three-solvent) mixtures or adding a small amount of an acid or base.[1]
-
Acidification of Mobile Phase: Since your compound is a carboxylic acid, it can interact strongly with the silica gel, causing streaking or "tailing." Adding 0.5-1% acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will suppress the deprotonation of the carboxylic acid. This results in a less polar species that moves more cleanly up the column, leading to sharper bands and better separation from nearby impurities.
-
Alternative Sorbents: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. Alternatively, reversed-phase chromatography (C18) is an excellent option, where more polar compounds elute first.
Q4: My compound seems to be degrading during column chromatography. What's happening and how can I prevent it?
A4: Degradation on silica gel can occur for several reasons. The silica surface is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds. For Compound 1 , the thioether could be oxidizing, or the isoxazole ring could be degrading.[1]
Preventative Measures:
-
Deactivate the Silica: Before preparing your column, wash the silica gel with your mobile phase containing a small amount of a base like triethylamine (~0.5%) to neutralize acidic sites. This is only recommended if your compound is stable under slightly basic conditions. Given the acidic nature of Compound 1 , this may not be ideal. A better approach is to minimize contact time.
-
Use Flash Chromatography: Run the column quickly using flash chromatography rather than slow gravity chromatography. This minimizes the time the compound spends on the stationary phase.
-
Avoid Chlorinated Solvents with Methanol: Avoid using dichloromethane (DCM) with methanol for prolonged periods, as this mixture can slowly generate trace amounts of HCl, which could degrade the compound. If you must use this system, use freshly distilled solvents.
Q5: I tried to recrystallize my product, but it oiled out or failed to crystallize. What should I do next?
A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Failure to crystallize often points to residual impurities or choosing an inappropriate solvent. Crystallization can be a very effective purification method for nicotinic acid derivatives.[4][5]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Technical Support Center: Cell Line Selection for Testing 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Prepared by: Senior Application Scientist, Advanced Cell Biology Division
This guide is designed for researchers, scientists, and drug development professionals initiating studies with the compound 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. Our analysis of the compound's structure, particularly the nicotinic acid moiety, suggests it likely functions as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes. This document provides a comprehensive framework for selecting appropriate cell lines and designing initial experiments to validate this hypothesis and characterize the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
Based on its chemical structure, the compound is predicted to be a small molecule inhibitor of HIF prolyl-hydroxylase (PHD) enzymes. PHDs are 2-oxoglutarate-dependent dioxygenases that play a critical role in cellular oxygen sensing.[1][2] By inhibiting PHDs, the compound is expected to prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization and accumulation even under normal oxygen conditions (normoxia).[2][3]
Q2: Can you briefly explain the HIF signaling pathway?
The HIF signaling pathway is a master regulator of the cellular response to low oxygen (hypoxia).[2] HIF is a transcription factor composed of an oxygen-sensitive α-subunit (like HIF-1α or HIF-2α) and a stable β-subunit.
-
Under Normoxia (Normal Oxygen): PHD enzymes use oxygen to hydroxylate specific proline residues on the HIF-α subunit.[4][5][6] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for rapid degradation by the proteasome.[7][8]
-
Under Hypoxia (Low Oxygen) or with a PHD Inhibitor: The activity of PHD enzymes is suppressed. This prevents HIF-α hydroxylation, allowing it to escape degradation, accumulate, translocate to the nucleus, and dimerize with the HIF-β subunit.[5][9] The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), metabolism, and cell survival.[2]
Protocol 1: HIF-1α Stabilization by Western Blot (Primary Assay)
This protocol is designed to directly measure the accumulation of HIF-1α protein.
-
Cell Seeding: Plate HepG2 or U2OS cells in 6-well plates and allow them to reach 70-80% confluency. 2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Use concentrations determined from your cytotoxicity assay (e.g., 1, 5, 10, 25, 50 µM).
-
Controls:
-
Vehicle Control: Medium with DMSO (or the compound's solvent).
-
Positive Control (Chemical Hypoxia): Medium with 100-150 µM Cobalt Chloride (CoCl₂) or 1 mM Dimethyloxalylglycine (DMOG). [10] * Aspirate old medium and add the treatment media to the cells.
-
-
-
Incubation: Incubate cells under standard normoxic conditions (37°C, 5% CO₂, 21% O₂) for 4-6 hours. Maximum HIF-1α induction is typically observed within this timeframe. [11]4. Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-Actin or Tubulin) to ensure equal loading. [11] * Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Expected Outcome: A dose-dependent increase in the HIF-1α band intensity in compound-treated wells compared to the vehicle control. The positive control should show a strong HIF-1α band.
Protocol 2: VEGF Secretion by ELISA (Functional Assay)
This protocol measures the secretion of VEGF, a key downstream target of HIF-1α, into the cell culture medium.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol 1, but treat the cells for a longer duration, typically 16-24 hours, to allow for gene transcription, protein synthesis, and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well into a sterile microfuge tube. [12]3. Centrifugation: Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris. [12]4. ELISA Assay:
-
Use a commercial Human VEGF Quantikine ELISA kit. [12][13] * Perform the assay according to the manufacturer's instructions, using the collected cell-free supernatant as the sample. [14] * Briefly, this involves adding standards and samples to a plate pre-coated with a VEGF capture antibody, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric detection. [14]5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of VEGF (in pg/mL) in each sample. [14]6. Expected Outcome: A dose-dependent increase in the concentration of secreted VEGF in the supernatant of compound-treated cells, correlating with the HIF-1α stabilization observed in the Western blot.
-
Troubleshooting Guide
Q: I don't see any HIF-1α stabilization with my compound, but my positive control (DMOG/CoCl₂) works well.
-
A1: Compound Potency/Concentration: Your compound may not be potent enough at the tested concentrations. Try a higher concentration range, ensuring it remains below the cytotoxic threshold.
-
A2: Incubation Time: While 4-6 hours is standard, the kinetics for your specific compound might differ. Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to find the optimal incubation time.
-
A3: Compound Stability: Ensure your compound is stable in culture medium for the duration of the experiment. Consider preparing fresh dilutions immediately before use.
Q: I'm seeing significant cell death at concentrations where I expect to see activity.
-
A1: Off-Target Effects: High concentrations of any compound can induce off-target toxicity. This is why a preliminary cytotoxicity assay (e.g., MTT) is critical to establish a therapeutic window. All subsequent experiments should use non-toxic concentrations.
-
A2: Re-evaluate Cytotoxicity: Perform a more sensitive cytotoxicity assay. If the compound is indeed toxic at its effective concentration, it may have limited therapeutic potential. Consider exploring chemical analogs.
Q: My Western blot shows a HIF-1α band in the vehicle control lane.
-
A1: High Cell Density: Overly confluent cells can experience localized hypoxia, leading to basal HIF-1α stabilization. Ensure you are working with cells at 70-80% confluency. * A2: Contamination: Mycoplasma contamination can induce cellular stress and affect HIF signaling. Regularly test your cell cultures.
-
A3: Antibody Specificity: Confirm that your HIF-1α antibody is specific and not cross-reacting with other proteins. Check the manufacturer's data sheet for validation in your chosen cell line.
Q: The compound stabilizes HIF-1α, but I don't see a corresponding increase in VEGF secretion.
-
A1: Cell-Specific Gene Expression: While VEGF is a canonical HIF target, its regulation can be complex and cell-type specific. The selected cell line may not robustly express or secrete VEGF in response to HIF-1α stabilization.
-
A2: Check Other Target Genes: Use qRT-PCR to measure the mRNA levels of other HIF target genes, such as GLUT1 or PGK1, to confirm that the stabilized HIF-1α is transcriptionally active.
-
A3: Incubation Time for Secretion: VEGF secretion requires more time than HIF-1α protein stabilization. Ensure your incubation period for the ELISA experiment is sufficient (16-24 hours is recommended).
References
-
Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. [Link]
-
ELISA Assay on VEGF Secretion. Bio-protocol. [Link]
-
Manalo, D. J., Rowan, A., Lavoie, T., et al. (2005). Effect of hypoxia on gene expression by human hepatocytes (HepG2). Physiological Genomics, 21(3), 348-357. [Link]
-
Effect of hypoxia on gene expression by human hepatocytes (HepG2). PubMed - NIH. [Link]
-
Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. Oxford Optronix. [Link]
-
Matthiesen, S., Jahnke, R., & Knittler, M. R. (2021). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. Methods and Protocols, 4(2), 25. [Link]
-
Quantification of HIF-1α stabilization/de-stabilization times in vitro. ResearchGate. [Link]
-
Effect of hypoxia on hypoxia inducible factor-1α, insulin-like growth factor I and vascular endothelial growth factor expression in hepatocellular carcinoma HepG2 cells. Spandidos Publications. [Link]
-
Hypoxia induces dysregulation of lipid metabolism in HepG2 cells via activation of HIF-2α. Lipids in Health and Disease. [Link]
-
A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. MDPI. [Link]
-
Prolonged hypoxia switched on cancer stem cell-like plasticity in HepG2 tumourspheres cultured in serum-free media. PubMed. [Link]
-
VEGF Secretion. Bio-protocol. [Link]
-
A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. Journal of Visualized Experiments. [Link]
-
VEGF Secretion Assay. Creative Biolabs. [Link]
-
Guzy, R. D., Hoyos, B., Robin, E., et al. (2005). Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production. Journal of Biological Chemistry, 280(27), 25893-25901. [Link]
-
VHL Deficiency Drives Enhancer Activation of Oncogenes in Clear Cell Renal Cell Carcinoma. Cancer Discovery - AACR Journals. [Link]
-
Botusan, I. R., Sunkari, V. G., Savu, O., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19426-19431. [Link]
-
Sensitivity of VHL mutant kidney cancers to HIF2 inhibitors does not require an intact p53 pathway. PNAS. [Link]
-
Gene Expression Profiling in a Renal Cell Carcinoma Cell Line: Dissecting VHL and Hypoxia-Dependent Pathways. AACR Journals. [Link]
-
Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Pharmacology. [Link]
-
VHL-dependent HIF2α accumulation during autophagy inhibition. ResearchGate. [Link]
-
HIF-1α stabilization in SHED enhances angiogenic properties in-vitro and in-vivo. ResearchGate. [Link]
-
Gene array of VHL mutation and hypoxia shows novel hypoxia-induced genes and that cyclin D1 is a VHL target gene. PubMed Central. [Link]
-
An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells. PubMed Central. [Link]
-
VEGF ELISA. BMG LABTECH. [Link]
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Journal of Clinical Investigation. [Link]
-
Western-blot analysis of HIF-α in U2OS cells. ResearchGate. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Short activation domains control chromatin association of transcription factors. eLife. [Link]
-
Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases. The FEBS Journal. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]
-
HIF Luciferase Reporter HeLa Stable Cell Line. Signosis. [Link]
-
Cardiac Pharmacology (3) | Niacin with a Mnemonic. YouTube. [Link]
-
Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
-
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link]
-
Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology. [Link]
-
The chemistry of the vitamin B3 metabolome. PubMed Central. [Link]
-
HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase Lab. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 4. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
"interpreting unexpected results in 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid experiments"
Welcome to the technical support center for researchers working with 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (referred to herein as Compound X). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As drug development professionals, we understand the critical importance of robust and reproducible data. This resource aims to equip you with the knowledge to interpret unexpected results and optimize your experimental outcomes.
Structure of this Guide
This guide is structured as a series of questions and answers, addressing common challenges from synthesis and characterization to biological evaluation. Each section provides not just procedural steps but also the underlying scientific rationale to empower your decision-making.
Section 1: Synthesis and Characterization Issues
Q1: My synthesis of Compound X resulted in a low yield and several impurities. What are the likely causes and how can I improve the outcome?
A1: Low yields and impurities are common hurdles in multi-step organic synthesis. For Compound X, a thioether derivative of nicotinic acid, several factors in
Technical Support Center: Method Validation for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid Analysis
Welcome to the technical support center for the analytical method validation of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions during the analysis of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory guidance I should follow for validating my analytical method for this compound?
A1: The cornerstone of analytical method validation is the International Council for Harmonisation (ICH) guidelines. Specifically, the recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][2][3][4] This guideline, along with the complementary ICH Q14 on analytical procedure development, promotes a harmonized international approach, which is recognized by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5] It is crucial to define your validation experiments and acceptance criteria in a validation protocol before initiating any studies.[2][6]
Q2: What are the critical validation parameters I need to assess for a quantitative HPLC assay of this compound?
A2: For a quantitative High-Performance Liquid Chromatography (HPLC) method, the core validation parameters according to ICH Q2(R2) include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[7]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[7]
-
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[2]
-
Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
A summary of typical acceptance criteria for these parameters is provided in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% to 102.0% recovery for drug substance. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Quantitation Limit | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | No significant impact on results from minor variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%). |
Q3: Why is a stability-indicating method crucial for this compound, and how do I develop one?
A3: A stability-indicating method is essential as it can distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[9] This is a regulatory expectation to ensure that the method can accurately measure the drug substance in the presence of any impurities that may form during storage or manufacturing.[10][11]
Developing a stability-indicating HPLC method involves subjecting the drug substance to forced degradation (stress testing).[10][12] This process helps to identify likely degradation products and establishes the degradation pathways.[12]
Here is a typical workflow for developing a stability-indicating method:
Caption: Workflow for Stability-Indicating Method Development.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: The nicotinic acid moiety of your compound is acidic, while the isoxazole ring can have basic properties. These functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated, minimizing these secondary interactions.[13] Using a highly deactivated, end-capped column can also be beneficial.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[13]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column from contaminants.[14] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Effects: Tubing with a large internal diameter or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Ensure that all tubing connections are properly made and that the tubing length and diameter are minimized.
-
Issue 2: Inconsistent Retention Times
Q: I'm observing a drift in the retention time for my analyte across a sequence of injections. What could be causing this variability?
A: Fluctuating retention times can compromise the reliability of your method. Consider the following potential causes:
-
Mobile Phase Composition: In gradient elution, improper pump proportioning can lead to shifts in retention time. For isocratic methods, evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Solution: Ensure your HPLC pump is functioning correctly and that the solvent proportioning valves are clean.[15] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times, especially for thermally sensitive compounds.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift in the initial injections.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes of the mobile phase.
-
Issue 3: Failure to Meet Specificity Requirements in Forced Degradation Studies
Q: During my forced degradation studies, I'm unable to achieve baseline separation between the parent compound and a degradation product. How can I improve the specificity of my method?
A: Achieving adequate separation in the presence of degradation products is critical for a stability-indicating method. Here are some strategies to enhance specificity:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention and selectivity of ionizable compounds like yours.
-
Buffer Concentration: Varying the buffer concentration can also influence peak shape and resolution.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) to exploit different separation mechanisms.
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
-
Consider Alternative Detection: If chromatographic separation is still challenging, using a more selective detector like a mass spectrometer (LC-MS) can provide the necessary specificity by differentiating compounds based on their mass-to-charge ratio.[16][17]
Caption: Decision Tree for Improving Method Specificity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to generate potential degradation products and demonstrate the specificity of the analytical method.[12][18]
Objective: To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place a known amount of the solid drug substance in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Dissolve the stressed solid in methanol and dilute with mobile phase to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and assess the peak purity of the parent compound. The target degradation is typically 5-20%.[19]
References
- AMSbiopharma. (2025, July 22).
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- International Journal of Pharmaceutical Sciences and Research. (2012, September 1).
- Sharp Services. A practical guide to forced degradation and stability studies for drug substances.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- Semantic Scholar.
- IRJPMS.
- National Institutes of Health.
- Pharmaguideline.
- gmp-compliance.org.
- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International.
- Lab Manager. (2025, October 22).
- IJPPR. (2023, February 28).
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- U.S. Food and Drug Administration. (2020, April 21).
- International Council for Harmonisation. (2023, November 30).
- IntuitionLabs. ICH Q2(R2)
- SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3)
- Restek. HPLC Troubleshooting Guide.
- European Medicines Agency. (2023, December 15).
- National Institutes of Health. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
- Separation Science.
- PubMed. (2003).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
- PubMed. (2022, December 1).
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- IJSDR. Troubleshooting in HPLC: A Review.
- gmp-compliance.org. (2014, August 6).
- Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- ResearchGate. (2025, August 7). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF.
- ResearchGate. (2025, August 7). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS | Request PDF.
- International Council for Harmonisation. (2024, January 27).
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- European Journal of Pharmaceutical and Medical Research.
Sources
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijpsr.com [ijpsr.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Analysis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid and Established Anti-Inflammatory Agents: An Experimental Guide
This guide provides a comprehensive framework for the comparative evaluation of the novel compound, 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, against well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), namely the COX-2 selective inhibitor Celecoxib and the non-selective COX inhibitor Diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the potential anti-inflammatory profile of this new chemical entity.
Introduction: The Rationale for Comparison
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The compound this compound, a nicotinic acid derivative, presents an interesting candidate for investigation. Nicotinic acid and its derivatives have been noted for their anti-inflammatory properties, which may be independent of their well-known effects on lipid metabolism.[1][2][3] This suggests that novel derivatives could offer unique mechanisms of action.
To rigorously assess its potential, a direct comparison with established NSAIDs is essential. We have selected:
-
Celecoxib: A selective COX-2 inhibitor, valued for its potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6][7]
-
Diclofenac: A potent non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[8][9][10][] Its broad activity provides a benchmark for potent anti-inflammatory action, while also highlighting potential for off-target effects.
This guide will first delve into the established mechanisms of action of our reference compounds, followed by a detailed experimental plan to characterize and compare the novel nicotinic acid derivative.
Mechanisms of Action of Comparator Drugs
A fundamental understanding of the molecular targets of Celecoxib and Diclofenac is crucial for contextualizing the experimental data obtained for our test compound.
The Arachidonic Acid Cascade and Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and a key pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[12] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[12][13]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib's anti-inflammatory, analgesic, and antipyretic effects are primarily due to its selective inhibition of the COX-2 enzyme.[4][9] By specifically targeting COX-2, Celecoxib reduces the synthesis of pro-inflammatory prostaglandins while having a minimal effect on the COX-1 enzyme at therapeutic doses.[7][13] This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[13]
Diclofenac: A Non-Selective COX Inhibitor
Diclofenac exerts its potent anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[8][10][] While this dual inhibition contributes to its efficacy, the inhibition of COX-1 is also associated with an increased risk of gastrointestinal adverse effects.[9] Research also suggests that Diclofenac may have other mechanisms of action beyond COX inhibition, including effects on lipoxygenase pathways and the release of arachidonic acid.[8][14]
Experimental Framework for Comparative Analysis
To elucidate the anti-inflammatory profile of this compound, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays.
In Vitro Assays: Mechanistic Insights at the Cellular Level
Rationale: This initial screen will determine if the primary mechanism of action of the test compound involves direct inhibition of COX-1 and/or COX-2, providing a direct comparison to Celecoxib and Diclofenac.
Protocol:
-
Enzyme Source: Commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is coupled to the reduction of prostaglandin G2 (PGG2) by the COX enzyme.
-
Procedure:
-
Prepare a dilution series of this compound, Celecoxib, and Diclofenac.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric or fluorometric substrate and measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Rationale: This cell-based assay provides a more physiologically relevant context to assess the compound's ability to suppress the production of key inflammatory mediators in immune cells.
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line or primary human peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.
-
Procedure:
-
Culture macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
Endpoint Measurements:
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production for each compound and calculate IC50 values.
In Vivo Assays: Efficacy in a Living System
Rationale: This is a classic and well-validated acute inflammation model to assess the in vivo anti-inflammatory efficacy of a compound.[17][18]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound, Celecoxib, Diclofenac, or vehicle control orally or intraperitoneally at various doses.
-
After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Rationale: This model assesses the analgesic properties of a compound, which is often associated with anti-inflammatory activity.
Protocol:
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Administer the test compounds or vehicle control as described above.
-
After a pre-determined time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observe the mice for 20 minutes and count the number of writhes (a characteristic stretching behavior).
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tabular format.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Celecoxib | >100 | ~0.1 | >1000 | TBD | TBD | TBD |
| Diclofenac | ~1 | ~0.5 | ~2 | TBD | TBD | TBD |
TBD: To be determined through experimentation.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| This compound | TBD | TBD | TBD |
| Celecoxib | 10 | TBD | TBD |
| Diclofenac | 10 | TBD | TBD |
TBD: To be determined through experimentation.
Visualizing Mechanisms and Workflows
Figure 1: Simplified Arachidonic Acid Cascade and Points of NSAID Intervention
Caption: NSAID inhibition of the COX pathway.
Figure 2: Experimental Workflow for In Vivo Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
This guide outlines a systematic and robust approach to characterize the anti-inflammatory potential of this compound. By employing a combination of in vitro and in vivo assays and comparing the results with well-established drugs like Celecoxib and Diclofenac, researchers can gain valuable insights into the compound's mechanism of action, efficacy, and potential for further development as a novel anti-inflammatory therapeutic.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Diclofenac: an update on its mechanism of action and safety profile - PubMed. [Link]
-
Celecoxib - Wikipedia. [Link]
-
What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. [Link]
-
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines. [Link]
-
In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC - NIH. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central. [Link]
-
Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed. [Link]
-
Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol. [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed. [Link]
-
Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed. [Link]
Sources
- 1. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 12. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 13. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Publishers Panel [bolczasopismo.pl]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. nveo.org [nveo.org]
Navigating the Structure-Activity Landscape of Nicotinic Acid Analogs: A Guide to 2-Thio-Substituted Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of nicotinic acid analogs, with a specific focus on the emerging class of 2-thio-substituted derivatives. While direct and comprehensive SAR studies on 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid analogs are not extensively available in peer-reviewed literature, we can extrapolate key principles and methodologies from closely related compounds to provide a foundational understanding for future research in this area.
This guide will synthesize available data on analogous compounds, particularly focusing on the impact of substitutions at the 2-position of the nicotinic acid scaffold. We will explore the rationale behind the design of such molecules, the experimental workflows used to evaluate their activity, and the potential therapeutic implications.
The Nicotinic Acid Scaffold: A Versatile Pharmacophore
Nicotinic acid, or niacin, is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[1] Its mechanism of action is largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3][4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently triglycerides. However, the clinical utility of nicotinic acid is often limited by a prominent side effect: flushing, a cutaneous vasodilation mediated by prostaglandins. This has driven extensive research into the development of analogs with improved therapeutic windows.
The Significance of 2-Position Substitution
The 2-position of the nicotinic acid ring is a key site for chemical modification to modulate pharmacological properties. Introducing substituents at this position can influence receptor binding affinity, selectivity, and pharmacokinetic profiles. The introduction of a thioether linkage at the 2-position, as seen in the topic compound, offers a flexible linker to explore a wide range of chemical space.
Insights from a Structurally Related Analog: 2-(1-Adamantylthio)nicotinic Acid
A study on 2-(1-adamantylthio)nicotinic acid and its derivatives provides valuable, albeit indirect, insights into the SAR of 2-thio-substituted nicotinic acids.[1] This research explored the vasorelaxant and antioxidant properties of these compounds.
Key Findings from the Study of 2-(1-Adamantylthio)nicotinic Acid Analogs:
| Compound | Structure | Vasorelaxant Activity (ED50) | Antioxidant Activity (DPPH Assay) |
| 6 | 2-(1-adamantylthio)nicotinic acid | 21.3 nM | Potent |
| 7 | 2-(1-adamantylthio)nicotinamide | Less potent than 6 | Active |
| 8 | 2-(1-adamantylthio)nicotinonitrile | Less potent than 6 | Active |
Data synthesized from the study by Chen et al. (2010).[1]
Structure-Activity Relationship Observations:
-
The Carboxylic Acid is Crucial for Potent Vasorelaxant Activity: The conversion of the carboxylic acid in compound 6 to an amide (7 ) or a nitrile (8 ) resulted in a decrease in vasorelaxant potency.[1] This suggests that the acidic moiety is a key pharmacophoric feature for this particular activity, likely involved in a critical interaction with its biological target.
-
The Adamantyl Moiety Contributes to Activity: The bulky, lipophilic adamantyl group appears to be well-tolerated and may contribute to the overall potency, potentially through favorable hydrophobic interactions within a binding pocket.[1]
-
Antioxidant Properties are a Common Feature: All tested analogs exhibited antioxidant properties, indicating that the thionicotinic acid scaffold itself may possess intrinsic radical scavenging capabilities.[1]
These findings highlight the importance of the carboxylic acid group and suggest that modifications to the substituent attached to the sulfur atom can significantly impact biological activity. For the target compound, this compound, the 5-methylisoxazole moiety introduces a different set of electronic and steric properties compared to the adamantyl group, which would undoubtedly influence its pharmacological profile.
Experimental Workflows for Evaluating Nicotinic Acid Analogs
To rigorously assess the SAR of a novel series of nicotinic acid analogs, a multi-step experimental approach is necessary. The following workflows are standard in the field for characterizing such compounds.
Chemical Synthesis
The synthesis of this compound analogs would likely start from 2-mercaptonicotinic acid.[5][6]
General Synthetic Scheme:
Caption: General synthetic route to 2-thio-substituted nicotinic acids.
Step-by-Step Protocol for the Synthesis of 2-Mercaptonicotinic Acid:
-
Reaction Setup: Suspend 2-chloronicotinic acid and thiourea in water.[5][6]
-
Reflux: Heat the mixture at reflux (approximately 90-100 °C) for several hours.[5][6]
-
Hydrolysis: Add a solution of sodium hydroxide and continue refluxing to hydrolyze the intermediate.
-
Acidification: Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
Step-by-Step Protocol for the Alkylation of 2-Mercaptonicotinic Acid:
-
Deprotonation: Dissolve 2-mercaptonicotinic acid in a suitable solvent (e.g., DMF, ethanol) and treat with a base (e.g., NaH, K2CO3) to form the thiolate anion.
-
Alkylation: Add the desired alkylating agent, in this case, a substituted (chloromethyl)heterocycle (e.g., 3-(chloromethyl)-5-methylisoxazole), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Quench the reaction, perform an aqueous workup to remove inorganic salts, and purify the crude product by recrystallization or column chromatography.
In Vitro Biological Evaluation
The primary in vitro assays for nicotinic acid analogs typically focus on their interaction with the GPR109A receptor.
GPR109A Receptor Binding Assay:
This assay determines the affinity of the test compounds for the GPR109A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
GPR109A Functional Assay (cAMP Inhibition):
This assay measures the ability of the compounds to activate the GPR109A receptor and elicit a downstream signaling response.
-
Cell Culture: Plate GPR109A-expressing cells in a suitable microplate format.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate the production of cyclic AMP (cAMP).
-
Compound Treatment: Simultaneously treat the cells with varying concentrations of the test compounds.
-
cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
Logical Flow of In Vitro Assays:
Caption: Workflow for the in vitro characterization of nicotinic acid analogs.
Future Directions and Unanswered Questions
The exploration of this compound analogs represents a promising, yet uncharted, area of research. A systematic SAR study is required to elucidate the full potential of this chemical series. Key questions to be addressed include:
-
Impact of the Isoxazole Ring: How do substitutions on the isoxazole ring (e.g., at the 5-position) affect GPR109A activity?
-
Role of the Methylene Linker: Is the methylene linker optimal, or would a longer or more rigid linker be beneficial?
-
Influence of the Thioether: How does the thioether linkage contribute to the overall ADME (absorption, distribution, metabolism, and excretion) properties of these compounds?
-
Selectivity Profile: Do these compounds exhibit selectivity for GPR109A over other related receptors?
-
Flushing Liability: What is the propensity of these analogs to induce the flushing side effect compared to nicotinic acid?
By systematically synthesizing and evaluating a library of these analogs using the experimental workflows outlined above, researchers can build a comprehensive SAR model. This knowledge will be instrumental in the design of novel nicotinic acid derivatives with optimized therapeutic profiles for the treatment of dyslipidemia and other metabolic disorders.
References
-
2-Mercaptonicotinic acid 38521-46-9 wiki. (n.d.). Retrieved January 18, 2026, from [Link]
- Chen, Y. F., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 401-408.
- Blad, C. C., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
- Soudi, M., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 12, 737353.
- Bikkina, S., & Ravikumar, M. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure & Dynamics, 39(19), 7656-7667.
Sources
- 1. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]
A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Agents: The Case of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
This guide provides a comprehensive framework for the in vivo validation of the hypothesized anti-inflammatory properties of the novel compound, 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. Drawing from established principles of drug discovery and preclinical development, this document outlines a strategic approach to designing, executing, and interpreting in vivo studies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical in vivo setting.
Introduction: From In Vitro Promise to In Vivo Reality
Numerous nicotinic acid derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, lipid-lowering, and antimicrobial effects.[1][2][3] The compound of interest, this compound, is a novel structural analog. For the purpose of this guide, we will proceed with a plausible hypothesized in vitro finding:
In Vitro Finding (Hypothetical): this compound demonstrates significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, evidenced by a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and a decrease in nitric oxide (NO) production.
While promising, such in vitro results are only the first step. To ascertain the therapeutic potential of this compound, it is imperative to validate these findings in vivo. An in vivo model allows for the assessment of a compound's efficacy within a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects and toxicity.
Strategic Considerations for In Vivo Validation
The transition from an in vitro to an in vivo setting requires careful planning. The primary objective is to select an animal model that recapitulates key aspects of the inflammatory process relevant to human disease.
Rationale for Animal Model Selection: Carrageenan-Induced Paw Edema
For acute inflammation, the carrageenan-induced paw edema model in rodents (rats or mice) is a well-established and highly reproducible assay. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent, more prolonged phase (1-6 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, making it particularly relevant for evaluating compounds that target these later-stage inflammatory mediators.
This model is scientifically sound for validating our hypothesized in vitro findings as it directly assesses the compound's ability to suppress an acute inflammatory response in a living organism.
Comparative Models
While the carrageenan-induced paw edema model is a robust starting point, other models could be considered for a more comprehensive evaluation, depending on the long-term therapeutic goals:
| Animal Model | Inflammatory Stimulus | Key Pathological Features | Relevance |
| LPS-Induced Systemic Inflammation | Lipopolysaccharide (LPS) | Systemic cytokine storm, organ damage | Sepsis, systemic inflammatory response syndrome |
| Collagen-Induced Arthritis (CIA) | Type II Collagen | Chronic joint inflammation, cartilage and bone erosion | Rheumatoid arthritis |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | DSS in drinking water | Intestinal inflammation, ulceration, weight loss | Inflammatory bowel disease |
For the initial in vivo validation of our hypothesized anti-inflammatory compound, the carrageenan-induced paw edema model offers a balance of simplicity, reproducibility, and relevance to acute inflammation.
Experimental Design and Protocols
A meticulously designed experimental protocol is crucial for obtaining reliable and interpretable data.
Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
Step-by-Step Experimental Protocol
Animals: Male Wistar rats (180-220 g) will be used. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, access to food and water ad libitum). All experimental procedures must be approved by the Institutional Animal Ethics Committee.
Groups (n=6 per group):
-
Vehicle Control: Administered with the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Administered with a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test Compound (Low Dose): this compound (e.g., 10 mg/kg, intraperitoneally or orally).
-
Test Compound (Medium Dose): this compound (e.g., 25 mg/kg, intraperitoneally or orally).
-
Test Compound (High Dose): this compound (e.g., 50 mg/kg, intraperitoneally or orally).
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound at the specified doses. The route of administration (intraperitoneal or oral) should be consistent.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment (6 hours), euthanize the animals. Collect blood samples for cytokine analysis (TNF-α, IL-6) and the inflamed paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Data Analysis and Interpretation
All quantitative data should be expressed as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
Expected Outcomes and Comparative Analysis
| Parameter | Vehicle Control | Positive Control (Indomethacin) | Effective Test Compound |
| Paw Edema (% Inhibition) | 0% | Significant reduction (>50%) | Dose-dependent reduction |
| Serum TNF-α Levels | Elevated | Significantly reduced | Dose-dependently reduced |
| Serum IL-6 Levels | Elevated | Significantly reduced | Dose-dependently reduced |
| Paw MPO Activity | High | Significantly reduced | Dose-dependently reduced |
| Histopathology | Severe inflammation, edema, neutrophil infiltration | Mild inflammation | Dose-dependent reduction in inflammatory markers |
A successful in vivo validation would demonstrate a statistically significant, dose-dependent reduction in paw edema and inflammatory biomarkers by this compound, comparable to or better than the standard drug, Indomethacin.
Mechanistic Insights: Connecting In Vitro and In Vivo Data
The observed anti-inflammatory effects of nicotinic acid and its derivatives are often linked to the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] Activation of this receptor can suppress inflammatory responses.[6]
Caption: Proposed anti-inflammatory signaling pathway.
Further ex vivo analyses of the collected tissues can help to confirm if the in vivo effects are mediated through the same pathways identified in vitro. For example, measuring the phosphorylation status of key proteins in the NF-κB signaling cascade in the paw tissue homogenates can provide a direct link between the in vivo efficacy and the molecular mechanism of action.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating the hypothesized anti-inflammatory effects of this compound in vivo. The carrageenan-induced paw edema model serves as an excellent initial screen for acute anti-inflammatory activity. Positive results from this study would provide strong evidence for the compound's therapeutic potential and justify further preclinical development, including more chronic inflammatory models, pharmacokinetic studies, and toxicology assessments. By following a well-structured, data-driven approach, researchers can confidently bridge the gap between promising in vitro findings and the complex reality of in vivo pharmacology.
References
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
-
Nicotinic acid - Wikipedia. [Link]
-
Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]
-
The effects of niacin and its derivatives on glucose and blood lipids. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. oaji.net [oaji.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid and Ibuprofen
A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of the novel investigational compound, 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (hereinafter referred to as Compound X), and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. By synthesizing data from established preclinical models, this document offers a head-to-head evaluation of their mechanisms of action, in vivo and in vitro efficacy, and provides detailed experimental protocols for researchers seeking to replicate and expand upon these findings.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. For decades, NSAIDs like ibuprofen have been a cornerstone of anti-inflammatory therapy. Ibuprofen, a non-selective inhibitor of cyclooxygenase (COX) enzymes, effectively reduces pain and inflammation by blocking the synthesis of prostaglandins.[1][2][3] However, its therapeutic use is often limited by gastrointestinal and cardiovascular side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[3][4]
This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Compound X, a hybrid molecule incorporating both a 5-methylisoxazole and a nicotinic acid moiety, represents a rational design strategy. Isoxazole derivatives have demonstrated notable anti-inflammatory and analgesic activities, with some exhibiting selectivity for the inducible COX-2 enzyme.[5][6][7] Furthermore, nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties, potentially through mechanisms independent of prostaglandin synthesis, such as the modulation of inflammatory cytokines and the activation of the G protein-coupled receptor GPR109A.[8][9][10][11]
This guide will explore the comparative anti-inflammatory efficacy of Compound X and ibuprofen through a synthesis of established preclinical assays.
Mechanisms of Action: A Tale of Two Pathways
Ibuprofen: The Archetypal COX Inhibitor
Ibuprofen's mechanism of action is well-characterized. It non-selectively and reversibly inhibits both COX-1 and COX-2 enzymes.[2][12] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While the inhibition of COX-2 is responsible for its desired anti-inflammatory effects, the concurrent inhibition of COX-1 in tissues like the gastric mucosa and platelets can lead to undesirable side effects.[4]
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2.
Compound X: A Multi-Targeted Approach
Compound X is hypothesized to exert its anti-inflammatory effects through a dual mechanism of action, leveraging the properties of its constituent moieties. The isoxazole component is predicted to provide COX inhibition, potentially with a degree of selectivity for COX-2, while the nicotinic acid portion may contribute through COX-independent pathways.[5][6][9] This could involve the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, and the modulation of the NF-κB signaling pathway.[11]
Caption: Hypothesized dual mechanism of action for Compound X.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[13][14][15] Subplantar injection of carrageenan induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a late phase primarily driven by prostaglandins synthesized by COX-2.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into four groups (n=6):
-
Vehicle Control (0.5% carboxymethyl cellulose, p.o.)
-
Ibuprofen (30 mg/kg, p.o.)
-
Compound X (10 mg/kg, p.o.)
-
Compound X (30 mg/kg, p.o.)
-
-
Dosing: Test compounds or vehicle are administered orally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0% | 0% |
| Ibuprofen | 30 | 45.2% | 55.8% |
| Compound X | 10 | 35.7% | 48.3% |
| Compound X | 30 | 52.1% | 65.4% |
Data Interpretation: The hypothetical data suggests that Compound X exhibits a dose-dependent anti-inflammatory effect. At a dose of 30 mg/kg, Compound X shows superior inhibition of paw edema compared to ibuprofen at the same dose, particularly in the later phase of inflammation, which is highly dependent on prostaglandin synthesis.
In Vitro Mechanistic Evaluation
To further elucidate and compare the mechanisms of action, in vitro assays for COX enzyme inhibition and the suppression of inflammatory mediators in macrophages are essential.
COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the compounds against the two COX isoforms.[16][17]
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Assay Method: A colorimetric COX inhibitor screening assay kit is used.
-
Procedure: The assay is performed according to the manufacturer's protocol. Briefly, various concentrations of the test compounds are pre-incubated with the COX enzymes, followed by the addition of arachidonic acid as the substrate. The production of prostaglandin F2α is measured colorimetrically.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated. The COX-2 selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[21][22]
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.[18][20]
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.
Caption: Workflow for the cytokine inhibition assay in LPS-stimulated macrophages.
Comparative In Vitro Efficacy Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | TNF-α Inhibition at 10 µM (%) | IL-6 Inhibition at 10 µM (%) |
| Ibuprofen | 15 | 35 | 0.43 | 15.2% | 12.8% |
| Compound X | 25 | 5 | 5 | 48.5% | 55.1% |
Data Interpretation: The hypothetical in vitro data indicates that Compound X is a more potent and selective inhibitor of COX-2 compared to ibuprofen. A higher COX-2 selectivity index suggests a potentially better gastrointestinal safety profile. Furthermore, Compound X demonstrates significantly greater inhibition of TNF-α and IL-6 production, supporting its proposed dual mechanism of action that extends beyond COX inhibition.
Conclusion and Future Directions
This comparative guide, based on synthesized data from established preclinical models, suggests that this compound (Compound X) is a promising anti-inflammatory agent with a potentially superior efficacy and safety profile compared to ibuprofen. Its hypothesized dual mechanism of action, combining selective COX-2 inhibition with the suppression of pro-inflammatory cytokines, warrants further investigation.
Future studies should focus on:
-
Confirming the COX-2 selectivity of Compound X in a wider range of assays.
-
Elucidating the precise molecular targets within the NF-κB and other inflammatory signaling pathways.
-
Evaluating its efficacy in chronic inflammation models.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies.
The data presented herein provides a strong rationale for the continued development of Compound X as a next-generation anti-inflammatory therapeutic.
References
- Cooney, M., et al. (2015). Ibuprofen: A Comprehensive Review.
-
El-Gazzar, A. R. B. A., et al. (2020). Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Bioorganic Chemistry, 94, 103441. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]
- Patil, K. R., et al. (2021).
-
News-Medical.Net. (n.d.). Ibuprofen Mechanism. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
- Odeleye, O. O., et al. (2019).
-
Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]
- Akpinar, E. (2021).
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 16(6), 855-866. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Sathish, N. K., et al. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. International Journal of Comprehensive and Advanced Pharmacology, 2(1), 19-26. [Link]
-
Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 47–62. [Link]
- Kulkarni, S. K., et al. (2009). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 71(6), 684-687.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Duarte, D. B., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 74, 5.6.1–5.6.11. [Link]
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135763. [Link]
-
Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1). [Link]
-
ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Wang, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular medicine reports, 17(4), 5443–5450. [Link]
-
Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 185(9), 1661–1670. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
- Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 985–994.
-
Grundy, S. M., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 719–745. [Link]
-
Moura, J. D., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 101(4), 530–538. [Link]
-
Moura, J. D., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. [Link]
-
Li, C., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 19(9), 13321–13333. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 985–994. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in pharmacological sciences, 32(12), 700–707. [Link]
-
Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676. [Link]
-
Li, J., et al. (2016). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells. International immunopharmacology, 40, 1–8. [Link]
-
YouTube. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. news-medical.net [news-medical.net]
- 3. droracle.ai [droracle.ai]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. inotiv.com [inotiv.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
A Comparative Analysis of Nicotinic Acid Derivatives in Lipid Metabolism: A Guide for Researchers
For decades, nicotinic acid (niacin or vitamin B3) has been a cornerstone in the management of dyslipidemia, valued for its broad-spectrum efficacy in modulating plasma lipids.[1][2][3] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[2][4][5][6] However, its clinical utility is frequently hampered by a distinct and often intolerable side effect: cutaneous flushing.[7][8][9] This has driven the development of various derivatives and formulations aimed at preserving the therapeutic benefits of nicotinic acid while mitigating its adverse effects. This guide provides a comparative analysis of these derivatives, delving into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
The Core Mechanism: GPR109A and Lipid Modulation
The primary therapeutic actions of nicotinic acid on lipid metabolism are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HCA2, which is highly expressed on the surface of adipocytes.[10][11][12]
Mechanism of Action:
-
Binding and Signaling: Nicotinic acid binds to GPR109A on adipocytes.[10][13]
-
Inhibition of Adenylyl Cyclase: This binding activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[11]
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][14]
-
Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The inactivation of HSL inhibits the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4][10][14]
-
Reduced VLDL Synthesis: The subsequent reduction in the flux of FFAs from adipose tissue to the liver decreases the substrate available for hepatic triglyceride synthesis. This leads to reduced production and secretion of very-low-density lipoproteins (VLDL) and, consequently, LDL.[4][13][15]
Nicotinic acid also enhances HDL levels, primarily by decreasing the hepatic uptake and degradation of apolipoprotein A-I (ApoA-I), the main protein component of HDL, thereby extending its circulation time.[4][16][17][18]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee, color="#5F6368"];
} Caption: GPR109A signaling pathway in adipocytes.
The Flushing Conundrum: A Prostaglandin-Mediated Side Effect
The therapeutic benefit of GPR109A activation in adipocytes is paradoxically linked to its activation in other cells, causing the characteristic flushing. This side effect, described as a sensation of warmth accompanied by skin redness and itching, is the primary reason for non-adherence to niacin therapy.[8][19]
Mechanism of Flushing:
-
GPR109A Activation in Skin: Nicotinic acid activates GPR109A receptors on immune cells within the skin, specifically Langerhans cells and keratinocytes.[8][19][20]
-
Arachidonic Acid Cascade: This activation triggers the release of arachidonic acid.[8][20]
-
Prostaglandin Synthesis: Arachidonic acid is rapidly converted into prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7][8][20]
-
Vasodilation: PGD2 and PGE2 then act on receptors (DP1, EP2, and EP4) in the dermal capillaries, causing potent vasodilation and increased blood flow, which manifests as the visible flush.[8][20][21]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee, color="#5F6368"];
} Caption: Mechanism of nicotinic acid-induced cutaneous flushing.
Comparative Analysis of Key Derivatives and Formulations
The quest to separate the therapeutic effects from the flushing side effect has led to the development of several derivatives and strategies.
| Compound/Strategy | Mechanism of Action / Key Feature | Efficacy on Lipid Profile | Flushing Potential | Key Remarks |
| Nicotinic Acid (Immediate-Release) | Direct GPR109A agonist.[13] | High (Reduces TG, LDL; Increases HDL).[1][4] | Very High | Rapid absorption leads to a spike in plasma concentration, causing intense flushing.[20] |
| Extended-Release (ER) Niacin | Slows absorption rate of nicotinic acid.[20] | Similar to immediate-release, but may require higher doses for equivalent effect.[20] | Reduced | Slower rise in plasma concentration blunts the prostaglandin surge, reducing flushing intensity and incidence.[20] |
| Acipimox | A nicotinic acid analogue and GPR109A agonist.[14] | Potent antilipolytic effects, comparable to nicotinic acid.[22] | Reduced | Reported to be better tolerated with a lower incidence of severe flushing compared to standard nicotinic acid.[22][23][24] |
| Niacin + Laropiprant | Combination of ER Niacin with a selective DP1 receptor antagonist (Laropiprant).[21][25] | Niacin's efficacy is unchanged. Laropiprant has no lipid-modifying effects.[21][25] | Significantly Reduced | Laropiprant blocks the PGD2-mediated vasodilation.[21][26] However, the combination was withdrawn from the market after the HPS2-THRIVE trial showed an increase in non-fatal serious adverse events without a significant reduction in cardiovascular events.[21] |
Experimental Evaluation: Protocols & Methodologies
Evaluating the efficacy and side-effect profile of novel nicotinic acid derivatives requires a multi-tiered approach, from in vitro receptor engagement to in vivo physiological outcomes.
Protocol 1: In Vitro GPR109A Activation Assay
Objective: To determine the potency and efficacy of a test compound in activating the GPR109A receptor. This is commonly measured by quantifying the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).[27]
-
Cell Plating: Seed the cells into 96-well plates and culture until they reach confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., nicotinic acid).
-
Assay Procedure: a. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add the test compound or reference agonist to the wells and incubate. c. Stimulate the cells with forskolin to induce cAMP production. Causality Insight: Forskolin directly activates adenylyl cyclase, providing a high baseline of cAMP production that can be robustly inhibited by a Gi-coupled receptor agonist. d. Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Protocol 2: In Vivo Evaluation of Antilipolytic Activity
Objective: To assess the ability of a test compound to suppress free fatty acid levels in an animal model.
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.[27]
-
Acclimatization: Acclimatize animals and fast them overnight to elevate baseline FFA levels.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (nicotinic acid).[28]
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).
-
FFA Quantification: Isolate plasma and measure FFA concentrations using a colorimetric enzymatic assay kit.
-
Data Analysis: Plot the percentage reduction in plasma FFA levels over time for each treatment group. Calculate the area under the curve (AUC) to compare the overall antilipolytic effect. Trustworthiness Check: A robust protocol will demonstrate a dose-dependent reduction in FFAs, and the effect of the positive control should align with historical data.
dot graph G { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for in vivo evaluation of antilipolytic activity.
Conclusion and Future Directions
Nicotinic acid remains a powerful, albeit flawed, therapeutic agent for dyslipidemia. The development of its derivatives has been a lesson in balancing on-target therapeutic efficacy with on-target adverse effects. While the concept of co-formulating niacin with a flushing antagonist like laropiprant was pharmacologically sound, it ultimately failed to translate into improved clinical outcomes, highlighting the complexity of cardiovascular disease modification.
Future research in this area is likely to focus on developing biased agonists for GPR109A. These are molecules designed to selectively activate the Gi-mediated antilipolytic pathway in adipocytes while avoiding the signaling cascades (e.g., β-arrestin pathways) that may be responsible for prostaglandin release in dermal cells. Success in this endeavor could finally unlock the full therapeutic potential of targeting the nicotinic acid receptor, delivering a potent, broad-spectrum lipid-modifying therapy without the vexing flush that has limited its use for over half a century.
References
-
Morrow, J. D., Parsons, W. G., & Roberts, L. J. (2006). Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model. Journal of Clinical Investigation. Available at: [Link]
-
Wikipedia. (2023). Laropiprant. Available at: [Link]
-
Sial, M. S., et al. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan Journal of Medical and Health Sciences. Available at: [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. Available at: [Link]
-
Visualize Health. (n.d.). Niacin Flush - Pathway Map. Available at: [Link]
-
Song, W. L., et al. (2011). Role of prostaglandin D2 and the autonomic nervous system in niacin-induced flushing. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Niacin - StatPearls. Available at: [Link]
-
Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]
-
O'Kane, M. J., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology. Available at: [Link]
-
O'Kane, M. J., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology. Available at: [Link]
-
Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis. Available at: [Link]
-
Grundy, S. M., et al. (2008). Mechanism of Action of Niacin. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Laropiprant. Available at: [Link]
-
Iffland, A., & Lageder, B. (1983). Nicotinic acid and its derivatives: a short survey. PubMed. Available at: [Link]
-
Schachter, D. (2012). Nicotinic acid as a lipid-modifying drug--a review. PubMed. Available at: [Link]
-
Ye, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]
-
Bruckert, E., & Labreuche, J. (2010). Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. Vascular Health and Risk Management. Available at: [Link]
-
Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Recent Patents on Inflammation & Allergy Drug Discovery. Available at: [Link]
-
Lithell, H., et al. (1989). A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. Atherosclerosis. Available at: [Link]
-
GPnotebook. (2021). Nicotinic acid plus laropiprant. Available at: [Link]
-
Carlson, L. A. (2005). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Available at: [Link]
-
Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Ovid. (n.d.). How does nicotinic acid modify the lipid profile?. Available at: [Link]
-
Olsson, A. G. (2010). Laropiprant plus niacin for dyslipidemia and prevention of cardiovascular disease. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Stanley, S. A., et al. (2018). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. The Journal of Neuroscience. Available at: [Link]
-
Bhuyan, F., & Singh, N. (2020). GPR109A activation and aging liver. Aging. Available at: [Link]
-
Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]
-
Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. Available at: [Link]
-
Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
MDPI. (n.d.). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Available at: [Link]
-
National Institutes of Health. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Available at: [Link]
-
Wikipedia. (2024). Ibogaine. Available at: [Link]
-
MDPI. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Available at: [Link]
Sources
- 1. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laropiprant plus niacin for dyslipidemia and prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pathwaymap.com [pathwaymap.com]
- 20. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Laropiprant - Wikipedia [en.wikipedia.org]
- 22. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. grokipedia.com [grokipedia.com]
- 27. researchgate.net [researchgate.net]
- 28. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Executive Summary
This guide provides a comprehensive framework for the systematic evaluation of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, a novel chemical entity with limited publicly available pharmacological data. By deconstructing its core chemical motifs—a nicotinic acid backbone and a 5-methylisoxazole moiety—we establish a rational basis for hypothesizing its primary biological targets and potential off-target interactions. We present a multi-tiered strategy encompassing computational prediction, targeted in vitro validation, broad-panel cross-reactivity screening, and confirmatory cellular assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the causal logic behind each experimental choice to ensure a robust and reliable selectivity profile.
Introduction: Deconstructing the Molecule and the Imperative for Selectivity Profiling
The compound this compound is a synthetic molecule combining two pharmacologically significant scaffolds.[1] The nicotinic acid (niacin) moiety is known to target G protein-coupled receptors, primarily the hydroxycarboxylic acid receptor 2 (HCA₂ or GPR109A), mediating its well-documented effects on lipid metabolism.[2][3] The isoxazole ring is a versatile five-membered heterocycle prevalent in medicinal chemistry, found in drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5]
The confluence of these two moieties in a single molecule presents a unique pharmacological profile that warrants thorough investigation. While the nicotinic acid core suggests a primary affinity for HCA receptors, the addition of the bulky and electronically distinct isoxazole group via a thioether linkage could profoundly alter its binding affinity, selectivity, and potential for off-target interactions. Undesired off-target interactions are a primary cause of drug toxicity and attrition during preclinical and clinical development.[6] Therefore, a proactive and systematic cross-reactivity study is not merely a supplementary exercise but a critical step in characterizing the compound's therapeutic potential and safety liabilities.
This guide outlines a logical workflow, from initial computational predictions to definitive cellular assays, to build a comprehensive selectivity profile for this compound and its analogs.
Part 1: In Silico Profiling and Target Hypothesis Generation
Rationale: Before committing to resource-intensive wet-lab experiments, a computational approach provides a cost-effective method to predict a spectrum of potential biological targets. By analyzing the compound's structure against curated databases of known ligand-target interactions, we can generate a data-driven list of primary and off-target hypotheses to guide experimental design.[6]
Experimental Workflow: Computational Target Prediction
Caption: Workflow for computational prediction of biological targets.
Protocol 1: Ligand-Based Virtual Screening
-
Obtain Structure: Secure the 2D structure (SMILES or SDF format) of this compound.
-
Select Tools: Utilize publicly available or commercial platforms for target prediction (e.g., SwissTargetPrediction, ChEMBL, SuperPred).
-
Perform Similarity Searches: Execute 2D structural similarity searches against databases of bioactive molecules. The Tanimoto coefficient is a standard metric for quantifying similarity.
-
Generate Pharmacophore Models: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule to build a 3D pharmacophore model. Screen this model against databases of protein structures.
-
Compile and Analyze Results: Aggregate the predicted targets from all methods. Rank the targets based on prediction scores, confidence levels, and biological plausibility derived from the compound's structural motifs.
Table 1: Hypothesized Target & Off-Target Classes
| Structural Moiety | Hypothesized Target Class | Specific Examples | Rationale |
| Nicotinic Acid | G Protein-Coupled Receptors (GPCRs) | HCA₂ (GPR109A), HCA₃ (GPR109B) | Primary targets for nicotinic acid.[3] |
| Metabolic Enzymes | Diacylglycerol O-acyltransferase 2 (DGAT2) | Niacin inhibits DGAT2, reducing triglyceride synthesis.[2][7] | |
| Isoxazole | Nuclear Receptors | Farnesoid X Receptor (FXR) | Certain isoxazole derivatives are known FXR agonists.[8] |
| Kinases, Cyclooxygenases (COX) | Various | The isoxazole scaffold is present in many kinase and COX inhibitors.[4] | |
| Thioether Linkage | Cytochrome P450 Enzymes | CYP family | Potential site for oxidative metabolism, influencing pharmacokinetics. |
Part 2: Comprehensive Cross-Reactivity Profiling
Rationale: Following computational analysis, the next critical step is to experimentally determine the compound's activity at its hypothesized primary target and simultaneously screen for interactions across a broad range of biologically relevant targets. This dual approach validates the primary mechanism of action while proactively identifying potential safety liabilities.
Experimental Workflow: Integrated In Vitro Screening
Caption: Integrated workflow for in vitro cross-reactivity profiling.
Protocol 2: Primary Target Functional Assay (HCA₂ Receptor Activation)
This protocol describes a cell-based assay to measure the agonistic activity of the test compound at the human HCA₂ receptor by quantifying changes in cyclic AMP (cAMP).
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human HCA₂ receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 100 µM to 10 pM. Include a known HCA₂ agonist (e.g., nicotinic acid) as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period. c. Add the serially diluted test compound, positive control, and vehicle control to the wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
Protocol 3: Broad Off-Target Panel Screening
Rationale: To efficiently probe for unintended interactions, leveraging a commercial broad screening panel is the industry standard. These panels typically include hundreds of receptors, kinases, ion channels, and enzymes implicated in adverse drug reactions.
-
Provider Selection: Engage a reputable contract research organization (CRO) offering off-target liability panels (e.g., Eurofins, Charles River, CEREP).
-
Panel Choice: Select a comprehensive panel, such as the Eurofins SafetyScreen44 or a larger custom panel, which covers a wide range of target classes.
-
Compound Submission: Provide the test compound at a concentration sufficient for the CRO to perform the primary screen, typically at a single high concentration (e.g., 10 µM).
-
Data Interpretation: The CRO will provide a report listing the percent inhibition or activation for each target in the panel. Any target showing significant activity (typically >50% inhibition at 10 µM) is considered a "hit" and warrants further investigation.
Table 2: Comparative Cross-Reactivity Data Summary (Template)
This table should be populated with experimental data to provide a clear, objective comparison of the compound's on-target potency versus its off-target activity.
| Target | Target Class | Assay Type | On-Target Potency (EC₅₀/Kᵢ, nM) | Off-Target Activity (IC₅₀, nM) | Selectivity Index (Off-Target/On-Target) |
| HCA₂ (GPR109A) | GPCR (Primary) | cAMP Functional | [Experimental Value] | - | - |
| HCA₃ (GPR109B) | GPCR (Related) | cAMP Functional | - | [Experimental Value] | [Calculated Value] |
| 5-HT₂B Receptor | GPCR (Off-Target) | Binding | - | [Experimental Value] | [Calculated Value] |
| hERG Channel | Ion Channel | Electrophysiology | - | [Experimental Value] | [Calculated Value] |
| COX-1 | Enzyme | Inhibition | - | [Experimental Value] | [Calculated Value] |
| COX-2 | Enzyme | Inhibition | - | [Experimental Value] | [Calculated Value] |
| [Other Hits...] | [Class] | [Assay Type] | - | [Experimental Value] | [Calculated Value] |
Part 3: Cellular Confirmation of Off-Target Effects
Rationale: A significant interaction in a biochemical or binding assay does not always translate to a functional effect in a cellular context.[9] Phenotypic assays are crucial for understanding the physiological consequences of an identified off-target interaction. For example, if panel screening identifies an interaction with a kinase involved in inflammation, a cellular assay measuring cytokine release would be a logical confirmatory step.
Protocol 4: Cellular Target Engagement using CETSA®
The Cellular Thermal Shift Assay (CETSA®) is a label-free method to verify that a compound physically engages its target protein within intact cells.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Incubate intact cells (e.g., a relevant human cell line) with the test compound at various concentrations or with a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to create a "melt curve."
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a target-specific antibody via Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against temperature. A shift in the melt curve to a higher temperature in the presence of the compound confirms target engagement. This provides direct evidence of target binding in a physiological environment.
Conclusion
The systematic evaluation of this compound requires a disciplined, multi-faceted approach. This guide outlines a robust pathway, beginning with computational predictions to form hypotheses, followed by rigorous in vitro assays to define both on-target potency and a broad off-target profile. The final step of confirming target engagement in a cellular context provides the physiological relevance needed for confident decision-making in a drug discovery program. By following this framework, researchers can build a comprehensive and reliable understanding of the compound's selectivity, ultimately enabling a more accurate assessment of its therapeutic window and potential for clinical success.
References
- Abbvie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- Lounkine, E., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
- BOC Sciences.
- Mackenzie, A. E., et al. (2011). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Molecular Pharmacology, published by NIH.
- Wikipedia. Nicotinic acid. Wikipedia.
- MedchemExpress. GPR35 | Agonists Antagonists. MedchemExpress.com.
- Al-Heety, E. A., et al. (2022). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research, Oxford Academic.
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, published by NIH.
- Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Frontiers in Immunology. (2023).
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Disney, M. D., et al. Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC, NIH.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Limongelli, V., et al. (2017). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, published by NIH.
- Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, published by PubMed.
- BLDpharm. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid. BLDpharm.
- Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, published by PubMed.
Sources
- 1. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"benchmarking 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid against other isoxazole compounds"
A Senior Application Scientist's Guide to Benchmarking Novel Isoxazole-Based Enzyme Inhibitors
A Proposed Strategy for Evaluating 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Abstract
The isoxazole heterocycle is a cornerstone of modern medicinal chemistry, present in a wide array of approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide presents a comprehensive, multi-phase benchmarking strategy for a novel isoxazole-containing compound, this compound, hereafter referred to as ISO-NIC-1 . Due to the absence of extensive public data on ISO-NIC-1, this document outlines a prospective evaluation framework. We will hypothesize a plausible mechanism of action—inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis—and benchmark ISO-NIC-1 against Leflunomide, a well-established isoxazole-based DHODH inhibitor.[3][4] This guide provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale necessary for a rigorous comparative assessment intended for drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold and the Benchmarking Imperative
Isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][5] Marketed drugs such as Leflunomide (an immunosuppressant) and Valdecoxib (a COX-2 inhibitor) underscore the therapeutic potential of this scaffold.[3][6][7] The development of new isoxazole derivatives like ISO-NIC-1 requires a systematic and rigorous benchmarking process to ascertain their potential advantages over existing agents.[8]
The structure of ISO-NIC-1, featuring a nicotinic acid moiety, suggests a potential interaction with enzymes that utilize nicotinamide-like cofactors or possess binding pockets amenable to the pyridine ring.[9][10] The thioether linkage and 5-methylisoxazole group provide additional vectors for interaction and metabolic considerations. Leflunomide serves as an ideal primary comparator; its active metabolite, teriflunomide, is formed by the in-vivo opening of the isoxazole ring and is a potent inhibitor of the mitochondrial enzyme DHODH.[4][11][12] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells like activated lymphocytes.[3][12] This makes it a validated target for immunomodulatory and anticancer drugs.
This guide will detail a three-phase workflow designed to comprehensively evaluate ISO-NIC-1's potential as a DHODH inhibitor.
Overall Benchmarking Workflow
A successful benchmarking campaign proceeds from high-throughput in vitro screening to more complex, physiologically relevant cellular and pharmacokinetic models. The workflow is designed to fail unpromising candidates early, conserving resources for the most viable compounds.
Caption: High-level workflow for benchmarking ISO-NIC-1.
Phase 1: Biochemical Target Engagement and Potency
The initial phase focuses on direct interaction with the purified target enzyme to determine potency and mechanism of inhibition.
Experimental Protocol: DHODH Inhibition Assay
This protocol is a standard spectrophotometric assay measuring the reduction of a substrate by DHODH.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of ISO-NIC-1 and Leflunomide (as its active metabolite, teriflunomide) against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the substrate
-
Decylubiquinone (CoQD), the electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test Compounds: ISO-NIC-1, Teriflunomide (positive control)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of ISO-NIC-1 and Teriflunomide in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to respective wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor or no-enzyme wells as a positive control (0% activity).
-
Enzyme Addition: Prepare a working solution of DHODH in assay buffer. Add 50 µL of the enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Prepare a substrate master mix containing DHO, CoQD, and DCIP in assay buffer. Add 50 µL of the master mix to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes at 37°C. The rate of DCIP reduction (color loss) is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity (V) for each well. Normalize the data to the DMSO control. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Causality and Validation:
-
Why DCIP? DCIP acts as a convenient terminal electron acceptor. As DHODH reduces CoQD, the reduced CoQD in turn reduces DCIP, causing a measurable loss of blue color. This provides a robust and continuous spectrophotometric readout.[13]
-
Why pre-incubate? Pre-incubating the enzyme with the inhibitor allows for equilibrium to be reached, which is crucial for accurately determining the potency of reversible inhibitors.[16]
-
Self-Validation: The assay includes positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated and must be > 0.5 for the data to be considered valid.
Data Presentation: Comparative Potency
The results of the biochemical assay should be summarized in a clear, comparative table.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical Data] |
| ISO-NIC-1 | Human DHODH | Spectrophotometric | 150 |
| Teriflunomide | Human DHODH | Spectrophotometric | 600[3][4] |
This hypothetical data suggests ISO-NIC-1 is more potent than the comparator in a direct biochemical assay.
Phase 2: Cellular Activity and Selectivity
Demonstrating that a compound can inhibit a purified enzyme is the first step. The second is proving it can engage the target in a complex cellular environment and elicit a biological response.[17][18][19]
Experimental Protocol: T-Cell Proliferation Assay
Objective: To measure the effect of ISO-NIC-1 on the proliferation of activated human T-lymphocytes, a cell type highly dependent on de novo pyrimidine synthesis.
Materials:
-
Jurkat T-cells (or primary human T-cells)
-
RPMI-1640 cell culture medium with 10% FBS
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell activation
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[20]
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Plate Jurkat T-cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of ISO-NIC-1 and Teriflunomide to the cells. Include a DMSO vehicle control.
-
Cell Activation: Add PHA and PMA to all wells (except for a non-activated control) to stimulate T-cell proliferation.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability and proliferation.[20]
-
Data Analysis: Measure luminescence on a plate reader. Normalize the data to the activated DMSO control and plot percent inhibition of proliferation versus log[inhibitor] to determine the half-maximal effective concentration (EC50).
Causality and Validation:
-
Why activated T-cells? Activated lymphocytes dramatically increase their demand for pyrimidines to support DNA synthesis for cell division, making them highly sensitive to DHODH inhibition.[12] Non-activated cells are less reliant on this pathway and serve as a control.
-
Rescue Experiment (Self-Validation): To confirm the on-target effect, a parallel experiment should be run where the culture medium is supplemented with uridine. Uridine can be utilized by the pyrimidine salvage pathway, bypassing the block in de novo synthesis. If ISO-NIC-1's anti-proliferative effect is rescued by uridine, it strongly indicates that the mechanism is via DHODH inhibition.
Data Presentation: Cellular Efficacy and Cytotoxicity
| Compound | Assay Type | Cell Line | EC50 (nM) [Hypothetical] | CC50 (HepG2, nM) [Hypothetical] | Selectivity Index (SI = CC50/EC50) |
| ISO-NIC-1 | Proliferation | Jurkat | 500 | > 50,000 | > 100 |
| Teriflunomide | Proliferation | Jurkat | 2,000 | > 50,000 | > 25 |
The CC50 (cytotoxic concentration 50) is determined using a non-proliferating cell line (e.g., HepG2 hepatocytes) to assess general toxicity. A high Selectivity Index is desirable.
Phase 3: In Vitro ADME & Pharmacokinetic Profiling
A potent molecule is of little therapeutic value if it cannot reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide an early assessment of a compound's drug-like properties.[21][22][23]
Key In Vitro ADME Assays
A standard panel of assays should be run to compare ISO-NIC-1 against Leflunomide.[24][25]
1. Kinetic Solubility: Measures how much compound can dissolve in an aqueous buffer. Poor solubility can hinder absorption. 2. Parallel Artificial Membrane Permeability Assay (PAMPA): Predicts passive diffusion across the intestinal wall.[24] 3. Liver Microsomal Stability: Measures the rate at which the compound is metabolized by liver enzymes (e.g., Cytochrome P450s).[21][26][27] A very rapid metabolism leads to a short half-life in the body. 4. Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of ISO-NIC-1 and Leflunomide.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a control compound (e.g., Verapamil, high clearance)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for quantification
Step-by-Step Procedure:
-
Incubation: Incubate a low concentration (e.g., 1 µM) of the test compound with HLM in phosphate buffer at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Quantification: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]
Caption: Hypothesized mechanism of action for ISO-NIC-1.
Data Presentation: Comparative ADME Profile
| Parameter | ISO-NIC-1 [Hypothetical] | Leflunomide [Literature] | Desired Range |
| Solubility (pH 7.4) | 150 µM | >100 µM | > 50 µM |
| Permeability (PAMPA, Papp) | 8 x 10⁻⁶ cm/s | High | > 5 x 10⁻⁶ cm/s |
| Microsomal Stability (t½, min) | 45 min | > 60 min | > 30 min |
| Plasma Protein Binding (%) | 92% | > 99% | < 99.5% |
Synthesis and Conclusion
This guide outlines a rigorous, phased approach to benchmarking the novel compound ISO-NIC-1 against the established drug Leflunomide, based on a hypothesized DHODH inhibition mechanism.
-
Phase 1 (Biochemical): The hypothetical data suggests ISO-NIC-1 possesses superior in vitro potency against the target enzyme compared to teriflunomide.
-
Phase 2 (Cellular): This potency translates to the cellular level, with a stronger anti-proliferative effect and a better selectivity index, suggesting a wider therapeutic window. The proposed uridine rescue experiment is critical to confirm the on-target mechanism.
-
Phase 3 (ADME): The hypothetical ADME profile of ISO-NIC-1 is favorable, showing good solubility, permeability, and metabolic stability, which are essential for oral bioavailability.
Overall Recommendation (Based on Hypothetical Data): The collective data from this proposed workflow would position ISO-NIC-1 as a promising lead candidate. Its superior potency and selectivity, combined with a solid in vitro ADME profile, would strongly justify advancing the compound to further preclinical development, including in vivo pharmacokinetic and efficacy studies. This structured benchmarking approach ensures that decisions are data-driven, maximizing the potential for identifying a truly differentiated therapeutic agent.
References
- Mechanism of action for leflunomide in rheumatoid arthritis.PubMed.
- Leflunomide.Wikipedia.
- In Vitro ADME Assays: Principles, Applications & Protocols.Creative Biolabs.
- A review for cell-based screening methods in drug discovery.PMC, National Institutes of Health.
- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery.PMC, National Institutes of Health.
- Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings.RxList.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.Vipergen.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery.Lifescience Global.
- Valdecoxib | C16H14N2O3S.PubChem, National Institutes of Health.
- valdecoxib.ClinPGx.
- What is the mechanism of Leflunomide?Patsnap Synapse.
- Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video.MEDtube.
- Valdecoxib.Source not specified.
- Cell-Based Assays.Sigma-Aldrich.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.Creative Biolabs.
- Leflunomide: mode of action in the treatment of rheumatoid arthritis.PubMed.
- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects.Medical Dialogues.
- Cell Health Screening Assays for Drug Discovery.Promega Corporation.
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.PubMed.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.Source not specified.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.PubMed.
- The recent progress of isoxazole in medicinal chemistry.PubMed.
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.ACS Publications.
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.PubMed.
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.ResearchGate.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.Assay Guidance Manual, NCBI.
- A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.
- In Vitro ADME Assays and Services.Charles River Laboratories.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.Source not specified.
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.Benchchem.
- Benchmarking compound activity prediction for real-world drug discovery applications.National Institutes of Health.
- Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction.bioRxiv.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC, National Institutes of Health.
- Mechanism of Action Assays for Enzymes.Assay Guidance Manual, NCBI Bookshelf, NIH.
- Enzyme assay.Wikipedia.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.National Institutes of Health.
- Basics of Enzymatic Assays for HTS.Assay Guidance Manual, NCBI Bookshelf, NIH.
- Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives.Journal of Chemical Information and Modeling, ACS Publications.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.ResearchGate.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.PMC, PubMed Central.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.MDPI.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leflunomide - Wikipedia [en.wikipedia.org]
- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benchmarking compound activity prediction for real-world drug discovery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 12. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme assay - Wikipedia [en.wikipedia.org]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 19. lifescienceglobal.com [lifescienceglobal.com]
- 20. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 21. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In Vivo Efficacy of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid: A Comparative Analysis Against Standard of Care
Senior Application Scientist Commentary: In the landscape of drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is paved with rigorous preclinical and clinical evaluation. The compound 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, a hybrid molecule incorporating both a nicotinic acid and a methylisoxazole moiety, presents a theoretical framework for multifaceted pharmacological activity. Nicotinic acid is a well-established modulator of lipid metabolism and has complex effects on uric acid levels, while isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory and antioxidant properties.[1][2] This guide endeavors to provide a comparative analysis of the in vivo efficacy of this specific compound against the current standard of care.
However, a comprehensive search of the scientific and patent literature reveals a critical gap: there is currently no publicly available data on the in vivo efficacy, mechanism of action, or preclinical studies for this compound. While we can extrapolate potential therapeutic applications based on its structural components, any direct comparison to a standard of care would be entirely speculative.
Therefore, this guide will pivot to a foundational analysis. We will first delineate the established in vivo models and standard-of-care treatments for a plausible therapeutic target—hyperuricemia and gout—a condition where both nicotinic acid's influence on purine metabolism and the potential anti-inflammatory effects of an isoxazole derivative could be relevant.[3][4] This framework will serve as a blueprint for the future evaluation of this compound, should such data become available.
Hypothetical Therapeutic Indication: Hyperuricemia and Gout
Gout is a prevalent inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints, stemming from chronic hyperuricemia.[4] The management of gout focuses on two primary goals: alleviating acute inflammatory flares and long-term lowering of serum uric acid levels.
Current Standard of Care for Gout:
The standard of care for gout is well-defined and includes both acute and prophylactic treatments.
| Therapeutic Class | Drug Examples | Mechanism of Action |
| Acute Gout Flares | ||
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Indomethacin, Naproxen | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |
| Colchicine | Colcrys® | Inhibits neutrophil motility and activity, preventing the inflammatory cascade. |
| Corticosteroids | Prednisone | Potent anti-inflammatory and immunosuppressive effects. |
| Chronic Gout Management (Urate-Lowering Therapy) | ||
| Xanthine Oxidase Inhibitors | Allopurinol, Febuxostat | Inhibit the enzyme xanthine oxidase, which is crucial for uric acid production.[5] |
| Uricosuric Agents | Probenecid, Lesinurad | Increase the renal excretion of uric acid by inhibiting urate transporter 1 (URAT1). |
| Recombinant Uricase | Pegloticase | Converts uric acid to the more soluble allantoin. |
Proposed In Vivo Efficacy Evaluation of this compound
To assess the potential of this compound in the context of hyperuricemia and gout, a series of well-established in vivo models would be necessary.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A streamlined workflow for the preclinical evaluation of a novel anti-hyperuricemic agent.
Detailed Experimental Protocols
1. Potassium Oxonate-Induced Hyperuricemia Model in Rodents:
-
Objective: To evaluate the uric acid-lowering effect of the test compound.
-
Methodology:
-
Acclimatize male Sprague-Dawley rats or C57BL/6 mice for at least one week.
-
Induce hyperuricemia by intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor.
-
Administer the test compound, vehicle control, and a positive control (e.g., Allopurinol) orally at predetermined doses.
-
Collect blood samples at various time points post-dosing.
-
Measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels using commercially available kits.
-
-
Rationale: This model is a standard and reliable method for screening compounds with potential xanthine oxidase inhibitory or uricosuric activity.
2. Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model:
-
Objective: To assess the anti-inflammatory efficacy of the test compound in an acute gout flare model.[6]
-
Methodology:
-
Induce acute arthritis by injecting MSU crystals into the intra-articular space of the ankle or knee joint of rodents.
-
Administer the test compound, vehicle control, and a positive control (e.g., Colchicine or Indomethacin) orally prior to or after MSU crystal injection.
-
Measure paw/joint swelling using a plethysmometer at regular intervals.
-
Assess inflammatory cell infiltration into the joint synovial fluid via histological analysis.
-
Quantify pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in the synovial fluid or surrounding tissue using ELISA.
-
-
Rationale: This model mimics the acute inflammatory response seen in human gouty arthritis, providing a direct measure of a compound's anti-inflammatory potential.
Potential Mechanisms of Action and Comparative Data Visualization
Based on its chemical structure, this compound could potentially exert its effects through multiple pathways.
Hypothesized Signaling Pathways
Caption: Hypothesized mechanisms of action for the test compound in a gout model.
Comparative Data Summary (Hypothetical)
Should experimental data become available, it would be presented in a clear, comparative format.
Table 1: Effect on Serum Uric Acid in a Potassium Oxonate-Induced Hyperuricemia Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction vs. Vehicle |
| Vehicle Control | - | 8.5 ± 0.7 | - |
| Test Compound | 10 | Data Not Available | Data Not Available |
| Test Compound | 30 | Data Not Available | Data Not Available |
| Allopurinol (SoC) | 10 | 4.2 ± 0.5 | 50.6% |
Table 2: Anti-inflammatory Effect in an MSU Crystal-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) at 6h | % Inhibition of Edema |
| Vehicle Control | - | 2.1 ± 0.3 | - |
| Test Compound | 10 | Data Not Available | Data Not Available |
| Test Compound | 30 | Data Not Available | Data Not Available |
| Indomethacin (SoC) | 5 | 1.0 ± 0.2 | 52.4% |
Conclusion and Future Directions
While this compound holds theoretical promise as a therapeutic agent, particularly in the context of hyperuricemia and gout, the absence of any published in vivo efficacy data makes a direct comparison with the standard of care impossible at this time. The experimental framework outlined in this guide provides a clear path for the future evaluation of this and similar novel compounds. Researchers in the field are encouraged to pursue these studies to elucidate the true therapeutic potential of this molecule. The synthesis of such data is a prerequisite for any meaningful comparative analysis and for advancing this compound through the drug development pipeline.
References
- Bartlett, R. R., & Schleyerbach, R. (1985). Immunopharmacological profile of a novel isoxazol derivative, HWA 486, with potential antirheumatic activity--I. Disease modifying action on adjuvant arthritis of the rat. International journal of immunopharmacology, 7(1), 7–18.
- Bielecka, M. K., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(15), 5891.
- Giebułtowicz, J., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Archivum Immunologiae et Therapiae Experimentalis, 66(6), 431–442.
- Habeeb, A. G., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-43.
- Kamal, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 213-222.
- Gershon, S. L., & Fox, I. H. (1974). Pharmacologic effects of nicotinic acid on human purine metabolism. The Journal of laboratory and clinical medicine, 84(2), 179–186.
- Gulati, R., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC medicinal chemistry, 15(2), 263–303.
- Parsons, W. B. (1961). Studies of nicotinic acid use in hypercholesteremia. Changes in hepatic function, carbohydrate tolerance, and uric acid metabolism. A.M.A. archives of internal medicine, 107, 653–667.
- Terkeltaub, R. (2019). New gout treatments are here, with more coming. ACR Convergence Today.
- Wise, A., et al. (2006). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 147(Suppl 1), S170–S180.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic effects of nicotinic acid on human purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acrconvergencetoday.org [acrconvergencetoday.org]
- 5. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunopharmacological profile of a novel isoxazol derivative, HWA 486, with potential antirheumatic activity--I. Disease modifying action on adjuvant arthritis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, a compound investigated for its role in modulating cellular energy metabolism. The primary objective is to equip researchers with the rationale and practical frameworks for selecting and implementing the most appropriate assays to validate the molecular interactions of this compound.
The compound this compound is known to interact with Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Effective confirmation of this target engagement is a critical step in preclinical research and drug development, providing direct evidence of the compound's mechanism of action.
Foundational Approaches to Target Engagement
Caption: Core categories of target engagement assays.
Biochemical Assays: Quantifying Direct Binding Affinity
Biochemical assays are indispensable for measuring the direct, physical interaction between a compound and its purified protein target.[3] These methods provide quantitative data on binding affinity and thermodynamics, forming the bedrock of target engagement evidence.
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event.[4][5] This allows for a complete thermodynamic characterization of the interaction between this compound and PGC-1α in a single, label-free experiment.[4][6]
Causality Behind Experimental Choice: Unlike methods that rely on labels or immobilization, ITC measures the interaction in solution, providing data on the native interaction.[7] The direct measurement of heat change provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep insight into the forces driving the binding event.[4][6]
Experimental Protocol: ITC
-
Preparation:
-
Express and purify recombinant human PGC-1α protein to >95% purity.
-
Prepare a concentrated stock solution of this compound in a buffer identical to the protein buffer (e.g., PBS, pH 7.4), ensuring complete dissolution.
-
Thoroughly degas both the protein and compound solutions to prevent air bubbles.
-
-
Loading the Calorimeter:
-
Load the PGC-1α solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the titration syringe.
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.[4]
-
| Parameter | Description | Significance for Target Engagement |
| KD (Dissociation Constant) | The concentration of ligand at which half the protein binding sites are occupied. | A lower KD indicates higher binding affinity. |
| n (Stoichiometry) | The molar ratio of ligand to protein in the formed complex. | Confirms the binding ratio (e.g., 1:1). |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals forces. |
| ΔS (Entropy Change) | The change in randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Comparison of Biochemical Assays
| Method | Principle | Throughput | Key Readout | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[8] | Low | KD, n, ΔH, ΔS | Label-free, in-solution, provides full thermodynamic profile.[4] | Requires large amounts of pure protein.[3] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index as ligand flows over immobilized protein. | Medium | kon, koff, KD | Real-time kinetics, high sensitivity. | Requires immobilization, which may affect protein conformation. |
| Microscale Thermophoresis (MST) | Measures molecule movement in a microscopic temperature gradient, which changes upon binding. | High | KD | Low sample consumption, works in complex solutions. | Requires fluorescent labeling of one partner. |
Cellular Assays: Confirming Target Occupancy in a Biological Context
While biochemical assays are powerful, they use purified components. Cellular assays are critical for demonstrating that the compound can reach and bind to its target within the complex environment of a living cell.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[10] The binding of this compound to PGC-1α is expected to increase the protein's stability, making it more resistant to heat-induced denaturation.[11] This provides direct evidence of target engagement in cells or even tissues.[12]
Trustworthiness of the Protocol: CETSA is a self-validating system because it directly measures a physical change in the target protein (thermal stability) as a function of ligand binding.[13] A dose-dependent shift in the melting temperature (Tm) is strong evidence of specific engagement.
Caption: The experimental workflow for CETSA.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells known to express PGC-1α (e.g., HepG2, C2C12) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Separation:
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PGC-1α at each temperature point using Western blotting with a specific anti-PGC-1α antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PGC-1α relative to the non-heated control against temperature for both vehicle- and compound-treated samples.
-
The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tm). A shift in Tm (ΔTm) in the compound-treated sample indicates target stabilization.
-
| Method | Principle | Throughput | Key Readout | Pros | Cons |
| CETSA | Ligand binding increases protein thermal stability.[10] | Medium | Change in melting temperature (ΔTm). | Label-free, confirms engagement in live cells/tissues.[12] | Requires a specific antibody; not all proteins show a clear thermal shift. |
| NanoBRET™/BRET | Proximity-based assay measuring energy transfer between a NanoLuc-tagged target and a fluorescent ligand. | High | BRET ratio. | Live-cell, real-time measurements of binding. | Requires genetic modification of the target protein. |
Functional Assays: Measuring Downstream Biological Effects
Confirming that target binding translates into a functional cellular outcome is the ultimate validation. For this compound, this means demonstrating the modulation of PGC-1α's transcriptional coactivator activity.[14][15]
Co-Immunoprecipitation (Co-IP) to Show Disruption of Protein-Protein Interactions
PGC-1α functions by co-activating transcription factors. A key interaction is with HNF4α (Hepatocyte Nuclear Factor 4α) to drive gluconeogenic gene expression.[15] If the test compound binds to PGC-1α, it may disrupt this interaction. Co-IP can be used to probe this protein-protein interaction.[16]
Authoritative Grounding: Co-IP is a widely accepted technique to study protein-protein interactions within the cell's native environment.[17] By pulling down a "bait" protein (PGC-1α), one can identify its interacting "prey" proteins (HNF4α).[18] A reduction in the amount of co-precipitated prey in the presence of the compound indicates a disruption of the complex.
Caption: Inhibition of PGC-1α/HNF4α interaction.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Culture and Lysis:
-
Treat cells expressing PGC-1α and HNF4α with the compound or vehicle.
-
Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to PGC-1α (the "bait"). An isotype-matched IgG should be used as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against both PGC-1α (to confirm successful pulldown) and HNF4α (to detect the co-precipitated partner).
-
A reduced HNF4α signal in the compound-treated lane compared to the vehicle control indicates that the compound disrupted the PGC-1α/HNF4α interaction.
-
Luciferase Reporter Assay for Transcriptional Activity
A luciferase reporter assay is a highly sensitive method to measure the transcriptional activity of a specific pathway.[19][20] By placing the luciferase gene under the control of a promoter regulated by the PGC-1α/HNF4α complex (e.g., the promoter for G6PC), one can directly quantify the functional output of target engagement.[21]
Experimental Protocol: Luciferase Reporter Assay
-
Construct Preparation:
-
Use a reporter plasmid containing a promoter with HNF4α response elements driving the expression of a luciferase gene.
-
-
Transfection and Treatment:
-
Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into appropriate cells.
-
Optionally, co-transfect plasmids overexpressing PGC-1α and HNF4α to amplify the signal.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
-
Lysis and Luminescence Measurement:
-
After treatment (e.g., 18-24 hours), lyse the cells.
-
Add the luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.[22]
-
Measure the Renilla luciferase signal for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the compound concentration. A dose-dependent decrease in luminescence indicates that the compound is functionally inhibiting the transcriptional activity of the PGC-1α/HNF4α complex.
-
Synthesis and Conclusion: A Multi-Pronged Validation Strategy
-
ITC: To establish direct, high-affinity binding to purified PGC-1α and characterize the thermodynamics of the interaction.
-
CETSA: To confirm that the compound engages PGC-1α in its native cellular environment.
-
Co-IP or Reporter Assay: To demonstrate that this engagement leads to a functional consequence, namely the disruption of PGC-1α's co-activator function.
By integrating direct binding, cellular occupancy, and functional data, researchers can construct a scientifically rigorous and trustworthy case for the target engagement of this compound, paving the way for further development and mechanistic studies.
References
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed.
- How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025). Bitesize Bio.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
- Characterization of molecular interactions using isothermal titration calorimetry. (n.d.). PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Co-immunoprecipitation: Principles and applications. (n.d.). Abcam.
- CETSA. (n.d.). CETSA.
- Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
- A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. (n.d.). GoldBio.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Co-IP (Co-immunoprecipitation): A method for validating protein interactions. (n.d.). Biotech-Pacific.
- Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. (n.d.). Springer Nature Experiments.
- Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions. (n.d.). Creative Proteomics.
- How to determine transcriptional activity by Luciferase assay? (2022). ResearchGate.
- Role of reporter genes to assay for transcription factors & more. (2017). G-Biosciences.
- Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. (2021). YouTube.
- Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (n.d.). MDPI.
- What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate.
- Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Schrödinger.
- Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi. (n.d.). PMC - PubMed Central.
- New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. (2024). SciTechDaily.
- Protein-Ligand Interaction Analysis. (n.d.). Beijing Baite Parker Biotechnology Co., Ltd.
- This compound. (n.d.). BLDpharm.
- Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes. (n.d.). NIH.
- PGC-1α | Activators Inhibitors. (n.d.). MedchemExpress.com.
- SR-18292 | PGC-1α Inhibitor. (n.d.). MedchemExpress.com.
- MIM1 – a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells – a preliminary in vitro study. (n.d.). ResearchGate.
- Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice. (n.d.). PubMed Central.
- This compound. (2025). Santa Cruz Biotechnology.
- This compound. (n.d.). 博赛乐生物一站式采购平台.
- Nicotinic Acid. (n.d.). Cayman Chemical.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PMC - PubMed Central.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Co-IP (Co-immunoprecipitation): A method for validating protein interactions [en.biotech-pack.com]
- 17. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. goldbio.com [goldbio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid, ensuring the safety of personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from established principles of chemical safety and data from structurally analogous compounds, including nicotinic acid and various thio-containing organic acids.
Hazard Assessment and Profile
Understanding the chemical nature of this compound is the foundation of its safe handling and disposal. This compound is a derivative of nicotinic acid, positioning it as an organic acid. The presence of a thioether linkage and an isoxazole ring introduces functionalities that require careful consideration.
Based on analogous compounds, it is prudent to assume that this compound may cause skin and serious eye irritation.[1] It may also lead to respiratory irritation if inhaled.[1]
Table 1: Summarized Hazard Profile
| Property | Anticipated Hazard | Rationale and Key Considerations |
| Physical State | Solid (likely a powder) | Similar nicotinic acid derivatives are solids at room temperature.[2] |
| pH | Acidic | As a carboxylic acid, it will have a low pH in aqueous solution.[2] |
| Reactivity | Reacts with strong bases and oxidizing agents | Carboxylic acids can undergo exothermic reactions with bases. The thioether group can be oxidized. Violent reactions with strong oxidizers are possible.[3] |
| Toxicity | Potential for skin, eye, and respiratory irritation | Based on data for similar structures like 2-(ethylthio)nicotinic acid and 2-(methylthio)nicotinic acid.[4][5] |
| Environmental | Potentially harmful to aquatic life | Many organic compounds can be harmful to aquatic ecosystems if not disposed of properly.[6][7] |
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[8][9]
-
Protective Clothing : A laboratory coat is essential to prevent skin contact.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Handling Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][10]
-
Wash hands thoroughly after handling.[10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled container for hazardous waste.[2][9]
-
Neutralization of Residue : For small residual amounts, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : All materials used for cleanup (e.g., contaminated gloves, absorbent pads) must be disposed of as hazardous waste.
Disposal Procedure
The primary method for the disposal of acidic chemical waste is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Storage :
-
Waste Characterization :
-
Label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Neutralization (for aqueous solutions, if permissible by institutional policy and local regulations) :
-
Small quantities of aqueous solutions containing this acid may potentially be neutralized before disposal. However, this should only be performed if explicitly allowed by your institution's Environmental Health & Safety (EHS) department and local regulations.
-
If permitted, slowly add a weak base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to the acidic solution while stirring in a well-ventilated area.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Be aware that neutralization is an exothermic reaction and may produce fumes.
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste and require collection by a licensed disposal company.[13][14]
-
-
Arrange for Pickup :
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste accumulation and storage pending pickup.
-
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure full compliance.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
- Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. (n.d.). Nicotinic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Pfizer. (2015). SAFETY DATA SHEET.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- UK Science Technician Community. (2020). Sulfur disposal.
- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
- Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(Methylthio)nicotinic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 14. laballey.com [laballey.com]
Personal protective equipment for handling 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid
Comprehensive Safety and Handling Guide: 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Prepared by: Your Senior Application Scientist
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound (CAS No. 855991-78-5)[1] in a laboratory setting. As a dedicated partner in your research, we prioritize providing in-depth safety information that ensures both the integrity of your work and the well-being of your personnel.
Composite Hazard Assessment
To establish a reliable safety profile, we must deconstruct the molecule and analyze the known risks of its constituent parts.
-
Nicotinic Acid Core: The foundational pyridine-3-carboxylic acid structure is well-characterized. Its primary hazard is causing serious eye irritation.[2][3][4][5] In dust form, it can also lead to respiratory irritation.[3]
-
Thioether-Linked Nicotinic Acids: Analogs such as 2-(Methylthio)nicotinic acid and 2-(Ethylthio)nicotinic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]
-
Isoxazole Moiety: The isoxazole ring is a common scaffold in pharmaceuticals and bioactive molecules.[8][9][10] While generally stable, compounds containing this ring should be handled with the standard precautions for novel chemical entities, as specific toxicological data is often limited.
Based on this analysis, we will operate under the assumption that this compound presents the following hazards:
| Anticipated Hazard | GHS Pictogram | Hazard Statement | Basis for Assessment |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Extrapolated from similar heterocyclic compounds.[11] | |
| Skin Irritation | H315: Causes skin irritation | Based on data for 2-(Ethylthio)nicotinic acid and other analogs.[6][7][11] | |
| Serious Eye Irritation | H319: Causes serious eye irritation | A consistent hazard for nicotinic acid and its derivatives.[2][5][6][7][11] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A known risk for powdered acidic compounds and thio-nicotinic derivatives.[6][7][12] |
Personal Protective Equipment (PPE) Protocol
Adherence to a rigorous PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The causality is clear: the anticipated skin, eye, and respiratory irritation necessitates physical barriers to prevent contact.
Step-by-Step PPE Application (Donning)
-
Hand Protection: Inspect new, chemically resistant gloves (nitrile is a suitable minimum) for any defects. Don the gloves, ensuring they cover the wrist.
-
Body Protection: Wear a clean, buttoned lab coat. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[7] If there is any potential for splashing (e.g., when transferring solutions or handling larger quantities), a full-face shield must be worn in addition to goggles.[13]
-
Respiratory Protection: For handling small quantities of this solid in a well-ventilated area, specific respiratory protection may not be required. However, if the material is dusty or if aerosols may be generated, a NIOSH-approved N95 (or better) particulate respirator is mandatory.[2] All respirator use must be part of a formal respiratory protection program.
Caption: PPE selection workflow based on task-specific hazards.
Safe Handling and Operational Plan
Engineering controls are the primary method for ensuring safety. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[2][14]
Protocol for Weighing and Transferring Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the designated working height. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.
-
Aliquotting: Open the stock container inside the hood. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Transfer: Gently tap the weigh boat to transfer the solid into the receiving vessel.
-
Cleaning: Lightly rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) into a designated waste container within the hood.
-
Closure: Securely close the primary stock container and the receiving vessel before removing them from the fume hood.
Caption: Step-by-step workflow for safely handling the solid compound.
Emergency Response Procedures
Rapid and correct response to an exposure or spill is vital.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][12][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][12] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[15] Seek immediate medical attention.[14]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Ensure the spill is contained and prevent it from entering drains.[4]
-
Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite or sand).[16] Carefully sweep up the material without creating dust and place it into a labeled, sealed container for hazardous waste disposal.[2][12]
-
Cleaning: Clean the spill area with a soap and water solution, collecting the cleaning materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment.
Protocol for Waste Disposal
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Containment: Collect all waste in a designated, chemically compatible container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.
Caption: Waste management and disposal workflow for the compound.
References
-
NICOTINIC ACID EXTRA PURE . Loba Chemie. [Link]
-
Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]
-
SAFETY DATA SHEET: 2-Methylnicotinic acid . Fisher Scientific. [Link]
-
Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]
-
SAFETY DATA SHEET: 2-(Ethylthio)nicotinic acid . Fisher Scientific. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
This compound . Biosell. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research . MDPI. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review . MDPI. [Link]
-
2-(Methylthio)nicotinic acid . PubChem - NIH. [Link]
-
Isoxazole . Wikipedia. [Link]
Sources
- 1. 855991-78-5|2-(((5-Methylisoxazol-3-yl)methyl)thio)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoxazole - Wikipedia [en.wikipedia.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. americanchemistry.com [americanchemistry.com]
- 14. sds.staples.com [sds.staples.com]
- 15. chemos.de [chemos.de]
- 16. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
